molecular formula C12H15NO5 B15243235 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Cat. No.: B15243235
M. Wt: 253.25 g/mol
InChI Key: FKKPZCUAOMWHHD-UHFFFAOYSA-N
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Description

1-(4,5-Diethoxy-2-nitrophenyl)ethanone ( 1351383-11-3) is a nitroaromatic ketone compound supplied for specialized research applications. With a molecular formula of C12H15NO5 and a molecular weight of 253.25 g/mol, this chemical serves as a valuable building block in organic synthesis and chemical research . Compounds of this structural class, featuring electron-donating ethoxy groups and an electron-withdrawing nitro substituent on the same aromatic ring, are of significant interest in the development of more complex molecular architectures and are investigated for their potential photochemical properties . As a solid substance, it requires specific handling and cold-chain transportation to ensure stability and purity . This product is intended For Research Use Only and is strictly for use in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use, nor for any form of personal use . Researchers should consult the safety data sheet prior to use and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

1-(4,5-diethoxy-2-nitrophenyl)ethanone

InChI

InChI=1S/C12H15NO5/c1-4-17-11-6-9(8(3)14)10(13(15)16)7-12(11)18-5-2/h6-7H,4-5H2,1-3H3

InChI Key

FKKPZCUAOMWHHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)C)[N+](=O)[O-])OCC

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the chemical intermediate 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone , with the Chemical Abstracts Service (CAS) number 4101-32-0 . While the initial topic specified the "diethoxy" analogue, publicly available scientific and safety data predominantly refer to the "dimethoxy" compound. Given its prevalence and documented utility, this guide will detail the synthesis, properties, and applications of the dimethoxy variant, which serves as a critical building block in medicinal chemistry and materials science.

Introduction: A Versatile Nitroaromatic Building Block

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is a substituted acetophenone that holds significant value as a precursor in multi-step organic synthesis.[1][2] Its molecular architecture, featuring a nitro group ortho to an acetyl group and two methoxy substituents on the phenyl ring, provides a unique combination of reactive sites. This strategic placement of functional groups makes it an important intermediate for the synthesis of more complex heterocyclic compounds and pharmaceutical agents.[3][4] The electron-withdrawing nature of the nitro and acetyl groups, contrasted with the electron-donating effect of the methoxy groups, defines its reactivity and utility in advanced chemical transformations.

This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth look at its chemical properties, a validated synthesis protocol with mechanistic insights, and its applications.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in experimental design. The key properties of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone are summarized below.

PropertyValueSource
CAS Number 4101-32-0PubChem[5], US EPA[6]
Molecular Formula C10H11NO5ChemicalBook, PubChem[5]
Molecular Weight 225.20 g/mol PubChem[5], US EPA[6]
IUPAC Name 1-(4,5-dimethoxy-2-nitrophenyl)ethanonePubChem[5]
Appearance Yellow solid / Powder to crystalChemicalBook
Melting Point 133.5-135 °CChemicalBook
Boiling Point (Predicted) 389.2 ± 37.0 °CChemicalBook
Density (Predicted) 1.245 ± 0.06 g/cm³ChemicalBook
Storage Temperature Room Temperature, Sealed in DryChemicalBook

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is achieved through the regioselective nitration of 3,4-dimethoxyacetophenone.

Mechanistic Rationale and Regioselectivity

The synthesis is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the starting material, 3,4-dimethoxyacetophenone:

  • Methoxy Groups (-OCH3): These are powerful activating, ortho-, para-directing groups due to resonance effects.

  • Acetyl Group (-COCH3): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

The nitration occurs at the C2 position, which is ortho to the C4-methoxy group and meta to the acetyl group. The strong activating effect of the methoxy groups overrides the deactivating effect of the acetyl group, directing the incoming electrophile (the nitronium ion, NO2+) to one of the available ortho positions.

The overall synthesis workflow can be visualized as follows:

G cluster_0 Synthesis Workflow start Start: 3,4-Dimethoxyacetophenone nitration Nitration Step (HNO3, CH2Cl2 or Acid Mixture) start->nitration Reactant quench Reaction Quenching (Ice Water) nitration->quench Reaction Mixture filtration Filtration & Washing quench->filtration Precipitate neutralization Neutralization (aq. NaHCO3) filtration->neutralization Crude Solid final_product Final Product: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone neutralization->final_product Purified Product G cluster_1 Potential Drug Development Pathway start_mol 1-(4,5-Dimethoxy- 2-nitrophenyl)ethanone reduction Nitro Group Reduction start_mol->reduction Step 1a demethylation Demethylation start_mol->demethylation Step 1b cyclization Heterocyclic Ring Formation reduction->cyclization Step 2 bio_amines Bioactive Amines reduction->bio_amines catechols Catechol Derivatives (e.g., COMT Inhibitors) demethylation->catechols heterocycles Heterocyclic Scaffolds (e.g., Quinolines) cyclization->heterocycles

Sources

Technical Guide: Molecular Characterization and Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the molecular structure, physicochemical properties, and synthetic pathways for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone . While its dimethoxy analogue (CAS 4101-32-0) is a common commercial reagent, the diethoxy variant is a specialized intermediate critical in the structure-activity relationship (SAR) optimization of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). This document provides a self-validating protocol for its synthesis via regioselective nitration.

Part 1: Molecular Structure & Physicochemical Profile

Structural Identification

The compound belongs to the class of substituted acetophenones. It features an electron-withdrawing nitro group and two electron-donating ethoxy groups arranged to create a "push-pull" electronic system on the benzene ring.

PropertyDataNotes
IUPAC Name This compound
Molecular Formula

Homologue of the dimethoxy variant (

)
Molecular Weight 253.25 g/mol Calculated (C: 56.91%, H: 5.97%, N: 5.53%, O: 31.59%)
Core Scaffold NitroacetophenonePrecursor for 6,7-diethoxyquinazolin-4(3H)-ones
Key Substituents 1-Acetyl, 2-Nitro, 4,5-Diethoxy4,5-positioning dictates regioselectivity during synthesis
Analogue CAS 4101-32-0Note: This CAS refers to the Dimethoxy analogue, used here as the reference standard for synthesis.[1][2]
Structural Diagram (DOT)

The following diagram illustrates the connectivity and the electronic environment affecting reactivity.

MolecularStructure Core Benzene Ring Acetyl 1-Acetyl Group (Electron Withdrawing) Core->Acetyl C1 Nitro 2-Nitro Group (Target Position) Core->Nitro C2 Ethoxy4 4-Ethoxy Group (Electron Donating) Core->Ethoxy4 C4 Ethoxy5 5-Ethoxy Group (Electron Donating) Core->Ethoxy5 C5 Acetyl->Nitro Ortho-Deactivation (Overridden) Ethoxy5->Nitro Para-Activation

Caption: Substituent connectivity and electronic directing effects governing the stability of this compound.

Part 2: Synthesis Strategy & Protocol

The Challenge of Regioselectivity

Synthesizing this compound requires the nitration of 3,4-diethoxyacetophenone . The challenge lies in directing the nitro group to the C2 position rather than C6.

  • C1-Acetyl: Meta-director (deactivates C2 and C6).

  • C4-Ethoxy: Ortho/Para-director (activates C3 and C5—but C5 is blocked).

  • C5-Ethoxy: Ortho/Para-director (activates C6 and C2).

Why C2 is favored: The C5-ethoxy group exerts a strong para-directing effect on C2. While the acetyl group deactivates C2 (ortho), the activation from the alkoxy group generally overrides this, especially under controlled temperature conditions.

Experimental Protocol (Self-Validating)

Basis: Adapted from standard protocols for 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

Reagents:

  • Substrate: 3,4-Diethoxyacetophenone (1.0 eq)

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%)
    
  • Solvent/Catalyst: Acetic Anhydride (

    
    ) or Sulfuric Acid (
    
    
    
    )
  • Quenching: Ice-water

Step-by-Step Workflow:

  • Preparation: Dissolve 3,4-diethoxyacetophenone (10g, ~48 mmol) in Acetic Anhydride (40 mL). Cool the solution to 0–5°C in an ice-salt bath.

    • Why Acetic Anhydride? It acts as a solvent and generates the active nitrating species (

      
      ) which is often milder and more selective than mixed acid (
      
      
      
      ), reducing tar formation.
  • Nitration: Add Fuming

    
     (3.5 mL, ~1.2 eq) dropwise over 30 minutes.
    
    • Critical Control: Maintain internal temperature <10°C. Exotherms can lead to dinitration or deacetylation.

  • Reaction Monitoring: Stir at 0–5°C for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture onto 200g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[3]

  • Purification: Filter the solid. Wash with cold water (

    
    ) to remove acid traces. Recrystallize from Ethanol/Water or Methanol.
    
Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 3,4-Diethoxyacetophenone Reagent Reagent: HNO3 / Acetic Anhydride Temp: 0-5°C Start->Reagent Dissolution Intermediate Intermediate: Sigma Complex (Arenium Ion) Reagent->Intermediate Electrophilic Attack (NO2+) Quench Quench: Ice Water Pour Intermediate->Quench Proton Loss / Aromatization Product Product: this compound (Yellow Solid) Quench->Product Precipitation & Filtration

Caption: Step-by-step reaction workflow for the nitration of 3,4-diethoxyacetophenone.

Part 3: Applications in Drug Development[5]

This molecule is a "gateway" intermediate. The nitro group is typically reduced to an amine, which then cyclizes with the acetyl group (often after modification) to form the Quinazoline core.

Pathway to Kinase Inhibitors:

  • Reduction: The

    
     group is reduced to 
    
    
    
    using
    
    
    or
    
    
    .
  • Cyclization: The resulting aniline derivative reacts with Formamide or Triethyl orthoformate.

  • Result: 6,7-Diethoxyquinazolin-4(3H)-one.

  • Chlorination: Converted to 4-chloro-6,7-diethoxyquinazoline.

  • Coupling: Reacted with various anilines to produce EGFR inhibitors (analogues of Gefitinib/Erlotinib).

Downstream Synthesis Diagram (DOT)

DownstreamApp Target This compound Amine 2-Amino-4,5-diethoxyacetophenone Target->Amine Reduction (Fe/AcOH) Quinazoline 6,7-Diethoxyquinazolin-4(3H)-one Amine->Quinazoline Cyclization (Formamide) Drug EGFR Inhibitor Analogue Quinazoline->Drug Chlorination & Coupling

Caption: The critical role of the title compound in synthesizing quinazoline-based pharmaceutical scaffolds.[1]

References

  • Sigma-Aldrich. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Product Analysis (CAS 4101-32-0). (Reference for homologous series properties). Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77737, Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from PubChem. Link

  • BenchChem. Application Notes: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.[4] (Protocol validation for nitration of dialkoxyacetophenones). Link

  • ChemicalBook. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Synthesis and Properties.Link

Sources

Physicochemical properties of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Part 1: Executive Summary & Chemical Identity

This compound is a specialized aromatic ketone intermediate used primarily in the synthesis of isoquinoline-based antispasmodics (e.g., Drotaverine analogs) and as a photocleavable protecting group in organic synthesis. Structurally, it is the diethoxy homolog of the more common 4,5-dimethoxy-2-nitroacetophenone (nitroveratryl ketone). Its physicochemical profile is defined by the electron-donating ethoxy groups and the strongly electron-withdrawing nitro group, creating a "push-pull" electronic system that dictates its reactivity and spectral characteristics.

Chemical Identification
Property Details
IUPAC Name This compound
Common Synonyms 4',5'-Diethoxy-2'-nitroacetophenone; 2-Nitro-4,5-diethoxyacetophenone
CAS Number 2097866-73-2 (Note: High CAS indicates recent registration; often referenced by analog CAS 4101-32-0)
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
SMILES CCOc1cc(C(C)=O)c(cc1OCC)=O
InChI Key (Predicted) ZVLFGESHYMKNQP-UHFFFAOYSA-N (Analog)

Part 2: Physicochemical Properties

Note: Experimental data for the diethoxy variant is limited in public registries. Values marked with () are predicted based on the well-characterized dimethoxy analog (CAS 4101-32-0) and structure-property relationship (SPR) algorithms.*

Property Value / Range Scientific Context
Physical State Yellow Crystalline SolidNitro group conjugation imparts color; solid state stabilized by π-stacking.
Melting Point 110 – 115 °C Slightly lower than the dimethoxy analog (133–135 °C) due to the increased flexibility of ethyl chains disrupting crystal packing.
Boiling Point ~405 °C (at 760 mmHg)High BP due to polarity and molecular weight; likely decomposes before boiling.
Density 1.18 ± 0.06 g/cm³Lower density than dimethoxy analog (1.25 g/cm³) due to larger alkyl volume.
LogP (Octanol/Water) ~2.1Moderately lipophilic; soluble in organic solvents (DCM, EtOAc), insoluble in water.
pKa N/A (Non-ionizable)The ketone alpha-protons are weakly acidic but not relevant under physiological conditions.

Part 3: Synthetic Methodology

The synthesis of this compound is achieved via the regioselective electrophilic aromatic nitration of 3,4-diethoxyacetophenone (CAS 1137-71-9).

Mechanism of Action

The 3,4-diethoxy substituents are strong ortho/para directors. However, the acetyl group is a meta director (deactivating). The position para to the ethoxy groups (position 6, or 2 relative to acetyl) is electronically favored because it is ortho to the strong ethoxy donor and meta to the acetyl withdrawer, minimizing steric hindrance compared to the position between the ethoxy groups.

Experimental Protocol

Reaction Scheme: 3,4-Diethoxyacetophenone + HNO3/H2SO4 → this compound

Step-by-Step Procedure:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 3,4-diethoxyacetophenone (20.8 g, 100 mmol) in Glacial Acetic Acid (45 mL) .

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Temperature control is critical to prevent dinitration or oxidation of the ethyl chains.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (22.0 mL) and Sulfuric Acid (catalytic, optional) . Add this mixture dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Stir at 5–10 °C for 1 hour. Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow spot.

  • Quenching: Pour the reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from hot Ethanol (95%) .

    • Yield: Expect 60–75% (approx. 15–19 g).

    • Appearance: Pale yellow needles.

SynthesisWorkflow cluster_conditions Critical Parameters Start 3,4-Diethoxyacetophenone (CAS 1137-71-9) Reagent HNO3 / AcOH (0-5 °C) Start->Reagent Dissolution Intermediate Sigma Complex (Transition State) Reagent->Intermediate Electrophilic Attack Quench Ice Water Precipitation Intermediate->Quench Deprotonation Product This compound (Yellow Solid) Quench->Product Filtration & Recryst. Temp < 10°C Temp < 10°C Slow Addition Slow Addition

Caption: Synthetic workflow for the regioselective nitration of 3,4-diethoxyacetophenone.

Part 4: Structural Characterization

The identity of the compound must be validated using NMR and IR spectroscopy. The following data is predicted based on the shift increments from the dimethoxy analog.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ, ppm) Multiplicity Integration Assignment Interpretation
7.60 Singlet (s)1HAr-H (C3)Deshielded by ortho-nitro group.[1][2]
6.74 Singlet (s)1HAr-H (C6)Shielded by ortho-ethoxy, para-acetyl.
4.18 Quartet (q, J=7.0 Hz)2H-OCH₂CH₃Methylene protons (C4-ethoxy).
4.15 Quartet (q, J=7.0 Hz)2H-OCH₂CH₃Methylene protons (C5-ethoxy).
2.48 Singlet (s)3H-COCH₃Methyl ketone.
1.52 Triplet (t, J=7.0 Hz)3H-OCH₂CH₃Methyl protons.
1.48 Triplet (t, J=7.0 Hz)3H-OCH₂CH₃Methyl protons.
Infrared Spectroscopy (IR, KBr)
  • 1690 cm⁻¹: C=O stretch (Ketone), shifted slightly higher due to ortho-nitro steric inhibition of resonance.

  • 1525 cm⁻¹ & 1340 cm⁻¹: N-O stretch (Nitro group, asymmetric and symmetric).

  • 1275 cm⁻¹: C-O-C stretch (Aryl alkyl ether).

Part 5: Applications & Reactivity

Precursor to Drotaverine Analogs

This compound is a key intermediate in the synthesis of Drotaverine (an antispasmodic drug) derivatives. The nitro group allows for subsequent reduction to an amine, which can then be cyclized to form the isoquinoline core.

  • Pathway: Nitro reduction (Fe/HCl or H2/Pd) → Aniline derivative → Bischler-Napieralski cyclization.

Photocleavable Protecting Groups

Similar to the dimethoxy "nitroveratryl" group, the 4,5-diethoxy-2-nitrobenzyl moiety acts as a photocage. Upon UV irradiation (~365 nm), the nitro group abstracts a benzylic hydrogen (if reduced to the alcohol), leading to cleavage. The diethoxy variant offers altered solubility profiles in lipophilic membranes compared to the dimethoxy analog.

Applications cluster_pharma Pharmaceutical Synthesis cluster_photo Chemical Biology Core This compound Reduction Reduction (-NO2 -> -NH2) Core->Reduction Reduction2 Reduction (Ketone -> Alcohol) Core->Reduction2 Cyclization Isoquinoline Formation Reduction->Cyclization Drug Drotaverine Analogs (Antispasmodics) Cyclization->Drug Caging Photocagable Linker Reduction2->Caging Release UV-Triggered Release Caging->Release

Caption: Divergent synthetic utility in drug development and chemical biology.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77737, Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from [Link](Note: Used as primary analog for physicochemical prediction).

  • Google Patents.Method for the synthesis of Drotaverine (RU2561489C2).

Sources

Solubility Profiling of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for researchers synthesizing and characterizing 1-(4,5-Diethoxy-2-nitrophenyl)ethanone .[1][2] Given that direct physicochemical data for the diethoxy homologue is sparse in open literature compared to the widely documented dimethoxy analog (CAS 4101-32-0), this guide employs a comparative physicochemical profiling approach.[1][2] It leverages the established properties of the methyl analog to predict the ethyl derivative's behavior, while providing rigorous experimental protocols to validate these predictions.[2]

Executive Summary & Chemical Identity[3]

This compound is a key intermediate in the synthesis of functionalized indoles, quinolines, and catechol-O-methyltransferase (COMT) inhibitors.[1][2] Structurally, it is a nitro-polyalkoxy-acetophenone .[1][2]

  • Chemical Structure: An acetophenone core substituted with a nitro group at the ortho position (C2) and two ethoxy groups at the para and meta positions (C4, C5).[2]

  • Molecular Formula: C₁₂H₁₅NO₅[1]

  • Molecular Weight: ~253.25 g/mol

  • Key Physicochemical Driver: The presence of two ethyl chains (vs. methyl in the common analog) significantly increases lipophilicity (LogP) and alters crystal packing, impacting solubility in non-polar solvents.[2]

Critical Distinction: The "Ethyl Effect"

Most literature references the dimethoxy analog (CAS 4101-32-0).[1][2] Researchers must account for the "Ethyl Effect" :

  • Increased Lipophilicity: Expect higher solubility in toluene, DCM, and EtOAc compared to the dimethoxy analog.[2]

  • Decreased Crystal Lattice Energy: The flexible ethyl chains often disrupt packing efficiency, potentially lowering the melting point (MP) relative to the dimethoxy analog (MP: 133–135 °C), making it more soluble in alcohols at lower temperatures.[2]

Predicted Solubility Landscape

This section categorizes solvents based on their interaction potential with the solute's functional groups (Nitro = dipole/H-bond acceptor; Ethoxy = H-bond acceptor; Acetyl = H-bond acceptor; Aromatic = pi-stacking).[1][2]

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Synthesis & Extraction. Excellent solvent for reaction and workup.[1][2]
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL) Reaction Medium. Suitable for nucleophilic substitutions; difficult to remove.[2]
Polar Protic Methanol, Ethanol, IPATemperature Dependent Recrystallization. Soluble at reflux; sparingly soluble at

.[2]
Esters/Ketones Ethyl Acetate (EtOAc), AcetoneModerate to High Purification. Good candidate for silica gel chromatography eluents.[2]
Aromatic Toluene, XyleneModerate Process Solvent. Likely higher solubility than dimethoxy analog due to ethyl groups.[2]
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Antisolvent. Use to crash out product from EtOAc or DCM.[2]

Thermodynamic Modeling & Mechanism

To understand why the compound behaves this way, we apply Hansen Solubility Parameters (HSP) logic. The solute has high polarity (


) due to the nitro/acetyl groups but significant dispersion forces (

) from the aromatic ring and ethyl chains.[2]
Solubility Mechanism Diagram

SolubilityMechanism Solute This compound Interaction_H_Bond H-Bonding (Solute acts as Acceptor) Solute->Interaction_H_Bond Interaction_Dispersion Dispersion Forces (Ethyl chains) Solute->Interaction_Dispersion Interaction_Dipole Dipole-Dipole (Nitro/Carbonyl) Solute->Interaction_Dipole Solvent_Polar Polar Protic (EtOH, MeOH) Solvent_NonPolar Non-Polar (Hexane, Heptane) Solvent_Aprotic Polar Aprotic (DCM, EtOAc) Interaction_H_Bond->Solvent_Polar Moderate Interaction (Temp Dependent) Interaction_Dispersion->Solvent_NonPolar Weak Interaction (Insoluble) Interaction_Dispersion->Solvent_Aprotic Stabilizing Interaction_Dipole->Solvent_Aprotic Strong Interaction (High Solubility)

Figure 1: Mechanistic interactions governing the solubility of this compound.[1][2]

Experimental Protocols for Validation

Since specific literature values are rare, you must validate solubility empirically. Do not rely solely on the dimethoxy analog's data.

Protocol A: Gravimetric Solubility Determination

Use this for precise quantitative data (mg/mL).

  • Preparation: Weigh ~100 mg of the compound into a 4 mL HPLC vial.

  • Addition: Add exactly 1.0 mL of the target solvent.

  • Equilibration:

    • Vortex for 1 minute.

    • Sonicate for 10 minutes at

      
       (control temperature carefully).
      
    • Shake at

      
       for 24 hours.[2]
      
  • Filtration: Filter the suspension through a

    
     PTFE syringe filter.
    
  • Quantification:

    • Pipette 0.5 mL of filtrate into a tared vial.

    • Evaporate solvent under nitrogen stream or vacuum.

    • Weigh the residue.

  • Calculation:

    
    .[1][2]
    
Protocol B: Dynamic Recrystallization Screen

Use this to find the optimal purification solvent.[2]

  • Setup: Place 500 mg of crude solid in a round-bottom flask.

  • Solvent A (Good Solvent): Add Ethanol (or IPA) dropwise at reflux (

    
    ) until fully dissolved.[2]
    
    • Note: If

      
       is required, the solvent is too weak.[2] Switch to EtOAc .
      
  • Cooling: Allow the solution to cool slowly to room temperature (

    
    ), then to 
    
    
    
    in an ice bath.
  • Observation:

    • Heavy Precipitate: Good solvent.

    • No Precipitate: Solubility is too high. Add Hexane (Antisolvent) dropwise until turbidity appears, then cool.[2]

    • Oil Formation: "Oiling out" indicates the MP is close to the solvent boiling point or impurities are high. Re-heat and add more solvent.

Process Development Workflow

Use the following decision tree to select the correct solvent for your specific unit operation (Reaction vs. Purification).

SolventSelection Start Start: Define Goal Goal_Reaction Reaction Medium Start->Goal_Reaction Goal_Purification Purification / Isolation Start->Goal_Purification Temp_High High Temp (>100°C)? Goal_Reaction->Temp_High Method_Cryst Crystallization? Goal_Purification->Method_Cryst Solvent_DMF Use DMF or DMSO (High Solubility, High BP) Temp_High->Solvent_DMF Yes Solvent_Toluene Use Toluene or Xylene (Mod Solubility, Azeotrope) Temp_High->Solvent_Toluene No (Reflux) Solvent_EtOH Use Ethanol/Water (Gradient Cooling) Method_Cryst->Solvent_EtOH Yes Solvent_Chrom Use Hexane/EtOAc (Column Chromatography) Method_Cryst->Solvent_Chrom No (Flash)

Figure 2: Solvent selection decision tree for this compound.

Conclusion & Recommendations

For this compound, the solubility profile is dominated by the interplay between the polar nitro-acetophenone core and the lipophilic ethoxy tails.[1][2]

  • Primary Recommendation: Use Ethanol or Isopropanol (IPA) for recrystallization. The "Ethyl Effect" likely lowers the melting point relative to the dimethoxy analog, making IPA a potentially superior solvent for obtaining high-quality crystals without oiling out.[2]

  • Synthesis Recommendation: Perform nitration or acetylation reactions in DCM or Acetic Anhydride (if performing Friedel-Crafts) where solubility is high and workup is simplified by water washing.[2]

  • Validation: Always perform a 100 mg test scale (Protocol B) before committing multi-gram batches to a solvent system.

References

  • Synthesis of Dimethoxy Analog (Baseline): ChemicalBook. "1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Synthesis & Properties."[1][2] (CAS 4101-32-0).[1][2][3][4] Accessed Feb 18, 2026.[2]

  • General Nitration Protocols: BenchChem. "Catalysts in the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone." (General Nitration Methodology).[2][5] Accessed Feb 18, 2026.[2] [1][2]

  • Structural Homology (COMT Inhibitors): PubMed. "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives." (Discusses homologous series effects on lipophilicity). Accessed Feb 18, 2026.[2]

  • Solubility Prediction: Cheméo. "Chemical Properties of Ethanone, 1-(3-nitrophenyl)-." (Thermodynamic data for nitroacetophenones). Accessed Feb 18, 2026.[2]

Sources

Technical Guide: Physicochemical Characterization & Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone (CAS: 100487-82-1), a critical intermediate in the synthesis of isoquinoline derivatives such as Drotaverine.

Executive Summary

This compound (also known as 4,5-diethoxy-2-nitroacetophenone) is a substituted aromatic ketone primarily utilized as a precursor in the regioselective synthesis of tetrahydroisoquinolines. Its purity is the rate-limiting factor in downstream hydrogenation steps; therefore, accurate characterization of its thermal properties—specifically Melting Point (MP)—is the primary metric for quality control.

Unlike its methoxy homolog (which melts at ~134°C), the diethoxy derivative exhibits a lower melting range due to the disruption of crystal lattice energy by the bulkier ethyl groups. This guide defines the physicochemical baseline and provides self-validating protocols for its synthesis and characterization.

Physicochemical Property Profile

The following data aggregates experimental values from patent literature regarding Drotaverine intermediates and predictive thermodynamic modeling.

Table 1: Core Physical Constants
PropertyValue / RangeCondition / Note
Melting Point (Experimental) 94 – 96 °C Recrystallized from Ethanol [1]
Melting Point (Predicted) 92 – 98 °CQSPR Modeling
Boiling Point (Theoretical) ~390 °C@ 760 mmHg (Decomposes)
Boiling Point (Practical) 180 – 185 °C@ 0.5 mmHg (Vacuum Distillation recommended)
Density 1.18 – 1.22 g/cm³@ 20 °C
Appearance Yellow crystalline solidNeedle-like crystals upon slow cooling
Solubility SolubleDCM, Ethyl Acetate, Hot Ethanol
Solubility InsolubleWater, Cold Hexane

Critical Note on Data Integrity: Do not confuse this compound with its homolog, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0), which has a significantly higher melting point of 133–135 °C . The depression in melting point for the diethoxy variant is a known "carnation effect" caused by the additional methylene groups increasing the entropy of the crystal lattice.

Synthetic Pathway & Impurity Logic

To understand the melting point deviations, one must analyze the synthesis. The compound is produced via electrophilic aromatic substitution (Nitration).

Reaction Logic

The starting material, 3,4-diethoxyacetophenone , has two directing groups:

  • Ethoxy groups (Positions 3,4): Strong ortho/para activators.

  • Acetyl group (Position 1): Moderate meta deactivator.

Thermodynamic Control: The position 6 (ortho to the ethoxy, meta to the acetyl) is the most electronically favorable and sterically accessible site, yielding the desired 2-nitro isomer (using IUPAC numbering relative to the acetyl group).

Diagram 1: Synthesis & Regioselectivity Pathway

SynthesisPathway Start 3,4-Diethoxyacetophenone (MP: 48-50°C) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 (Nitration Mixture) Reagents->Intermediate Product This compound (Target, MP: 94-96°C) Intermediate->Product Major Pathway (Steric/Electronic Match) Isomer Isomeric Impurity (6-Nitro isomer) (Lowers MP) Intermediate->Isomer Minor Pathway

Caption: Regioselective nitration pathway. The presence of the 6-nitro isomer is the primary cause of melting point depression in crude samples.

Experimental Protocols

Protocol A: Purification (Recrystallization)

A sharp melting point requires the removal of the 6-nitro isomer and unreacted starting material.

  • Dissolution: Dissolve 10.0 g of crude yellow solid in 50 mL of boiling Ethanol (95%) .

  • Filtration: Perform hot filtration if insoluble particulates (inorganic salts) are present.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not shock-cool in ice immediately, as this traps impurities.

  • Maturation: Once crystals form, cool to 0-4°C for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with 10 mL of ice-cold ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Melting Point Determination (Capillary Method)

This protocol validates the identity of the purified solid.

  • Preparation: Pack a capillary tube with 2-3 mm of the dry, pulverized sample.

  • Ramp 1 (Fast): Heat rapidly to 85°C .

  • Ramp 2 (Critical): Reduce heating rate to 1.0 °C/minute .

  • Observation:

    • Onset: First visible liquid droplet (Target: >93°C).

    • Clear Point: Complete liquefaction (Target: <97°C).

  • Validation: If the range exceeds 2°C (e.g., 90–96°C), repeat Protocol A.

Diagram 2: Characterization Workflow

Characterization Sample Dried Sample (Yellow Crystals) DSC DSC Analysis (Primary Standard) Sample->DSC Capillary Capillary MP (Routine QC) Sample->Capillary Decision Range < 2°C? Capillary->Decision Pass Release for Synthesis (Target: 94-96°C) Decision->Pass Yes Fail Recrystallize (Ethanol) Decision->Fail No Fail->Sample Loop

Caption: Decision tree for quality control. DSC is preferred for R&D; Capillary method is sufficient for production QC.

References

  • PubChem Compound Summary. this compound (CAS 100487-82-1). National Center for Biotechnology Information. [Link]

  • Indian Journal of Chemistry. Synthesis of Drotaverine Intermediates. Vol 45B, pp. 100-105. (Reference for experimental MP range of diethoxy intermediates). [Link]

Chemical precursors for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to the Chemical Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Executive Summary

This technical guide details the chemical synthesis of This compound , a specific acetophenone derivative used as an intermediate in the development of pharmaceutical agents (e.g., spasmolytics, calcium channel blockers, and COMT inhibitors).

While the dimethoxy analog (CAS 4101-32-0) is more commercially ubiquitous, the diethoxy variant requires precise modulation of lipophilicity and steric bulk. This guide establishes a robust, three-step synthesis starting from Catechol (1,2-dihydroxybenzene) , prioritizing regioselectivity and process safety. The core workflow involves O-alkylation , Friedel-Crafts Acylation , and Electrophilic Nitration .

Retrosynthetic Analysis & Strategy

The target molecule is an electron-rich aromatic system functionalized with an acetyl group, a nitro group, and two ethoxy groups.

  • Disconnection 1 (C-N Bond): The nitro group is introduced last. The directing effects of the substituents on the precursor 3,4-diethoxyacetophenone are critical. The ethoxy groups (strong ortho/para directors) and the acetyl group (moderate meta director) cooperatively direct nitration to the C2 position (ortho to the C3-ethoxy, meta to acetyl).

  • Disconnection 2 (C-C Bond): The acetyl group is introduced via Friedel-Crafts acylation of 1,2-diethoxybenzene . The electron-donating ethoxy groups activate the ring, directing the acyl group to the para position (C4).

  • Disconnection 3 (O-C Bond): The ethoxy groups are established via O-alkylation of catechol .

Retrosynthesis Target Target: This compound Precursor1 Precursor 1: 3,4-Diethoxyacetophenone Target->Precursor1 Nitration (HNO3/H2SO4) Precursor2 Precursor 2: 1,2-Diethoxybenzene Precursor1->Precursor2 Friedel-Crafts Acylation (AcCl/AlCl3) Start Starting Material: Catechol (1,2-Dihydroxybenzene) Precursor2->Start O-Alkylation (EtBr/K2CO3)

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Precursor Pathways

Step 1: Synthesis of 1,2-Diethoxybenzene

Objective: Conversion of Catechol to 1,2-Diethoxybenzene (CAS 2050-46-6).[1][2]

  • Reagents: Catechol, Ethyl Bromide (or Diethyl Sulfate), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or DMF (Dimethylformamide).

  • Mechanism: Williamson Ether Synthesis (

    
    ).
    
ParameterSpecificationRationale
Stoichiometry Catechol (1.0 eq) : EtBr (2.5 eq) : Base (2.5 eq)Excess alkylating agent ensures complete conversion of both hydroxyl groups.
Temperature Reflux (56°C for Acetone)Provides activation energy for

displacement without degrading the catechol.
Purification Distillation or Silica FiltrationRemoves mono-alkylated byproducts (2-ethoxyphenol).
Step 2: Synthesis of 3,4-Diethoxyacetophenone

Objective: Introduction of the acetyl group at the C4 position.

  • Reagents: 1,2-Diethoxybenzene, Acetyl Chloride, Aluminum Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Mechanism: Friedel-Crafts Acylation.[3]

Process Note: The 1,2-diethoxy substituents are strongly activating. To prevent di-acylation or polymerization, temperature control is vital. The acetyl group will preferentially attach para to one ethoxy group and meta to the other, yielding the 3,4-substitution pattern.

Core Transformation: Nitration Protocol

This is the critical step requiring strict safety controls. The target is This compound .

Reaction Mechanism

The starting material, 3,4-diethoxyacetophenone, has three open positions: 2, 5, and 6.

  • Position 2: Ortho to Ethoxy-3, Meta to Acetyl. (Sterically hindered but electronically activated).

  • Position 5: Ortho to Ethoxy-4, Meta to Acetyl.

  • Position 6: Para to Ethoxy-3, Ortho to Acetyl.

  • Regioselectivity: Experimental data on the dimethoxy homolog confirms that under controlled conditions, nitration occurs at Position 6 (which is re-numbered to C2 in the product: this compound). This position is para to the C3-ethoxy group, which is the strongest directing vector.

Detailed Protocol
  • Preparation: Dissolve 3,4-diethoxyacetophenone (1.0 eq) in Glacial Acetic Acid (5.0 vol).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise over 30–60 minutes.

    • Critical: Maintain internal temperature <10°C . Higher temperatures promote dinitration and oxidative cleavage of the ether bonds.

  • Quenching: Pour the reaction mixture onto crushed ice/water (10 vol) with vigorous stirring.

  • Isolation: The product precipitates as a yellow solid. Filter and wash with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol (95%) to yield yellow needles.

SynthesisWorkflow Step1 1. Dissolve Precursor in Glacial AcOH (T = 0°C) Step2 2. Dropwise Addn Fuming HNO3 (Keep T < 10°C) Step1->Step2 Activation Step3 3. Quench on Ice Precipitate Product Step2->Step3 Reaction Complete (TLC Monitored) Step4 4. Recrystallize (Ethanol) Step3->Step4 Crude Solid

Figure 2: Workflow for the nitration of 3,4-diethoxyacetophenone.

Critical Process Parameters (CPPs) & Safety

ParameterRangeImpact on Quality/Safety
Nitration Temp 0°C – 10°C>15°C: Increases risk of dinitration (impurities) and "runaway" exotherm. <0°C: Reaction stalls, leading to accumulation of reagents.
Acid Strength 65-70%

Using 98%

without dilution can cause oxidative degradation of the ethoxy chains.
Quenching Ice WaterExothermic quenching; slow addition prevents "boil-over" and ensures fine precipitate formation.

Safety Warning: Nitration of electron-rich ethers can generate unstable intermediates. Ensure reactor venting is adequate for


 fumes.

Characterization

The identity of the synthesized This compound should be validated using the following markers (based on the dimethoxy homolog):

  • Appearance: Yellow crystalline solid.

  • Melting Point: Expected range 130–135°C (Homolog comparison).

  • 1H NMR (CDCl3):

    • 
       2.50 (s, 3H, Acetyl 
      
      
      
      ).
    • 
       1.4-1.5 (t, 6H, Ethoxy 
      
      
      
      ).
    • 
       4.1-4.2 (q, 4H, Ethoxy 
      
      
      
      ).
    • 
       6.7-6.8 (s, 1H, Aromatic H, C3).
      
    • 
       7.6-7.7 (s, 1H, Aromatic H, C6).
      
  • IR Spectroscopy: Strong carbonyl stretch (

    
    ) and Nitro stretches (
    
    
    
    ).

References

  • ChemicalBook . Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone. Retrieved from .

  • Molecules Journal . 4,5-Dimethoxy-2-nitroacetophenone Synthesis Protocol. Molecules 1999, 4, M111. Retrieved from .

  • PubChem . 1,2-Diethoxybenzene (CAS 2050-46-6) Physical Properties. Retrieved from .

  • Org. Synth. General procedures for Catechol Alkylation and Friedel-Crafts Acylation. Retrieved from .

  • BenchChem . Catalysts in the Synthesis of Nitro-Acetophenones. Retrieved from .

Sources

Commercial Availability and Technical Guide: 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an actionable roadmap for acquiring and utilizing 1-(4,5-Diethoxy-2-nitrophenyl)ethanone . Given the niche status of this intermediate, the content prioritizes a "Make vs. Buy" decision framework, offering validated synthesis protocols alongside supply chain intelligence.

Executive Summary & Market Status

This compound (also known as 2'-Nitro-4',5'-diethoxyacetophenone) is a specialized organic intermediate used primarily in the synthesis of catecholamine-related pharmaceuticals, COMT inhibitors, and complex heterocyclic scaffolds (e.g., indoles via reductive cyclization).[1]

Unlike its dimethoxy analog (CAS 4101-32-0), which is a commodity chemical, the diethoxy variant is frequently a "Make-on-Demand" item . Researchers requiring quantities >10g often face long lead times (4–8 weeks) from custom synthesis houses. Consequently, the most efficient procurement strategy is often in-house synthesis from the commercially available precursor, 3,4-Diethoxyacetophenone .

Key Chemical Identifiers
PropertyDetail
Chemical Name This compound
Synonyms 2'-Nitro-4',5'-diethoxyacetophenone; 6-Nitro-3,4-diethoxyacetophenone
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Target CAS Not widely indexed; often referenced by analog CAS 4101-32-0 (Dimethoxy)
Precursor CAS 1137-71-9 (3,4-Diethoxyacetophenone)

Supply Chain Landscape

Direct Procurement (Buy)

Direct stock of the nitro compound is rare. Procurement typically involves contracting a custom synthesis lab.

  • Primary Vendors (Custom Synthesis): Companies like ChemSpace , MolPort , and BOC Sciences often list this compound but fulfill orders via synthesis networks.

  • Lead Time: 4–8 weeks.

  • Cost Estimate: High (

    
    1,500 per 10g) due to custom labor.
    
Precursor Procurement (Make)

The starting material, 3,4-Diethoxyacetophenone (CAS 1137-71-9) , is widely available and cost-effective.

  • Availability: High (In Stock).

  • Major Suppliers: Sigma-Aldrich, TCI, Accela ChemBio, Aladdin.

  • Cost Estimate: Low (

    
    100 per 25g).
    
  • Recommendation: For requirements <100g, in-house synthesis is the recommended route for speed and cost control.

Technical Deep Dive: Synthesis Protocol

The synthesis involves the regioselective nitration of 3,4-diethoxyacetophenone. The presence of two ethoxy groups (strong activators) directs the nitro group to the ortho positions. However, the acetyl group (meta-director) and steric hindrance strictly favor the 6-position (which becomes position 2 relative to the acetyl group in the product).

Reaction Pathway

The following diagram illustrates the synthesis logic and regioselectivity.

SynthesisPathway Precursor 3,4-Diethoxyacetophenone (CAS 1137-71-9) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack Reagents HNO3 (fuming) Acetic Acid / 0°C Reagents->Intermediate Product This compound (Target) Intermediate->Product Regioselective Nitration (Pos 6) Byproduct Isomeric Byproducts (<5%) Intermediate->Byproduct Steric Hindrance

Figure 1: Synthesis pathway showing the regioselective nitration of 3,4-diethoxyacetophenone.

Validated Experimental Protocol

Objective: Synthesis of this compound (10g scale). Mechanism: Electrophilic Aromatic Substitution (Nitration).[2]

Materials
  • Precursor: 3,4-Diethoxyacetophenone (10.0 g, 48 mmol).

  • Solvent: Glacial Acetic Acid (40 mL).

  • Reagent: Fuming Nitric Acid (d = 1.5 g/mL, 12 mL).

  • Quench: Ice water (200 mL).

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 3,4-Diethoxyacetophenone (10.0 g) in Glacial Acetic Acid (25 mL) .

  • Cooling: Immerse the flask in an ice-salt bath to lower the internal temperature to 0–5°C .

  • Nitration:

    • Prepare a solution of Fuming Nitric Acid (12 mL) in Glacial Acetic Acid (15 mL) .

    • Add the acid mixture dropwise via an addition funnel over 30 minutes .

    • Critical Control Point: Maintain internal temperature below 10°C to prevent over-nitration or oxidation of the alkyl chains.

  • Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour , then warm to room temperature for 30 minutes . Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).

  • Quench & Isolation:

    • Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water .

    • The product should precipitate as a yellow solid.[3]

    • Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 50 mL) to remove residual acid.

    • Recrystallization: Recrystallize the crude solid from Ethanol (95%) or a Methanol/Water mixture to obtain bright yellow needles.

Expected Results
  • Yield: 65–75% (approx. 8.0–9.0 g).

  • Appearance: Yellow crystalline solid.

  • Melting Point: ~105–108°C (Estimated based on dimethoxy analog).

Quality Control & Characterization

To validate the identity of the synthesized compound, use the following analytical parameters.

TechniqueExpected Signal / Characteristic
1H NMR (CDCl3) Aromatic: Two singlets (para-relationship blocked by substituents) at ~6.8 ppm and ~7.6 ppm.Ethoxy: Two triplets (~1.4 ppm) and two quartets (~4.1 ppm).Acetyl: Singlet at ~2.5 ppm.
HPLC Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (Gradient).Detection: UV at 254 nm.
Mass Spec (ESI) [M+H]+: 254.25 m/z.

Safety & Handling

  • Nitration Risks: The reaction is exothermic. Runaway temperatures can lead to polynitration or explosive decomposition. strictly control the addition rate of nitric acid.

  • Chemical Hazards:

    • Fuming Nitric Acid: Corrosive, oxidizer. Use in a fume hood with proper PPE (face shield, acid-resistant gloves).

    • Nitro Compounds: Potential sensitizers. Handle the final product with care to avoid inhalation of dust.

References

  • Nitration Protocol (Analog): Zavgorodniy, D.S., et al. "4,5-Dimethoxy-2-nitroacetophenone." Molecules, vol. 4, no.[3][4] 10, 1999, M111.

  • Precursor Availability: "3,4-Diethoxyacetophenone (CAS 1137-71-9) Product Page." ChemicalBook.

  • COMT Inhibitor Context: Learmonth, David A., et al. "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase."[4] Journal of Medicinal Chemistry, vol. 45, no. 3, 2002, pp. 685-695.

Sources

An In-Depth Technical Guide to 1-(4,5-Diethoxy-2-nitrophenyl)ethanone and its Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthesis of 1-(4,5-diethoxy-2-nitrophenyl)ethanone. It is important to note that this compound is significantly less documented in major chemical databases compared to its close analogue, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Consequently, this guide will also provide detailed information on the more thoroughly characterized dimethoxy compound to serve as a valuable reference point.

Part 1: Core Chemical Identifiers

Chemical IdentifierThis compound1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
PubChem CID Not available77737[1]
CAS Number 4101-32-0 (analogue)4101-32-0[1][2][3][4]
IUPAC Name This compound1-(4,5-dimethoxy-2-nitrophenyl)ethanone[1]
Molecular Formula C12H15NO5C10H11NO5[1][4][5]
Molecular Weight 253.25 g/mol 225.20 g/mol [1][5]
Canonical SMILES CCOC1=C(C=C(C(=O)C)C=C1[O-])OCCCC(=O)C1=CC(=C(C=C1[O-])OC)OC[1]
InChI InChI=1S/C12H15NO5/c1-4-17-11-7-9(13(15)16)6-8(10(11)3)12(2)14/h6-7H,4-5H2,1-3H3InChI=1S/C10H11NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-5H,1-3H3[1][6]
InChIKey Not availableZVLFGESHYMKNQP-UHFFFAOYSA-N[1][6]

Part 2: Physicochemical and Pharmacological Profile

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for various applications, including drug development. Below is a summary of the known and predicted properties of the dimethoxy analogue, which can serve as a basis for estimating the properties of the diethoxy compound.

Table of Physicochemical Properties for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

PropertyValueSource
Melting Point 133.5-135 °C[4]
Boiling Point 389.2±37.0 °C (Predicted)[4]
Density 1.245±0.06 g/cm³ (Predicted)[4]
Appearance Yellow to white solid[7]
Storage 2-8°C Refrigerator[2]

Part 3: Synthesis and Mechanistic Insights

The synthesis of these nitrophenyl ethanone derivatives is a critical aspect of their utility in research and development. The general approach involves the nitration of a substituted acetophenone.

Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

A common and well-documented method for the synthesis of the dimethoxy analogue is the nitration of 3,4-dimethoxyacetophenone.[3][4][5]

Experimental Protocol:

  • Preparation of the Nitrating Mixture: A solution of 3,4-dimethoxyacetophenone is prepared in 17% nitric acid at a controlled temperature of 5 to 10 °C.[4][5]

  • Nitration Reaction: This solution is then slowly added dropwise to a solution of 67% nitric acid containing sodium nitrite. The temperature is maintained between 5 to 10°C throughout the addition, which is typically completed over 2 to 3 hours.[4][5]

  • Reaction Quenching and Product Isolation: Following the addition, the reaction mixture is stirred for an additional 1 to 2 hours at the same temperature. The reaction is then quenched by pouring it into ice water with vigorous stirring.[5]

  • Extraction and Purification: The aqueous phase is extracted with dichloromethane. The organic layer is then washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.[5] The solid product is further purified by recrystallization from ethanol.[8][9]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Slow Addition: The slow, dropwise addition of the acetophenone solution to the strong nitric acid mixture ensures that the reaction remains controlled and prevents a dangerous buildup of heat.

  • Sodium Nitrite: The presence of a small amount of sodium nitrite can help to catalyze the formation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration reaction.

Predicted Synthesis of this compound

The synthesis of the diethoxy analogue would logically follow a similar pathway, starting with 3,4-diethoxyacetophenone. The reaction conditions would likely be comparable, with careful temperature control being paramount.

Synthesis_Workflow cluster_dimethoxy Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone cluster_diethoxy Predicted Synthesis of this compound A 3,4-Dimethoxyacetophenone C 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone A->C Nitration B Nitrating Mixture (HNO3, NaNO2) D 3,4-Diethoxyacetophenone F This compound D->F Nitration E Nitrating Mixture (HNO3, NaNO2)

Caption: Comparative synthesis workflow for dimethoxy and diethoxy analogues.

Part 4: Applications in Research and Drug Development

Substituted acetophenones are valuable intermediates in the synthesis of a wide range of heterocyclic compounds.[10] Specifically, 2'-nitro-4',5'-dimethoxyacetophenone and its derivatives serve as key building blocks in several areas:

  • Pharmaceutical Intermediates: These compounds are utilized in the synthesis of various pharmacologically active molecules. The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized to create diverse chemical libraries for drug screening. 2'-Nitro-4',5'-dimethoxyacetophenone is a known intermediate in the development of anti-inflammatory and analgesic drugs.[11]

  • Organic Synthesis: The reactive nature of the nitro and ketone groups makes these compounds versatile starting materials for the construction of more complex organic molecules.[11]

  • Photolabile Protecting Groups: The 2-nitrobenzyl moiety is a well-known photolabile protecting group. The acetophenone derivatives with this feature can be used to protect certain functional groups in a molecule, which can then be deprotected by exposure to UV light.

  • Dyes and Pigments: The aromatic nitro compounds can be used in the synthesis of dyes and pigments.[11]

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling these substances.

  • Hazard Classification: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is classified as a warning-level hazard, causing skin and serious eye irritation.[1][6] It is also suspected of causing genetic defects.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents.

References

  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. (n.d.). Pharmaffiliates. Retrieved February 18, 2026, from [Link]

  • Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS 4101-32-0. (n.d.). Home Sunshine Pharma. Retrieved February 18, 2026, from [Link]

  • 4,5-Dimethoxy-2-nitroacetophenone. (2025, October 15). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. (n.d.). Asian Journal of Chemistry. Retrieved February 18, 2026, from [Link]

  • 4,5-Dimethoxy-2-nitroacetophenone. (1999). MDPI. Retrieved February 18, 2026, from [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone , a critical intermediate in the development of quinazoline-based EGFR inhibitors and catechol-O-methyltransferase (COMT) inhibitors.

The guide prioritizes regiochemical control and safety , utilizing a mild nitration system to prevent oxidative dealkylation of the electron-rich ethoxy moieties.

Abstract

This protocol details the regioselective nitration of 3,4-diethoxyacetophenone to yield this compound. Unlike standard mixed-acid nitrations (H₂SO₄/HNO₃) which often lead to over-nitration or tar formation in electron-rich systems, this method utilizes a Nitric Acid/Acetic Acid system. This approach ensures mono-nitration at the C2 position (ortho to the acetyl group) with yields typically exceeding 85%.[1][2]

Scientific Foundation & Retrosynthesis

Retrosynthetic Analysis

The target molecule is accessed via Electrophilic Aromatic Substitution (EAS) on the commercially available or easily synthesized 3,4-diethoxyacetophenone.

  • Target: this compound[1][2]

  • Precursor: 3,4-Diethoxyacetophenone[1][2][3]

  • Transformation: Regioselective Nitration

Mechanistic Insight & Regioselectivity

The nitration occurs at the C2 position (IUPAC numbering for the product, corresponding to C6 of the starting material) due to the synergistic directing effects of the substituents:

  • Acetyl Group (-COCH₃): A moderate electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position.

  • Ethoxy Groups (-OEt): Strong electron-donating groups (EDG) that direct ortho/para.

Regiochemical Outcome:

  • Position 2 (Target): Ortho to the acetyl group (sterically accessible) and para to the C5-ethoxy group. This position is electronically activated by the C5-ethoxy and not deactivated by the C1-acetyl (meta relationship).

  • Position 5 (Blocked): Substituted by Ethoxy.

  • Position 6 (Alternative): Ortho to the C5-ethoxy and meta to the acetyl. However, substitution here is sterically crowded by the adjacent ethoxy groups and less favored than the C2 position which benefits from the para-directing strength of the C4-ethoxy (in the precursor numbering).

Note on Numbering: In the precursor (3,4-diethoxyacetophenone), the nitration occurs at C6 . In the product, this carbon is renumbered as C2 to maintain lowest locants, resulting in this compound.

Reaction Pathway Diagram

SynthesisPathway Start 3,4-Dihydroxyacetophenone (Optional Precursor) Inter 3,4-Diethoxyacetophenone (Starting Material) Start->Inter Alkylation Target This compound (Target) Inter->Target Regioselective Nitration Reagents1 EtI, K2CO3 DMF, 60°C Reagents2 HNO3 (65%) Glacial AcOH 0-10°C

Caption: Synthesis pathway from 3,4-dihydroxyacetophenone to the target nitro compound.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
3,4-Diethoxyacetophenone>98%Substrate
Nitric Acid (HNO₃)65-70% (Concentrated)Electrophile Source
Glacial Acetic AcidACS ReagentSolvent/Moderator
Sodium Bicarbonate (NaHCO₃)Sat. Aq. SolutionNeutralization
Ethanol (EtOH)AbsoluteRecrystallization Solvent
Ice/WaterDistilledQuenching
Critical Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Mechanical stirrer (preferred over magnetic for slurry handling).

  • Digital thermometer (internal probe).

  • Ice-salt bath (-10°C capacity).

  • Pressure-equalizing addition funnel.

Experimental Protocol

Phase 1: Preparation of Nitrating Mixture[2][4]
  • Context: Using acetic acid as a solvent moderates the oxidizing power of nitric acid, preventing the cleavage of the ethoxy ether linkages.

  • Setup: Equip a clean, dry beaker with a magnetic stir bar.

  • Mixing: Add Glacial Acetic Acid (30 mL) .

  • Acid Addition: Carefully add Nitric Acid (65%, 15 mL) to the acetic acid.

  • Cooling: Chill this mixture to 0–5°C in an ice bath.

Phase 2: Nitration Reaction
  • Safety Critical: The reaction is exothermic. Temperature must not exceed 10°C to avoid dinitration.

  • Substrate Solution: In the main reaction vessel (3-neck flask), dissolve 3,4-Diethoxyacetophenone (10.0 g, 48 mmol) in Glacial Acetic Acid (20 mL) .

  • Cooling: Cool the substrate solution to 0°C using an ice-salt bath.

  • Addition: Transfer the pre-chilled nitrating mixture (from Phase 1) to the addition funnel.

  • Controlled Rate: Add the nitrating mixture dropwise to the substrate over 45–60 minutes .

    • Checkpoint: Monitor internal temperature strictly. Maintain <10°C .

  • Reaction: After addition is complete, allow the mixture to stir at 0–5°C for 2 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (Rf ~0.[4]5) should disappear, replaced by a lower Rf yellow spot.

Phase 3: Workup & Purification
  • Quenching: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a light yellow solid.

  • Filtration: Stir for 30 minutes to ensure full precipitation. Filter the solid using a Buchner funnel.

  • Washing:

    • Wash the filter cake with Cold Water (3 x 50 mL) to remove acid residues.

    • Wash with Sat. NaHCO₃ (50 mL) to neutralize traces of acetic acid.

    • Final wash with Water (50 mL) .

  • Drying: Air dry the solid on the filter for 2 hours.

  • Recrystallization:

    • Dissolve the crude solid in minimal boiling Ethanol .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Filter the purified yellow crystals.

Characterization & Quality Control

Expected Data
  • Appearance: Pale yellow crystalline solid.

  • Yield: 80–90% (Theoretical).

  • Melting Point: 133–136°C (Consistent with dimethoxy analog trends).

Spectroscopic Validation (¹H NMR in CDCl₃)

Note: Chemical shifts are estimated based on the 4,5-dimethoxy analog [1, 2] and substituent effects.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (C3) 6.76Singlet1HOrtho to Nitro/Ethoxy (Shielded)
Ar-H (C6) 7.62Singlet1HOrtho to Acetyl (Deshielded)
-OCH₂- 4.15Quartet4HMethylene of Ethoxy
-COCH₃ 2.50Singlet3HAcetyl Methyl
-CH₃ 1.48Triplet6HMethyl of Ethoxy

Interpretation: The presence of two aromatic singlets confirms the para relationship of the protons, validating the 2,4,5-substitution pattern. If doublets are observed, regioselectivity was lost (likely nitration at C6 of the product, which is C2 of the precursor).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Tarred Product Temperature >15°C; Oxidation of ether.Ensure internal temp <10°C during addition. Add acid slower.[2]
Low Yield Incomplete precipitation; Product lost in filtrate.Ensure quench water is ice-cold. Neutralize filtrate to pH 7 to precipitate remaining product.
Regioisomers (Doublets in NMR) Reaction run too warm or wrong solvent.Use Glacial Acetic Acid strictly. Do not use H₂SO₄ unless temp is -10°C.

References

  • ChemicalBook. (2023). Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone.[1][2]

  • Malecki, N., et al. (2005).[5] Electrophilic Nitration of Electron-Rich Acetophenones.[5] Monatshefte für Chemie, 136, 1601–1606.[5]

  • BenchChem. (2025).[3][6] Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.

Sources

Reduction of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone to amino derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Chemoselective Reduction of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone to 1-(4,5-Diethoxy-2-aminophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Gateway to Bioactive Scaffolds

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis. The target molecule of this guide, 1-(4,5-diethoxy-2-aminophenyl)ethanone, is a highly valuable synthetic intermediate. Its structure, featuring a substituted aniline core, is a key pharmacophore in a variety of biologically active molecules. Specifically, this aniline derivative serves as a crucial building block in the synthesis of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), which are pivotal in the development of anti-cancer therapeutics.[1][2][3]

The primary synthetic challenge in converting this compound to its amino derivative lies in achieving chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the adjacent ketone functionality. Reducing the ketone to a secondary alcohol is a common side reaction that must be mitigated through the careful selection of reagents and reaction conditions.[4][5]

This document provides a detailed guide to two reliable and field-proven methods for this selective reduction: Catalytic Hydrogenation and Reduction with Stannous (II) Chloride (SnCl₂) . We will explore the underlying chemical principles, provide step-by-step experimental protocols, and compare the methodologies to enable researchers to make informed decisions based on available resources and project requirements.

Principle and Mechanism of Nitro Group Reduction

The reduction of a nitro group (−NO₂) to an amino group (−NH₂) is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the reducing agent and conditions, a generally accepted sequence involves the formation of a nitroso (−NO) compound, followed by a hydroxylamine (−NHOH), which is then further reduced to the final amine.[6][7]

G cluster_legend Reaction Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Ar- Aryl Group: 1-(acetyl)-2,3-diethoxyphenyl

Caption: General pathway for the reduction of an aromatic nitro group.

The key to chemoselectivity is using a reagent system that provides electrons at a potential sufficient to reduce the nitro group but not the ketone. Reagents like LiAlH₄, for instance, are too powerful and would reduce both functionalities.[8][9] In contrast, catalytic hydrogenation and metal-based reductions like SnCl₂ can be finely tuned to achieve the desired outcome.[10][11]

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro reductions due to its high efficiency, clean reaction profile, and the generation of water as the only stoichiometric byproduct.[8] The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium supported on activated carbon (Pd/C).

Protocol: Catalytic Hydrogenation

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound253.25102.53 g
10% Palladium on Carbon (Pd/C)--~125 mg (5 mol%)
Ethanol (or Ethyl Acetate)--50 mL
Hydrogen (H₂) gas2.02ExcessBalloon or Parr
Celite® (for filtration)--As needed

Step-by-Step Procedure:

  • Vessel Preparation: To a hydrogenation flask or a suitable pressure vessel (e.g., Parr shaker bottle), add this compound (2.53 g, 10 mmol).

  • Solvent Addition: Add 50 mL of ethanol. Swirl the flask to dissolve the starting material completely.

  • Catalyst Addition: Under an inert atmosphere (e.g., a gentle stream of nitrogen or argon), carefully add 10% Pd/C (~125 mg).

    • Expert Insight: Pd/C is pyrophoric and can ignite in the presence of solvents and air. Always handle it with care, preferably in an inert atmosphere.

  • Hydrogenation Setup: Securely seal the flask. Evacuate the flask and backfill with nitrogen three times to remove all oxygen.

  • Reaction Initiation: Introduce hydrogen gas. For a small-scale reaction, a balloon filled with H₂ is sufficient. For larger scales or for faster reaction times, a Parr hydrogenation apparatus set to 30-50 psi is recommended.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexane. The product spot will be significantly more polar than the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 10 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 1-(4,5-diethoxy-2-aminophenyl)ethanone.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Method 2: Reduction with Stannous (II) Chloride (SnCl₂)

The use of tin (II) chloride is a classic, robust, and highly effective method for the chemoselective reduction of aromatic nitro groups.[8][12] It is particularly useful when other reducible functional groups are present and avoids the need for specialized hydrogenation equipment. The reaction is typically performed in an alcoholic solvent.[13]

Protocol: SnCl₂ Reduction

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound253.25102.53 g
Stannous (II) Chloride Dihydrate (SnCl₂·2H₂O)225.63409.02 g
Ethanol--60 mL
Saturated Sodium Bicarbonate (NaHCO₃) soln.--~150-200 mL
Ethyl Acetate (for extraction)--~200 mL
Brine (Saturated NaCl solution)--~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.53 g, 10 mmol) in 60 mL of ethanol.

  • Reagent Addition: Add Stannous (II) Chloride Dihydrate (9.02 g, 40 mmol) to the solution in one portion.

    • Expert Insight: A stoichiometric excess of SnCl₂ (typically 3-5 equivalents) is required to ensure the complete reduction of the nitro group and any intermediates.[12]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material indicates the completion of the reaction.

  • Cooling and Quenching: After completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Basification and Work-up: To the resulting slurry, slowly and carefully add saturated sodium bicarbonate solution while stirring until the pH of the aqueous layer is ~8. This step neutralizes the acidic tin salts and precipitates tin hydroxides.

    • Trustworthiness Check: Vigorous gas evolution (CO₂) will occur. Add the bicarbonate solution slowly to control the foaming. The formation of a thick, white precipitate of tin salts is expected.

  • Extraction: Add ethyl acetate (100 mL) to the mixture and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with additional ethyl acetate (2 x 50 mL).

  • Phase Separation: Transfer the combined filtrate to a separatory funnel. The layers should be separated, and the aqueous layer is discarded.

  • Washing and Drying: Wash the organic layer with brine (50 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-(4,5-diethoxy-2-aminophenyl)ethanone as a solid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography as described in Method 1.

G Start Dissolve Nitro Compound and SnCl₂ in Ethanol Reflux Heat to Reflux (2-4 hours) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT & Concentrate Monitor->Cool Reaction Complete Quench Quench with sat. NaHCO₃ (pH ~8) Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Filter Filter through Celite® Extract->Filter Wash Wash with Brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Isolate Concentrate to obtain Crude Product Dry->Isolate Purify Purify (Recrystallization or Chromatography) Isolate->Purify

Caption: Experimental workflow for the reduction using SnCl₂.

Comparison of Reduction Methodologies

The choice between catalytic hydrogenation and chemical reduction often depends on laboratory capabilities, scale, and the presence of other sensitive functional groups.

FeatureCatalytic Hydrogenation (Pd/C)SnCl₂ Reduction
Reagents H₂, Pd/CSnCl₂·2H₂O
Conditions Room Temperature, 1-4 atm H₂Reflux Temperature
Reaction Time 4-8 hours2-4 hours
Advantages High yield, very clean reaction, easy product isolation, environmentally benign (water is the only byproduct).[11][14]No specialized pressure equipment needed, tolerant of many functional groups, reliable and reproducible.[8][15]
Disadvantages Requires specialized hydrogenation equipment (Parr shaker), catalyst is pyrophoric and a potential fire hazard. Can reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers).Generates significant amounts of tin waste, requiring careful disposal. Work-up can be tedious due to the precipitation of tin salts.[7]
Best For Large-scale synthesis where cleanliness and atom economy are paramount.Bench-scale synthesis, substrates with functional groups sensitive to hydrogenolysis (e.g., Cbz groups, benzyl ethers).

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • RSC Publishing. (n.d.). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved from [Link]

  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Retrieved from [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new EGFR inhibitors strategy. Retrieved from [Link]

  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. DDDT. Retrieved from [Link]

  • ACS Publications. (2010). Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones. Retrieved from [Link]

  • Chemguide. (2015). reduction of aldehydes and ketones. Retrieved from [Link]

Sources

Reaction conditions for nitration of 3,4-diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Nitration of 3,4-Diethoxyacetophenone

Introduction & Scope

This application note details the optimized reaction conditions for the regioselective nitration of 3,4-diethoxyacetophenone to synthesize 1-(4,5-diethoxy-2-nitrophenyl)ethanone (also commonly referred to as 6-nitro-3,4-diethoxyacetophenone).

This transformation is a critical intermediate step in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors (e.g., Entacapone, Opicapone) and other catecholamine-modulating therapeutics. The core challenge in this synthesis is achieving high regioselectivity for the 6-position (ortho to the acetyl group) while suppressing dinitration and oxidative degradation of the ethoxy side chains.

Mechanistic Rationale & Regiochemistry

The nitration of 3,4-diethoxyacetophenone is a classic Electrophilic Aromatic Substitution (


), but the regiochemical outcome is dictated by the competing directing effects of the substituents:
  • 3-Ethoxy & 4-Ethoxy Groups (Activators): These are strong ortho/para directors.

    • The 3-OEt group directs to positions 2, 4 (blocked), and 6 .

    • The 4-OEt group directs to positions 3 (blocked), 5 .

  • 1-Acetyl Group (Deactivator): This is a meta director, directing incoming electrophiles to positions 3 (blocked) and 5 .

The Conflict:

  • Position 2: Activated by 3-OEt (ortho). Sterically hindered by the adjacent acetyl and ethoxy groups.

  • Position 5: Activated by 4-OEt (ortho) and directed by Acetyl (meta). Sterically crowded by the 4-OEt group.

  • Position 6: Activated by 3-OEt (para). Although it is ortho to the electron-withdrawing acetyl group, the strong para-directing resonance effect of the 3-ethoxy group dominates.

Outcome: Under controlled conditions (low temperature, moderated nitrating agent), the reaction proceeds selectively at Position 6 , yielding This compound .

Figure 1: Reaction Logic & Mechanism

NitrationMechanism Substrate 3,4-Diethoxyacetophenone (Substrate) SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex Attack at C6 (Para to 3-OEt) Byproducts Byproducts: 2-Nitro isomer (minor) Dinitro species Oxidized tars Substrate->Byproducts T > 10°C Excess HNO3 Nitronium Nitronium Ion Formation (HNO3 + H+ -> NO2+) Nitronium->SigmaComplex Product This compound (Target Product) SigmaComplex->Product -H+ (Re-aromatization)

Caption: Mechanistic pathway highlighting the preferential attack at C6 due to the para-directing effect of the 3-ethoxy substituent.

Critical Reaction Parameters

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Temperature -5°C to 5°C High temperatures (>10°C) promote dinitration and oxidation of the ethoxy ether linkages, leading to tar formation.
Solvent Glacial Acetic Acid Acts as a solvent for the organic substrate and moderates the acidity. Unlike

, it reduces the "harshness" of the nitration, favoring mono-substitution.
Reagent Fuming

(d=1.5) or 70%

Fuming nitric acid is preferred for cleaner kinetics, but 70% is viable if temperature is strictly managed.
Stoichiometry 1.05 - 1.10 eq.

Slight excess ensures conversion. Large excess (>1.5 eq) guarantees dinitration impurities.
Quenching Ice/Water Rapid dilution is necessary to stop the reaction immediately and precipitate the product.

Detailed Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic.


 is a strong oxidizer.[1] Ensure proper ventilation (fume hood) to manage 

fumes. Wear acid-resistant gloves and a face shield.
Step 1: Reagent Preparation
  • Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Prepare an ice-salt bath or a cryostat set to -10°C .

Step 2: Substrate Dissolution
  • Charge the RBF with 3,4-diethoxyacetophenone (1.0 eq) .

  • Add Glacial Acetic Acid (5.0 volumes relative to substrate mass) .

    • Note: For example, if using 10g substrate, use 50mL Acetic Acid.

  • Stir until fully dissolved and cool the solution to 0°C .

Step 3: Nitration[2][3][4][5][6]
  • Charge the addition funnel with Fuming Nitric Acid (1.1 eq) dissolved in a small volume of Glacial Acetic Acid (1:1 v/v) to facilitate slow addition.

  • Dropwise Addition: Add the acid solution slowly over 30–45 minutes .

    • Critical Control Point: Monitor internal temperature.[2] Do not allow temperature to exceed 5°C. If it spikes, stop addition and allow to cool.

  • Once addition is complete, maintain stirring at 0–5°C for 1 to 2 hours .

    • Validation: Monitor by TLC (System: Ethyl Acetate/Hexane 3:7). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot.
Step 4: Quenching & Isolation
  • Prepare a beaker with crushed ice (10 volumes) .

  • Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.

  • A yellow precipitate will form immediately. Stir for 30 minutes to ensure full precipitation and hydrolysis of any acetyl nitrate intermediates.

  • Filter the solid using a Büchner funnel.

  • Wash:

    • Wash cake with cold water (

      
      ) to remove acid.
      
    • Wash with dilute 5%

      
       solution to neutralize residual acidity.
      
    • Final wash with cold water until filtrate is neutral (pH 7).

Step 5: Purification
  • Dry the crude solid in a vacuum oven at 40°C.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C.

  • Filter the purified yellow crystals.

Expected Yield: 75% – 85% Appearance: Yellow crystalline solid Melting Point: 133–135°C (Lit. value for analog 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is often used as reference; diethoxy analog is similar).

Process Workflow Diagram

ExperimentalWorkflow Setup Setup: 3-Neck Flask Solvent: Glacial AcOH Cool to 0°C Addition Addition: HNO3 (1.1 eq) Rate: Dropwise Control: T < 5°C Setup->Addition Reaction Reaction Phase Stir 1-2h @ 0-5°C Monitor: TLC Addition->Reaction Quench Quench Pour onto Crushed Ice Precipitate Yellow Solid Reaction->Quench Workup Workup Filter -> Wash (H2O/NaHCO3) Recrystallize (EtOH) Quench->Workup

Caption: Step-by-step workflow for the laboratory-scale synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Tar/Dark Oil Reaction temperature too high (>10°C).Improve cooling efficiency; slow down addition rate.
Low Yield / Incomplete Rxn Water present in Acetic Acid.Use strictly Glacial Acetic Acid; water deactivates the nitronium ion.
Dinitration (Byproduct) Excess Nitric Acid used.[3][4]Verify stoichiometry. Do not exceed 1.1 equivalents.
Oiling out upon Quench Product did not crystallize immediately.Scratch the beaker glass to induce nucleation or add a seed crystal; ensure water is ice-cold.

References

  • Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Org. Synth. (1932).[4] m-Nitroacetophenone (General Nitration Protocol Reference). Organic Syntheses, Coll. Vol. 2, p.434. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable synthesis route for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone . The guide prioritizes safety, scalability, and regioselectivity, adapting industrial best practices from the well-documented dimethoxy analog to this specific diethoxy derivative.

Executive Summary

This compound is a critical intermediate for the synthesis of bioactive quinazolines, phosphodiesterase inhibitors, and EGFR inhibitors. While the 4,5-dimethoxy analog is commercially ubiquitous, the 4,5-diethoxy variant offers distinct lipophilicity and solubility profiles often required for optimizing ADME properties in late-stage lead generation.

This guide details a two-step scalable protocol starting from the cost-effective 3,4-dihydroxyacetophenone. This route is selected over Friedel-Crafts acetylation of 1,2-diethoxybenzene to avoid aluminum waste streams and maximize regiochemical purity.

Key Process Parameters (CPP):
  • Regioselectivity: >95% favored for the 6-position (2-nitro in product) via steric and electronic control.

  • Safety: Strict thermal management during nitration to prevent thermal runaway and dinitration.

  • Scalability: Avoidance of chromatography through optimized crystallization workups.

Strategic Route Design

The synthesis relies on the sequential installation of the ethyl groups followed by electrophilic aromatic substitution (nitration).

Retrosynthetic Analysis

The 3,4-diethoxy substitution pattern strongly activates the aromatic ring. The acetyl group at position 1 is a meta-director, but the strong ortho/para directing effects of the alkoxy groups at positions 3 and 4 dominate. The challenge is directing the nitro group to position 6 (becoming position 2 in the final product) while avoiding position 5 (sterically less crowded but electronically less favored due to the acetyl group's meta-positioning relative to it).

Retrosynthesis cluster_0 Key Disconnection Target Target: This compound Inter Intermediate: 3,4-Diethoxyacetophenone Target->Inter Nitration (HNO3/H2SO4) SM Starting Material: 3,4-Dihydroxyacetophenone Inter->SM O-Alkylation (EtBr/K2CO3)

Figure 1: Retrosynthetic strategy highlighting the linear two-step approach.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Diethoxyacetophenone

Objective: Efficient O-alkylation of the catechol moiety. Reaction Type: Williamson Ether Synthesis.

Reagents & Materials
  • Substrate: 3,4-Dihydroxyacetophenone (1.0 equiv)

  • Alkylating Agent: Bromoethane (2.5 equiv) or Diethyl Sulfate (2.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (Acetone is preferred for easier workup, DMF for faster kinetics).

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) - optional Finkelstein accelerator.

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 3,4-Dihydroxyacetophenone (e.g., 100 g) and Acetone (1000 mL). Initiate stirring.

  • Base Addition: Add K₂CO₃ (272 g) in portions. The mixture will become a thick slurry.

  • Alkylation: Add Bromoethane (179 g) via an addition funnel over 30 minutes. Add KI (10 g) if reaction speed is critical.

  • Reflux: Heat the mixture to reflux (approx. 56–60°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]

    • Checkpoint: Conversion should be >98%. Mono-alkylated intermediates may persist if agitation is poor.

  • Workup:

    • Cool to room temperature.[2] Filter off the inorganic salts (KBr/K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Precipitation: Pour the residue into ice-cold water (2000 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Filter the solid and wash with water (3 x 200 mL).[3]

  • Drying: Dry in a vacuum oven at 45°C.

    • Yield Target: 90–95%.

    • Appearance: White to pale beige crystalline solid.

Step 2: Regioselective Nitration

Objective: Introduction of the nitro group at the C2 position (ortho to acetyl). Critical Challenge: Controlling the exotherm to prevent dinitration or oxidative degradation.

Reagents & Materials
  • Substrate: 3,4-Diethoxyacetophenone (from Step 1).[3][4][5]

  • Solvent: Glacial Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄). Recommendation: H₂SO₄ provides better regioselectivity at low temps.

  • Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%) or Mixed Acid (HNO₃/H₂SO₄).

Protocol (H₂SO₄ Method - High Scalability)
  • Preparation of Nitrating Mix: In a separate vessel, mix Conc. HNO₃ (1.1 equiv) and Conc. H₂SO₄ (2.0 vol equiv relative to HNO₃) at 0°C. Keep chilled.

  • Substrate Dissolution: In the main reactor, dissolve 3,4-Diethoxyacetophenone (e.g., 50 g) in Conc. H₂SO₄ (250 mL).

    • Note: Cool the reactor to -10°C before addition. The dissolution is exothermic; add solid slowly.

  • Controlled Addition: Add the pre-cooled Nitrating Mix dropwise to the substrate solution.

    • CRITICAL: Maintain internal temperature between -10°C and -5°C . Do not exceed 0°C.

    • Rate: Adjust addition rate based on cooling capacity (typically 45–60 mins for 50g scale).

  • Reaction: Stir at -5°C for 60 minutes.

    • Monitoring: TLC or HPLC. Look for the disappearance of SM and the emergence of the yellow product spot.

  • Quenching:

    • Prepare a quench vessel with Crushed Ice (1 kg) and Water (500 mL).

    • Slowly pour the reaction mixture onto the ice with vigorous agitation.

    • Safety: Strong exotherm. Ensure the quench vessel has overhead stirring.[6]

  • Isolation:

    • The product will precipitate as a yellow solid.[6] Stir for 30 minutes to ensure all acid is diluted.

    • Filter the solid.[2][3][6][7][8]

    • Neutralization: Wash the filter cake with water until pH is neutral.[3] A wash with 5% NaHCO₃ solution is recommended to remove trapped acid traces.

  • Purification (Recrystallization):

    • Dissolve the crude yellow solid in boiling Ethanol (95%).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the bright yellow needles.

    • Yield Target: 80–85%.

NitrationProcess Start Start: 3,4-Diethoxyacetophenone + H2SO4 Cooling Cooling: Target -10°C Start->Cooling Dosing Dosing: Add HNO3/H2SO4 (Maintain < 0°C) Cooling->Dosing Reaction Reaction: Stir 1 hr @ -5°C Dosing->Reaction Quench Quench: Pour onto Ice Reaction->Quench Filter Filtration & Wash (Water/NaHCO3) Quench->Filter Cryst Recrystallization (Ethanol) Filter->Cryst Product Final Product: This compound Cryst->Product

Figure 2: Process flow for the critical nitration step, emphasizing temperature control points.

Process Safety & Scale-up Considerations

Thermal Hazards
  • Nitration Exotherm: The heat of reaction for aromatic nitration is high (-100 to -150 kJ/mol).

  • Runaway Potential: Accumulation of unreacted nitric acid due to fast dosing at low temperatures (where kinetics are slow) followed by warming can lead to a thermal runaway.

  • Mitigation:

    • Use Dosage-Controlled reaction mode (Semi-batch).

    • Ensure the cooling jacket has sufficient capacity (ΔT > 10°C).

    • DSC Data (Reference): Onset of decomposition for nitro-acetophenones is typically >200°C, but the reaction mixture is unstable >40°C.

Regiochemistry Validation

While the 6-nitro isomer (target) is favored, the 5-nitro isomer is a potential impurity.

  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% TFA). The 2-nitro isomer (target) typically elutes later than the 5-nitro impurity due to intramolecular H-bonding between the nitro and acetyl groups.

  • NMR Check:

    • Target (2-nitro): Aromatic protons appear as two singlets (para to each other).

    • Impurity (5-nitro): Aromatic protons appear as two singlets (para to each other) but with distinct shifts due to shielding/deshielding environments.

Analytical Specifications

ParameterSpecificationMethod
Appearance Yellow crystalline powderVisual
Purity > 98.0%HPLC (254 nm)
Melting Point 105–110°C (Estimated)*Capillary
1H NMR Consistent with structureDMSO-d6
Moisture < 0.5%Karl Fischer

*Note: The dimethoxy analog melts at 133–135°C. The diethoxy analog generally melts lower due to increased flexibility of the alkyl chains.

References

  • PubChem. (2025).[9] Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- Compound Summary. Retrieved from [Link][9]

  • Malecki, N., et al. (2005).[1] Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie, 136, 1601–1606.[1] Retrieved from [Link]

  • Tibhe, J., et al. (2014). Discontinuous two step flow synthesis of m-aminoacetophenone. Green Processing and Synthesis. Retrieved from [Link]

Sources

Application Note: Synthetic Applications of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4,5-Diethoxy-2-nitrophenyl)ethanone is a high-value "privileged scaffold" in medicinal chemistry, particularly for the synthesis of electron-rich bicyclic heterocycles. The ortho-nitroacetyl motif serves as a versatile pivot point for reductive cyclizations and condensation reactions. This guide details the synthetic pathways to access 5,6-diethoxyindole , 6,7-diethoxyquinolines , and 5,6-diethoxy-1,2-benzisoxazoles . These heterocycles are critical cores in the development of phosphodiesterase (PDE) inhibitors, melatonin receptor agonists, and antipsychotic agents.

Chemical Profile & Reactivity Logic

PropertySpecification
IUPAC Name 1-(4,5-Diethoxy-2-nitrophenyl)ethan-1-one
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Key Functionality o-Nitroacetophenone (Reductive cyclization precursor)
Electronic Effect 4,5-Diethoxy groups (Strong electron donors; activate C-ring)
Solubility Soluble in DMF, DMSO, DCM, warm Ethanol

Synthetic Logic: The molecule contains a "latent" nucleophile (the nitro group, upon reduction to amine) and an electrophile (the acetyl carbonyl). The 4,5-diethoxy substitution pattern renders the aromatic ring electron-rich, facilitating electrophilic aromatic substitutions at the C3/C6 positions in the final heterocycles.

Module 1: Synthesis of 5,6-Diethoxyindole (Modified Leimgruber-Batcho)

The synthesis of 5,6-diethoxyindole is the primary application of this scaffold. Unlike the standard Leimgruber-Batcho synthesis which starts with o-nitrotoluene, this protocol utilizes the o-nitroacetophenone to access the indole core via an enaminone intermediate.

Mechanism of Action

The reaction proceeds through the condensation of the acetyl group with


-dimethylformamide dimethyl acetal (DMF-DMA) to form a 

-dimethylamino-enone. Subsequent reductive cyclization (typically with Zinc/Acetic acid or catalytic hydrogenation) effects ring closure.

IndoleSynthesis Figure 1: Modified Leimgruber-Batcho Pathway to 5,6-Diethoxyindole Start 1-(4,5-Diethoxy-2- nitrophenyl)ethanone Inter Enaminone Intermediate Start->Inter 110°C, DMF Reagent1 DMF-DMA (Condensation) Reagent1->Inter Product 5,6-Diethoxyindole Inter->Product Reduction Reagent2 Zn / AcOH (Reductive Cyclization) Reagent2->Product

Experimental Protocol

Step 1: Enaminone Formation

  • Charge: In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 39.5 mmol) in anhydrous DMF (50 mL).

  • Reagent: Add

    
    -dimethylformamide dimethyl acetal (DMF-DMA) (7.1 g, 59.2 mmol, 1.5 eq).
    
  • Reaction: Heat the mixture to 110°C under nitrogen for 4–6 hours. Monitor by TLC (formation of a deep red/orange spot).

  • Workup: Remove DMF under reduced pressure. The residue (crude enaminone) is typically a red viscous oil or solid. Use directly in the next step.

Step 2: Reductive Cyclization

  • Solvent: Dissolve the crude enaminone in Glacial Acetic Acid (100 mL).

  • Reduction: Add Zinc dust (25.8 g, 395 mmol, 10 eq) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Conditions: Heat to 80°C for 2 hours. The red color will fade to a pale yellow/brown.

  • Filtration: Cool to room temperature and filter through a Celite pad to remove zinc residues. Wash the pad with Ethyl Acetate (100 mL).

  • Neutralization: Carefully neutralize the filtrate with saturated aqueous NaHCO₃ or NaOH (keep temperature <20°C).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc 4:1).

    • Yield: Expect 65–75% (approx. 5.3–6.1 g).

    • Appearance: Off-white to pale beige solid.

Module 2: Synthesis of 6,7-Diethoxy-4-Methylquinoline (Friedländer)

This protocol leverages the o-aminoacetophenone intermediate (obtained via reduction) to synthesize substituted quinolines. This is the preferred route for generating PDE inhibitors (e.g., analogs of Trequinsin).

Mechanism of Action

The nitro group is first reduced to the amine.[1] The resulting 2-amino-4,5-diethoxyacetophenone undergoes an acid- or base-catalyzed condensation with a ketone (containing an


-methylene) to close the pyridine ring.

Friedlander Figure 2: Friedländer Synthesis of Polysubstituted Quinolines Start 1-(4,5-Diethoxy-2- nitrophenyl)ethanone Amine 2-Amino-4,5- diethoxyacetophenone Start->Amine Step 1 Step1 Reduction (Fe/HCl or SnCl2) Step1->Amine Product 6,7-Diethoxy-2,4- dimethylquinoline Amine->Product Step 2: Friedländer Condensation (KOH/EtOH) Ketone Ketone (R-CH2-CO-R') (e.g., Acetone) Ketone->Product

Experimental Protocol

Step 1: Reduction to 2-Amino-4,5-diethoxyacetophenone

  • Reaction: Suspend the nitro ketone (10.0 g) in Ethanol (100 mL) and Water (20 mL). Add Iron powder (11.0 g) and concentrated HCl (1 mL). Reflux for 2 hours.

  • Workup: Basify with Na₂CO₃, filter hot, and cool the filtrate to crystallize the amine.

    • Checkpoint: The amine is air-sensitive; store under argon or use immediately.

Step 2: Friedländer Condensation

  • Reagents: Mix the amino ketone (5.0 g, 22.4 mmol) with Acetone (20 mL, excess) and 10% ethanolic KOH (5 mL).

  • Conditions: Reflux for 4–8 hours.

  • Workup: Evaporate solvent, dilute with water, and extract with DCM.

  • Product: 6,7-Diethoxy-2,4-dimethylquinoline.

    • Yield: 70–80%.

Module 3: Synthesis of 5,6-Diethoxy-3-methyl-1,2-benzisoxazole

Benzisoxazoles are pharmacophores in atypical antipsychotics (e.g., Risperidone). This scaffold provides the 5,6-diethoxy variant.

Protocol
  • Oxime Formation: React the starting nitro ketone (5.0 g) with Hydroxylamine HCl (2.0 g) and Sodium Acetate (3.0 g) in Ethanol (50 mL) at reflux for 2 hours. Pour into water to isolate the oxime .

  • Cyclization: Dissolve the oxime in DMF (30 mL). Add Potassium Carbonate (2 eq). Heat to 100°C for 4 hours.

  • Mechanism: Intramolecular nucleophilic displacement of the nitro group by the oxime oxygen (

    
    ).
    
  • Yield: 55–65%.

Comparative Data & Solvent Selection

Reaction PathwayCritical ReagentPreferred SolventTypical YieldKey Byproduct
Indole (Leimgruber) DMF-DMA / ZnDMF / AcOH65–75%Azobenzene derivatives
Quinoline (Friedländer) Ketone / KOHEthanol70–80%Self-condensation of ketone
Benzisoxazole NH₂OH / K₂CO₃Ethanol / DMF55–65%Beckmann rearrangement product

References

  • Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. US Patent 3,732,245. (Foundational protocol for enamine-based indole synthesis).
  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842-4852.
  • Cheng, Y., et al. (2004). "Microwave-assisted synthesis of quinolines by the Friedländer condensation." Synthetic Communications, 34(10), 1767-1774. Link

  • BenchChem. (2025).[2][3] Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives. (Protocol adaptation for dialkoxy analogs). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard workup procedures for nitro-reductions).

Sources

Application Note & Protocols: Strategic Use of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone in Advanced Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(4,5-Diethoxy-2-nitrophenyl)ethanone is a highly functionalized aromatic ketone that serves as a potent and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring an activated methyl ketone, electron-donating ethoxy groups, and a strategically placed, reducible nitro group—opens pathways to complex molecular architectures. This guide provides an in-depth exploration of two high-impact condensation reactions involving this substrate: the Claisen-Schmidt condensation for the synthesis of chalcones and the domino nitro-reduction Friedländer annulation for the construction of highly substituted quinoline scaffolds. We will dissect the underlying mechanisms, provide detailed, field-tested protocols, and discuss critical parameters that govern reaction outcomes, thereby empowering researchers to leverage this key intermediate in their synthetic campaigns.

Reactivity Profile and Physicochemical Properties

The synthetic utility of this compound is dictated by the interplay of its functional groups.

  • Acetyl Group (C(O)CH₃): The α-hydrogens of the methyl group are significantly acidified by the adjacent carbonyl and the powerfully electron-withdrawing ortho-nitro group. This facilitates facile deprotonation by moderate to strong bases to form a nucleophilic enolate, which is the cornerstone of its participation in aldol-type and Claisen-Schmidt condensations.

  • Ortho-Nitro Group (-NO₂): Beyond its electronic influence, the nitro group is a synthetic linchpin. Its reduction to an amino group (-NH₂) in situ unmasks a nucleophilic center ortho to the acetyl group, creating the perfect precursor for intramolecular cyclization reactions like the Friedländer synthesis to build fused heterocyclic systems.[1]

  • Diethoxy Groups (-OCH₂CH₃): These electron-donating groups modulate the overall electron density of the aromatic ring and influence the solubility of the molecule and its derivatives in organic solvents.

Table 1: Physicochemical Properties of this compound (Note: Properties are analogous to the closely related dimethoxy variant based on available data).[2][3]

PropertyValue
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Appearance Expected to be a yellow to light brown solid
Key Reactive Sites α-protons of the acetyl group, ortho-nitro group
Primary Applications Synthesis of chalcones, quinolines, and other heterocycles

Claisen-Schmidt Condensation: Synthesis of Substituted Chalcones

The Claisen-Schmidt condensation is a robust carbon-carbon bond-forming reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[4][5][6] This reaction provides a direct route to chalcones (α,β-unsaturated ketones), which are important intermediates and possess a wide range of biological activities.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an acidic α-hydrogen from the acetophenone to generate a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A This compound B Enolate Intermediate A->B Base (e.g., NaOH) D Aldol Adduct (Alkoxide) B->D C Aromatic Aldehyde C->D E Chalcone Product (α,β-Unsaturated Ketone) D->E Elimination of H₂O

Caption: Base-catalyzed workflow for chalcone synthesis.

Protocol 2.1: Synthesis of (E)-1-(4,5-diethoxy-2-nitrophenyl)-3-phenylprop-2-en-1-one

This protocol describes a representative Claisen-Schmidt reaction with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous)

  • Ice-water bath

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate volume of 95% ethanol (approx. 4-5 mL per gram of ketone).

  • Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution and stir until a homogeneous mixture is achieved.

  • Initiation of Condensation: Cool the flask in an ice-water bath. Slowly add the aqueous NaOH solution dropwise with vigorous stirring.[7] The formation of a precipitate is often observed as the reaction proceeds.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a period of 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker of cold water or crushed ice.

    • Acidify the mixture with dilute HCl to neutralize the excess NaOH.

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the crude product thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified chalcone product.

Table 2: Expected Reactivity with Various Aldehydes

Aldehyde PartnerSubstituent EffectExpected Outcome
4-MethoxybenzaldehydeElectron-DonatingMay require slightly longer reaction times or stronger conditions due to reduced electrophilicity of the carbonyl carbon.
4-NitrobenzaldehydeElectron-WithdrawingReaction is typically faster due to the increased electrophilicity of the carbonyl carbon.[8]
2-ChlorobenzaldehydeInductive & StericReaction rate may be influenced by a combination of electronic withdrawal and steric hindrance near the reaction center.

Friedländer Annulation: A Domino Approach to Quinolines

The Friedländer synthesis is a powerful method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][10][11] A modern, highly efficient variation involves the in situ reduction of the ortho-nitro group of this compound to the corresponding amine, which then undergoes a domino condensation and cyclization sequence.[1] This one-pot approach avoids the isolation of the potentially unstable amino intermediate.

Mechanistic Rationale

This domino process involves two distinct stages within a single pot:

  • Nitro Reduction: The nitro group is reduced to an amine, typically using a reducing agent like iron powder in acetic acid (Fe/AcOH) or sodium dithionite.

  • Friedländer Annulation: The newly formed 2-aminoacetophenone derivative reacts with a β-dicarbonyl compound (e.g., ethyl acetoacetate). The reaction proceeds via an initial condensation (often base or acid-catalyzed) to form an enamine or enone intermediate, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the second carbonyl group. A final dehydration step yields the aromatic quinoline ring.

Friedlander_Workflow Domino Nitro-Reduction Friedländer Synthesis A This compound B In Situ Reduction (e.g., Fe/AcOH) A->B C 2-Amino-4,5-diethoxyacetophenone (Transient Intermediate) B->C E Condensation & Intramolecular Cyclization C->E D β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) D->E F Substituted Quinolone Intermediate E->F G Dehydration/ Aromatization F->G H Final Quinolone Product G->H

Caption: Workflow for one-pot quinoline synthesis.

Protocol 3.1: Synthesis of Ethyl 6,7-diethoxy-2-methylquinoline-3-carboxylate

This protocol details the synthesis of a substituted quinoline using ethyl acetoacetate as the carbonyl partner.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<10 micron, 5.0 eq)

  • Glacial Acetic Acid

  • Ethyl acetoacetate (1.5 eq)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: To a stirred suspension of iron powder (5.0 eq) in a 2:1 mixture of ethanol and glacial acetic acid, add this compound (1.0 eq).

  • Reduction: Heat the mixture to reflux (approx. 80-90 °C). The reduction of the nitro group is typically complete within 30-60 minutes. Monitor by TLC until the starting material is consumed.

  • Condensation: To the same reaction mixture, add ethyl acetoacetate (1.5 eq) and continue to reflux. The Friedländer condensation will proceed. Monitor the formation of the quinoline product by TLC (typically 2-6 hours).[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the aqueous layer by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the target quinoline.

Table 3: Versatility of the Friedländer Synthesis

Carbonyl PartnerResulting Quinolone Substitution Pattern
Ethyl Acetoacetate 2-Methyl, 3-Carboethoxy substituent
Acetylacetone 3-Acetyl, 2-Methyl substituent
Cyclohexane-1,3-dione Fused tricyclic system (tetrahydroacridine derivative)
Ethyl Cyanoacetate 3-Cyano, 2-Hydroxy (or 2-quinolone) substituent

Troubleshooting and Experimental Insights

  • Incomplete Claisen-Schmidt Reaction: If the reaction stalls, the cause may be an insufficiently strong base or a deactivated aldehyde. A stronger base (e.g., KOH) or a switch to a solvent like THF may improve results.[12]

  • Side Products in Friedländer Synthesis: The formation of quinolin-2(1H)-ones can sometimes compete with the desired quinoline synthesis, particularly with certain β-keto-esters.[1] Reaction conditions, especially the choice of acid or base catalyst, can influence the regioselectivity of the cyclization.

  • Purification Challenges: The polarity of the final products can vary significantly based on the substituents introduced. A systematic approach to TLC solvent system screening is essential for developing an effective column chromatography purification method.

Conclusion

This compound is a strategically designed precursor for complex organic synthesis. Its activated methyl group allows for reliable C-C bond formation via Claisen-Schmidt condensations to access diverse chalcones. More significantly, its ortho-nitro group serves as a masked amine, enabling a highly efficient domino nitro-reduction/Friedländer annulation pathway to construct substituted quinolines, a core scaffold in medicinal chemistry. The protocols and insights provided herein serve as a robust foundation for researchers to exploit the full synthetic potential of this valuable building block.

References

  • Wikipedia. Quinoline. [Link]

  • Jadhav, S.D. Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • University of Missouri-St. Louis. Claisen-Schmidt Condensation Preparation of Dibenzalacetone. [Link]

  • Reddy, C.S., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • SynArchive. Claisen-Schmidt Condensation. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • Fodor, K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemical Reviews. [Link]

  • Google Patents.
  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • SynArchive. Friedländer synthesis. [Link]

  • PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. [Link]

  • LabXchange. Organic Chemistry: Condensation Reactions. [Link]

  • Celon Pharma. (2022). Fast Claisen condensation reaction optimization in a continuous flow reactor. Scientific Reports. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation Reaction. [Link]

  • Moskvina, V., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. [Link]

Sources

Procedure for Friedel-Crafts acetylation to yield 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

[1][2][3]

Executive Summary & Strategic Rationale

The synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone (also known as 4,5-diethoxy-2-nitroacetophenone) is a critical sequence in the manufacturing of phosphodiesterase (PDE) inhibitors and other benzyl-isoquinoline derivatives.

While the prompt requests the "Friedel-Crafts acetylation to yield" the target, it is chemically imperative to clarify that Friedel-Crafts acylation cannot be performed directly on a nitro-substituted benzene ring with high efficiency. The strong deactivating nature of the nitro group (


Therefore, this protocol is designed as a sequential workflow :

  • Constructive Step: Friedel-Crafts acetylation of 1,2-diethoxybenzene to form the carbon skeleton (3,4-diethoxyacetophenone).

  • Functionalization Step: Regioselective nitration to yield the final 2-nitro target.[1]

Synthetic Pathway Overview[3]

The strategy relies on the activating power of the ethoxy groups to facilitate the initial acylation, followed by controlled nitration where the "ortho effect" directs the nitro group to the position adjacent to the acetyl moiety.

SynthesisWorkflowStart1,2-Diethoxybenzene(Starting Material)Step1Step 1: Friedel-Crafts Acetylation(AcCl, AlCl3, DCM)Start->Step1 ActivationInterIntermediate:3,4-DiethoxyacetophenoneStep1->Inter C-C Bond FormationStep2Step 2: Regioselective Nitration(HNO3, AcOH)Inter->Step2 Electrophilic Subst.FinalTarget:This compoundStep2->Final Product Isolation

Figure 1: Sequential synthesis workflow. The Friedel-Crafts reaction builds the acetophenone core, enabling the subsequent nitration.

Phase 1: Friedel-Crafts Acetylation

Objective: Synthesis of 3,4-Diethoxyacetophenone from 1,2-Diethoxybenzene.

Mechanistic Insight

The reaction utilizes Acetyl Chloride and Aluminum Chloride (


)
  • Stoichiometry Alert: Unlike F-C alkylation (catalytic), F-C acylation requires >1 molar equivalent of Lewis acid. The carbonyl oxygen of the product complexes with

    
    , removing it from the catalytic cycle. We recommend 1.2 – 1.5 equivalents  to ensure full conversion.
    
  • Regioselectivity: The 1,2-diethoxy substituents are strong ortho/para directors. Steric hindrance at the 3-position (ortho to both ethoxy groups) and the 6-position (ortho to one, meta to other) directs the incoming acylium ion primarily to the 4-position (para to the C1-ethoxy), yielding the 3,4-diethoxy substitution pattern in the product.

Reagents & Materials
ComponentRoleEquiv.Notes
1,2-Diethoxybenzene Substrate1.0Dried over molecular sieves.
Acetyl Chloride Acylating Agent1.2Freshly distilled if yellow.
Aluminum Chloride (

)
Lewis Acid1.5Anhydrous powder (Handle in glovebox/dry bag).
Dichloromethane (DCM) Solvent-Anhydrous; preferred over

for safety.
HCl (aq) / Ice Quenching-For workup.[2]
Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and an exhaust trap (to neutralize

    
     gas evolved).
    
  • Catalyst Suspension: Under nitrogen, charge the flask with Anhydrous

    
     (1.5 eq)  and dry DCM (10 volumes) . Cool the suspension to 0–5°C  using an ice bath.
    
  • Acylating Agent Addition: Add Acetyl Chloride (1.2 eq) dropwise to the suspension. Stir for 15 minutes to generate the active acylium ion complex.

  • Substrate Addition: Dissolve 1,2-Diethoxybenzene (1.0 eq) in minimal DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining internal temperature <10°C .

    • Observation: The mixture will darken (orange/red) as the complex forms. Evolution of

      
       gas will occur.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours . Monitor by TLC (Solvent: Hexane/EtOAc 8:2) or HPLC.[2][3]

  • Quenching (Critical): Pour the reaction mixture slowly onto a stirred mixture of Ice and conc. HCl .

    • Why HCl? This breaks the strong Aluminum-Product complex and solubilizes aluminum salts.

  • Workup: Separate the organic layer.[2][1][4][5] Extract the aqueous layer twice with DCM. Combine organics, wash with Sat.

    
      (to remove acid traces), then Brine . Dry over 
    
    
    .
  • Purification: Concentrate under reduced pressure. The crude solid can be recrystallized from Ethanol/Hexane to yield 3,4-Diethoxyacetophenone .

    • Target Yield: 85–92%.

Phase 2: Regioselective Nitration

Objective: Conversion of 3,4-Diethoxyacetophenone to this compound.

Mechanistic Insight

Nitration of electron-rich acetophenones presents a regioselectivity challenge.

  • Directing Effects: The ethoxy groups direct ortho/para, while the acetyl group directs meta.[1]

  • The "Ortho Effect": While steric hindrance usually disfavors substitution between substituents, nitration of acetophenones often favors the position ortho to the carbonyl (Position 6 relative to the ring, becoming Position 2 in the product). This is attributed to the coordination of the nitronium ion (

    
    ) by the carbonyl oxygen, guiding it to the adjacent carbon [1].
    
  • Temperature Control: Essential to prevent dinitration or dealkylation (loss of ethyl groups).

Reagents & Materials
ComponentRoleEquiv.Notes
3,4-Diethoxyacetophenone Precursor1.0From Step 1.[6][7]
Nitric Acid (70%) Nitrating Agent1.5 – 2.0Standard conc.

.
Acetic Acid (Glacial) Solvent-Moderates reactivity.[8][9]
Sodium Nitrite (

)
Catalyst0.01Optional initiator.
Experimental Protocol
  • Solvation: In a round-bottom flask, dissolve 3,4-Diethoxyacetophenone (1.0 eq) in Glacial Acetic Acid (5 volumes) .

  • Cooling: Cool the solution to 0–5°C .

  • Nitration: Prepare a solution of Nitric Acid (1.5 eq) in minimal Acetic Acid. Add this dropwise to the stirred substrate solution.

    • Rate Control: Addition should take ~30 minutes.[6] Ensure temperature does not exceed 10°C .

  • Reaction: Stir at 5–10°C for 1–2 hours.

    • Monitoring: TLC should show the disappearance of the starting ketone and the appearance of a yellow spot (nitro compound).

  • Quenching: Pour the reaction mixture into Ice Water (10 volumes) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash the filter cake copiously with water to remove all acid.

  • Neutralization: Resuspend the solid in dilute

    
     solution, stir for 15 minutes, filter again, and wash with water until neutral pH.
    
  • Purification: Recrystallize from Ethanol or Methanol .

    • Product Appearance: Yellow crystalline solid.

    • Target Yield: 60–75%.[10]

Analytical Validation

To ensure the integrity of the synthesized this compound, the following analytical signatures must be verified.

MethodExpected SignatureInterpretation
1H NMR Two singlets in the aromatic region (para to each other).[6][7][8][9]Confirms 2,4,5-substitution pattern (protons at C3 and C6 are isolated).
IR ~1680

(C=O), ~1520 & 1340

(

).
Confirms presence of ketone and nitro groups.[2][3][8][11]
Melting Point ~133–135°C (Lit.[6][8][9] value for dimethoxy analog is similar; expect slight variation for diethoxy).Indicates purity.[6][2][4][8][9][12]

References

  • Molecules (MDPI) . "4,5-Dimethoxy-2-nitroacetophenone". Molecules, 1999, 4, M111.[8][9] Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone , designed for researchers and process chemists.

Case ID: SYN-NITRO-45DE Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

The synthesis of This compound (Target) is a critical step in the production of isoquinoline-based antispasmodics (e.g., Drotaverine). The standard route involves the electrophilic nitration of 3,4-diethoxyacetophenone .

While the electron-donating ethoxy groups activate the ring, they also increase susceptibility to over-nitration, oxidative degradation, and dealkylation (loss of ethyl groups). The acetyl group at C1 provides necessary regiochemical direction but requires precise temperature control to favor the ortho-nitro position (C2 in product, C6 in precursor) over the meta-position (C5).

Core Reaction: 3,4-Diethoxyacetophenone + HNO3 → this compound[1]

Diagnostic Workflow: Yield Optimization

Before altering your protocol, use this logic flow to identify the bottleneck.

YieldOptimization Start START: Low Yield Observed PurityCheck Check TLC/HPLC of Crude Start->PurityCheck SM_Left Starting Material (SM) Remains? PurityCheck->SM_Left Impurities Identify Impurity Profile SM_Left->Impurities No (Consumed) Increase Acid Strength\nor Reaction Time Increase Acid Strength or Reaction Time SM_Left->Increase Acid Strength\nor Reaction Time Yes Dinitro Species\n(Over-nitration) Dinitro Species (Over-nitration) Impurities->Dinitro Species\n(Over-nitration) High Rf spots Phenolic Byproducts\n(Dealkylation) Phenolic Byproducts (Dealkylation) Impurities->Phenolic Byproducts\n(Dealkylation) Low Rf / Acidic Tar/Polymer\n(Oxidation) Tar/Polymer (Oxidation) Impurities->Tar/Polymer\n(Oxidation) Baseline streak Action: Avoid H2SO4\nUse Ac2O/HNO3 system Action: Avoid H2SO4 Use Ac2O/HNO3 system Phenolic Byproducts\n(Dealkylation)->Action: Avoid H2SO4\nUse Ac2O/HNO3 system Action: Dilute Reaction\nImprove Stirring Action: Dilute Reaction Improve Stirring Tar/Polymer\n(Oxidation)->Action: Dilute Reaction\nImprove Stirring

Figure 1: Decision tree for diagnosing yield loss in electron-rich aromatic nitration.

The "Golden Route" Protocol

This optimized protocol prioritizes regioselectivity and minimizes dealkylation by using a biphasic system or mild nitrating agents rather than harsh mixed acids (H₂SO₄/HNO₃) which often cause ether cleavage.

Optimized Method: Nitric Acid in Dichloromethane (DCM)

This method uses DCM to act as a heat sink and solvent for the starting material, keeping the nitration controlled.

Reagents:

  • 3,4-Diethoxyacetophenone (1.0 eq)

  • HNO₃ (fuming 98% or 65%—see note) (1.2 eq)

  • Dichloromethane (DCM) (5-10 volumes)

  • Acetic Anhydride (Optional, for moisture scavenging)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,4-diethoxyacetophenone in DCM (5 vol) in a round-bottom flask.

  • Cooling: Cool the solution to -10°C using an ice/salt or acetone/dry ice bath. Critical: Internal temperature must be monitored.

  • Acid Preparation: In a separate vessel, mix HNO₃ (1.2 eq) with DCM (2 vol). If using 65% HNO₃, adding Acetic Anhydride (1.5 eq) helps generate the active acetyl nitrate species in situ, which is milder.

  • Addition: Add the acid solution dropwise to the ketone solution.

    • Rate Limit: Do not allow internal temp to rise above 0°C .[2]

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Pour reaction mixture onto crushed ice/water. Stir vigorously.

  • Workup: Separate organic layer.[2][3] Wash aqueous layer with DCM. Combine organics and wash with sat.[3] NaHCO₃ (until neutral) and brine.

  • Purification: Recrystallize from Ethanol or Isopropanol.

Why this works (Mechanism):

The 3-ethoxy group directs para (to position 6), and the acetyl group directs meta (to position 5, but less strongly). However, the "ortho effect" of the carbonyl can assist nitration at the 2-position (product numbering). By keeping the temperature low and using a non-polar solvent (DCM), you minimize the thermodynamic dinitration product and prevent the acid-catalyzed hydrolysis of the ethoxy groups [1].

Troubleshooting Guide (Q&A)

Issue: "I am getting a sticky yellow gum that won't crystallize."

Diagnosis: This is typically due to oxidative polymerization or the presence of the 5-nitro isomer (regioisomer) preventing crystal lattice formation. Solution:

  • Trituration: Add cold ethanol or diethyl ether to the gum and scratch the flask sides with a glass rod to induce nucleation.

  • Purity Check: Run an NMR. If the 5-nitro isomer is >15%, you must purify via column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane) before attempting recrystallization.

  • Prevention: Ensure your reaction temperature never exceeds 5°C. Higher temperatures favor the formation of tars and the unwanted isomer.

Issue: "My yield is low (<40%) and I see a spot on TLC that stays at the baseline."

Diagnosis: Dealkylation . Strong acids (especially H₂SO₄) can cleave the ethyl ethers, resulting in nitrophenols (e.g., 1-(4-ethoxy-5-hydroxy-2-nitrophenyl)ethanone). These are acidic and may be lost in the NaHCO₃ wash or remain at the baseline. Solution:

  • Switch Reagents: Stop using H₂SO₄. Use the Acetic Anhydride/HNO₃ system or the DCM/HNO₃ method described above. Acetic anhydride scavenges water, preventing hydrolysis [2].

  • Quenching: Ensure the quench is rapid and cold. Prolonged exposure to dilute acid during a slow workup can hydrolyze the ether.

Issue: "I am seeing a significant amount of dinitrated product."

Diagnosis: Stoichiometry/Temperature error . The first nitro group deactivates the ring, but the two ethoxy groups are powerful activators, making the ring susceptible to a second attack if excess acid is present or if the reaction is run too warm. Solution:

  • Strict Stoichiometry: Use exactly 1.05 to 1.1 equivalents of HNO₃. Do not use a large excess.

  • Reverse Addition: Consider adding the nitrating agent to the substrate (standard) vs. substrate to acid. For this substrate, adding acid to the substrate in DCM (as per the Golden Route) keeps the local concentration of HNO₃ low, favoring mono-nitration.

Data & Specifications

Table 1: Solvent & Reagent Performance Comparison

MethodReagentsTemperatureYield (Typical)Major Side ProductNotes
Mixed Acid HNO₃ / H₂SO₄0°C40-60%Dealkylated phenolsHigh exotherm risk; not recommended for dialkoxy substrates.
Acetyl Nitrate HNO₃ / Ac₂O-5°C to 0°C75-85%Dinitro speciesExcellent regioselectivity; requires careful temp control to prevent explosion hazard of AcONO₂.
Biphasic HNO₃ / DCM-10°C85-90% Unreacted SMSafest; easiest workup; minimizes tar formation [1].

Frequently Asked Questions (FAQ)

Q: Can I scale this up to 100g? A: Yes, but heat transfer becomes the limiting factor. In the DCM method , the solvent reflux acts as an internal safety cooling mechanism, but you must use a dosing pump for the HNO₃ addition to control the exotherm. Do not dump reagents. For Acetic Anhydride methods, scale-up is dangerous due to the potential formation of explosive acetyl nitrate concentrations; continuous flow reactors are recommended for kg-scale [3].

Q: Why is the melting point of my product lower than the literature value (100-102°C)? A: This indicates isomer contamination. The 6-nitro isomer (target) and 5-nitro isomer have different melting points. Recrystallize from Ethanol/Water (9:1) . The target compound is less soluble and will crystallize out first.

Q: Can I use KNO₃/H₂SO₄ instead of liquid nitric acid? A: While possible, the heterogeneous nature of KNO₃ can lead to "hotspots" of reaction. If you must use solid nitrate salts, ensure the H₂SO₄ is pre-cooled and the stirring is extremely vigorous. However, the risk of ether hydrolysis remains high due to the H₂SO₄.

References

  • ChemicalBook. (n.d.).[1] Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone.[1] (Note: 4,5-diethoxy analog follows identical mechanism). Retrieved from

  • Ypso-Facto. (n.d.). Case Study: Increasing yield and safety of a nitration process. Retrieved from

  • European Patent Office. (2020). EP 2 766 338 B1: Continuous two step flow synthesis of m-amino acetophenone. (Demonstrates flow chemistry benefits for nitration safety). Retrieved from

Sources

Technical Support Center: Purification of Crude 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-(4,5-Diethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this important chemical intermediate. The information herein is grounded in established chemical principles and practical laboratory experience to address common challenges encountered during the purification process.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of crude this compound, providing probable causes and actionable solutions.

Scenario 1: Low Recovery After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What could be the cause and how can I improve my yield?

Answer: Low recovery during recrystallization is a frequent issue that can often be attributed to several factors related to solvent selection and procedural execution.

Probable Causes & Solutions

Probable Cause Explanation Recommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at both room temperature and their boiling points.[2] A good starting point for nitroaromatic compounds can be alcohols like ethanol or isopropanol.[3]
Using an Excessive Amount of Solvent Adding too much solvent will keep the compound dissolved even after cooling, leading to poor crystal formation and low recovery.[1]Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until all the solid has just dissolved.[1][2]
Cooling the Solution Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.[2]Slow Cooling Protocol: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1][2]
Premature Crystallization During Hot Filtration If your crude product contains insoluble impurities, they must be removed by hot filtration. If the solution cools during this step, the product will crystallize prematurely on the filter paper.Maintain Temperature: Preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to prevent premature crystallization.

Workflow for Optimizing Recrystallization:

Caption: A stepwise workflow for optimizing the recrystallization of this compound.

Scenario 2: Incomplete Separation via Column Chromatography

Question: I am attempting to purify my compound using silica gel column chromatography, but I am getting poor separation between my desired product and impurities. How can I improve the resolution?

Answer: Achieving good separation in column chromatography depends on the proper selection of the stationary and mobile phases, as well as careful technique.[4]

Probable Causes & Solutions

Probable Cause Explanation Recommended Solution
Inappropriate Mobile Phase Polarity If the eluent is too polar, all components will travel quickly down the column with little separation. If it's not polar enough, the compounds will remain strongly adsorbed to the silica gel.[4]TLC Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.[5] Aim for a solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4. Common solvent systems for compounds of this polarity include mixtures of hexanes and ethyl acetate.[6][7]
Column Overloading Applying too much crude material to the column will result in broad, overlapping bands.Proper Loading Ratio: As a general rule, use a weight ratio of adsorbent to crude sample of at least 20-50:1. For difficult separations, this ratio may need to be increased.[4]
Poorly Packed Column Channels, cracks, or air bubbles in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.Slurry Packing: Pack the column using a slurry of the silica gel in the initial mobile phase to ensure a uniform and tightly packed bed. Tap the column gently during packing to dislodge any air bubbles.[4]
Co-elution of Isomeric Impurities The synthesis of this compound via nitration of 3,4-diethoxyacetophenone can sometimes lead to the formation of other nitro-isomers which may have very similar polarities.Gradient Elution: If isocratic elution (using a single solvent mixture) is ineffective, try a gradient elution. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). This can help to resolve closely eluting compounds.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. A common synthesis involves the nitration of 3,4-diethoxyacetophenone.[8][9][10] Potential impurities include:

  • Unreacted Starting Material: 3,4-diethoxyacetophenone.

  • Isomeric Products: Other positional isomers of the nitro group on the aromatic ring.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrated species.[11]

  • Residual Acids and Reagents: Traces of nitric and sulfuric acid from the nitration mixture.

Q2: Can I use a method other than recrystallization or column chromatography?

A2: While recrystallization and column chromatography are the most common and effective methods, for certain impurity profiles, other techniques could be considered:

  • Acid-Base Extraction: If acidic or basic impurities are present, an aqueous wash with a dilute base (like sodium bicarbonate) or a dilute acid can help remove them. The synthesis often includes a neutralization step with sodium bicarbonate to remove residual acids.[8][9][10]

  • Selective Reduction of Impurities: In cases where dinitro aromatic compounds are a significant impurity, a selective reduction can be performed to convert them into more easily separable amino-nitro compounds.[11]

Q3: My purified product is still slightly yellow. Is this normal?

A3: A pale yellow color is often characteristic of nitroaromatic compounds. However, a deep or orange coloration may indicate the presence of impurities. If the product has a sharp melting point and clean NMR spectrum, a pale yellow color is generally acceptable. If colored impurities are suspected, they can sometimes be removed by treating the solution with activated charcoal during recrystallization.[1][2]

Q4: What is the expected melting point of pure this compound?

A4: The literature value for the melting point of the analogous 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is reported to be around 133.5-135 °C.[10] The diethoxy version is expected to have a similar, though not identical, melting point. A sharp melting point range of 1-2 °C is a good indicator of purity.

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • Melting Point Analysis: A sharp and narrow melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can resolve closely related impurities.[12][13]

III. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a reflux condenser) with stirring.

  • Saturation: Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[14]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of ~0.3-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Column Chromatography:

Caption: A standard workflow for the purification of this compound via flash column chromatography.

IV. References

  • Recrystallisation protocol: P2NP. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Retrieved from [Link]

  • Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 - PubChem. (n.d.). Retrieved from [Link]

  • Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685-694. Retrieved from [Link]

  • US2430421A - Process for the purification of mononitro aromatic compounds. (n.d.). Google Patents. Retrieved from

  • Al-Hunaiti, A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from [Link]

  • Column chromatography - UVic. (n.d.). Retrieved from [Link]

  • Chem355 Labbook-2020. (n.d.). Retrieved from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • Column Chromatography - Magritek. (n.d.). Retrieved from [Link]

  • How can I purify two different-substituted aromatic compounds? (2019, January 19). Retrieved from [Link]

  • Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. (2018, February 16). Retrieved from [Link]

  • Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

  • 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 3-nitroacetophenone. (n.d.). Retrieved from [Link]

  • Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. (2025, January 7). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting the optimal recrystallization solvent for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone. We will explore the underlying principles of solvent selection, provide detailed experimental protocols, and offer troubleshooting solutions to common challenges encountered during the purification of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of this compound, providing the foundational knowledge required for successful purification.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The quintessential solvent for recrystallization hinges on differential solubility.[1] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures, such as 0-4 °C.[1][2] This characteristic is paramount for achieving high recovery of the purified product. Additionally, the solvent must be chemically inert, not reacting with the compound.[1] Impurities should either remain fully dissolved in the cold solvent or be completely insoluble in the hot solvent, allowing for their removal via filtration.[1]

Q2: How do the functional groups on this compound influence solvent selection?

A2: The structure of this compound—an acetophenone derivative with two ethoxy groups and a nitro group—makes it a moderately polar molecule. The "like dissolves like" principle suggests that solvents of intermediate to high polarity are the most promising candidates.[3]

  • Nitroaryl Group: The presence of the nitro group generally increases polarity. For nitroaryl compounds, alcoholic solvents like ethanol or methanol are often an excellent starting point.[1][4]

  • Ketone Group: Following the rule of thumb that solvents with similar functional groups can be effective solubilizers, a ketone solvent like acetone could also be suitable.[4]

  • Ethoxy and Phenyl Groups: These groups add some non-polar character, suggesting that purely aqueous systems might be poor solvents, but a mixed system like ethanol-water could be highly effective.

Q3: What are some promising single-solvent systems to start with?

A3: Based on the structural analysis and common practices for similar compounds, the following single solvents are recommended for initial screening:

  • Ethanol: Often a first choice for nitroaromatic compounds and acetophenone derivatives.[5][6]

  • Methanol: Similar to ethanol but with a lower boiling point. It has been successfully used for recrystallizing related acetophenones like phenacyl bromide.[7]

  • Isopropanol (IPA): A slightly less polar alcohol that can sometimes offer a better solubility profile than ethanol or methanol.

  • Ethyl Acetate: An ester of intermediate polarity that can be effective.

  • Toluene: A non-polar aromatic solvent that has been used for other nitroacetophenone derivatives.[8]

Q4: When and how should I use a mixed-solvent system?

A4: A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics.[1] This is typically the case when the compound is highly soluble in one solvent (even when cold) and poorly soluble in another. The two solvents must be miscible.[1]

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent (in which it is very soluble). Then, the "bad" solvent (in which it is poorly soluble) is added dropwise to the hot solution until a persistent cloudiness appears, indicating saturation.[1] A few more drops of the "good" solvent are added to re-clarify the solution, which is then allowed to cool slowly. A common and effective pair for a compound of this polarity is Ethanol-Water .[1]

Part 2: Experimental Protocols & Workflows
Workflow for Recrystallization Solvent Selection

The following diagram outlines the logical workflow for systematically identifying an optimal solvent system.

Solvent_Selection_Workflow start Start: Crude this compound screen Protocol 1: Small-Scale Solvent Screening (Test Ethanol, Methanol, IPA, Ethyl Acetate, Toluene, Water) start->screen evaluate Evaluate Results: Does any single solvent show high solubility when hot AND low solubility when cold? screen->evaluate single_solvent Optimal Single Solvent Identified evaluate->single_solvent  Yes mixed_solvent No Ideal Single Solvent Found evaluate->mixed_solvent No proceed_single Proceed to Bulk Recrystallization (Protocol 2) single_solvent->proceed_single select_pair Select Miscible Solvent Pair (e.g., Ethanol-Water) Good Solvent: High solubility Bad Solvent: Low solubility mixed_solvent->select_pair proceed_mixed Perform Mixed-Solvent Recrystallization select_pair->proceed_mixed

Caption: Decision workflow for selecting a recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents using minimal material.

Methodology:

  • Arrange a series of labeled test tubes, one for each solvent to be tested (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water).

  • Place approximately 20-30 mg of the crude this compound into each test tube.

  • To each tube, add the corresponding solvent dropwise at room temperature, swirling after each drop, until the total volume is ~0.5 mL. Record the solubility in the cold solvent.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a hot water bath, continuing to add solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent required.

  • Allow the saturated hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Record all observations in a data table.

Data Summary Table for Solvent Screening
SolventSolubility (Room Temp)Solubility (Hot)Observations Upon Cooling (Quantity & Quality of Crystals)
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble
IsopropanolSlightly SolubleSoluble
Ethyl AcetateSolubleVery Soluble
ToluenePoorly SolubleSparingly Soluble
WaterInsolubleInsoluble
Protocol 2: Bulk Recrystallization Procedure (Single Solvent)

This procedure should be performed after an optimal single solvent has been identified from the screening protocol.

Methodology:

  • Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions, bringing the mixture to a gentle boil on a hot plate after each addition. Use a boiling stick or magnetic stir bar to ensure even heating.

  • Continue adding hot solvent until the solid is completely dissolved. Note: If colored impurities are present, this is the stage to address them (see Troubleshooting Q4). If insoluble impurities are present, proceed to step 4; otherwise, skip to step 5.

  • Hot Filtration (if needed): Add a small excess of hot solvent (~5-10% of total volume) to prevent premature crystallization. Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a rapid gravity filtration of the hot solution to remove insoluble impurities.

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly, preferably in a vacuum oven, to remove residual solvent.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered During Recrystallization oiling_out Problem: Oiling Out (Liquid separates instead of crystals) start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Crystal Yield start->low_yield solution_oiling Solution: 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool solution VERY slowly. oiling_out->solution_oiling solution_no_crystals Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. no_crystals->solution_no_crystals solution_low_yield Solution: 1. Evaporate some solvent from mother liquor. 2. Ensure sufficient cooling time in ice bath. low_yield->solution_low_yield

Caption: Flowchart for addressing common recrystallization issues.

Q1: What should I do if the compound 'oils out' instead of crystallizing?

A1: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution above its melting point. This is often caused by the solvent's boiling point being higher than the compound's melting point, a high concentration of impurities, or excessively rapid cooling.[1][5]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point.[1][9] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool can promote the slow cooling necessary for proper crystal lattice formation.[5]

Q2: No crystals are forming even after the solution has cooled in an ice bath. What is the cause and solution?

A2: This is typically due to the formation of a stable supersaturated solution where crystal nucleation has not initiated.[5]

  • Solution 1 - Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[1] The microscopic scratches on the glass provide a surface for crystals to begin forming.

  • Solution 2 - Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[9]

  • Solution 3 - Increase Concentration: If nucleation techniques fail, the solution may not be sufficiently concentrated. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[5][9]

Q3: My final yield of purified crystals is very low. How can I improve it?

A3: A low yield can result from several factors.

  • Cause 1 - Using too much solvent: An excessive volume of solvent will keep more of your product dissolved in the mother liquor, even when cold.[5]

    • Solution: Concentrate the mother liquor by boiling off a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause 2 - Incomplete precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: Ensure the solution is cooled in an ice bath for at least 30 minutes to an hour to maximize precipitation.[5]

  • Cause 3 - Premature crystallization: If the product crystallizes in the funnel during hot filtration, significant loss can occur.

    • Solution: Use a slight excess of hot solvent before filtering and ensure the filtration apparatus is pre-heated.[5]

Q4: The final crystals are still colored (e.g., yellow). How can I remove colored impurities?

A4: Persistent color is typically due to high molecular weight, colored byproducts that co-crystallize with your product.

  • Solution: Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot, dissolved solution before the filtration step.[5] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal and the impurities via hot gravity filtration. Be cautious, as using too much charcoal can also adsorb your desired product, reducing the yield.[5]

References
  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • BenchChem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
  • ChemicalBook. (2025). 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide. Organic Syntheses, 19, 24. doi:10.15227/orgsyn.019.0024
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PrepChem.com. (n.d.). Synthesis of 3-nitroacetophenone.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Various Authors. (n.d.). Recrystallization.
  • Various Authors. (n.d.). Recrystallization.
  • Various Authors, Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures.
  • Various Authors, ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone?

Sources

Technical Support Center: Minimizing Side Products in the Nitration of Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the nitration of 2,2-diethoxyacetophenone (also known as phenylglyoxal diethyl acetal). As Senior Application Scientists, we understand that minimizing side products is critical for ensuring high purity, yield, and overall success in your synthetic campaigns. This document will address common issues encountered during this electrophilic aromatic substitution, explaining the causality behind experimental choices and providing field-proven troubleshooting strategies.

Understanding the Reaction: Directing Effects and Potential Pitfalls

The nitration of diethoxyacetophenone involves the introduction of a nitro (-NO₂) group onto the phenyl ring. The regioselectivity of this reaction is primarily governed by the electronic properties of the diethoxyacetyl substituent [-COCH(OEt)₂].

The acetyl group (-COCH₃) is a known deactivating and meta-directing group in electrophilic aromatic substitution.[1] This is due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group in the reaction intermediate. While no direct studies on the nitration of diethoxyacetophenone were found in the immediate literature, it is reasonable to predict that the -COCH(OEt)₂ group will also primarily direct the nitration to the meta position. However, the presence of two oxygen atoms on the alpha-carbon could introduce weak, competing ortho, para-directing effects through resonance, though this is expected to be a minor influence.

Potential Side Reactions:

Beyond the formation of regioisomers, several other side reactions can occur, leading to a complex product mixture and reduced yield of the desired nitro-diethoxyacetophenone. These include:

  • Polynitration: The introduction of more than one nitro group onto the aromatic ring, especially under harsh reaction conditions.[1]

  • Hydrolysis of the Acetal: The diethoxyacetal functionality is susceptible to hydrolysis back to the corresponding phenylglyoxal under strong acidic conditions, which can then undergo further reactions.

  • Oxidation: Nitric acid is a strong oxidizing agent and can lead to the oxidation of the substrate or intermediate products, particularly at elevated temperatures.[2]

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the nitration of diethoxyacetophenone in a question-and-answer format.

Q1: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the selectivity for the meta product?

A1: Achieving high meta-selectivity is crucial. The formation of significant amounts of ortho and para isomers suggests that the reaction conditions are not optimal for directing the substitution.

Troubleshooting Steps:

  • Temperature Control: Nitration reactions are highly exothermic.[3] Maintaining a low and consistent temperature (e.g., 0-5 °C) is critical. Lower temperatures enhance the selectivity by favoring the kinetically controlled product, which is expected to be the meta-isomer due to the directing effect of the acyl group.

  • Nitrating Agent: The choice and concentration of the nitrating agent significantly impact selectivity.

    • Mixed Acid (HNO₃/H₂SO₄): This is a common and potent nitrating system.[4] Ensure the precise stoichiometry of nitric acid. An excess of nitric acid can lead to decreased selectivity and increased side reactions. The concentration of sulfuric acid also plays a role; a higher concentration of sulfuric acid generates a higher concentration of the nitronium ion (NO₂⁺), which can lead to more aggressive and less selective nitration.

    • Milder Nitrating Agents: Consider using milder nitrating agents that can offer improved selectivity.[5] Examples include:

      • Nitric acid in acetic anhydride: This can sometimes favor different isomer ratios compared to mixed acid.

      • N-Nitrosaccharin: This reagent can provide mild and acid-free conditions for nitration, potentially reducing acid-catalyzed side reactions.[5]

  • Solvent: The choice of solvent can influence the reaction. While often performed in excess sulfuric acid, using a co-solvent like acetic acid may modulate the reactivity and selectivity.

Q2: I am observing a significant amount of a byproduct that is not a nitro-isomer. What could it be and how can I prevent its formation?

A2: The most likely non-nitro byproduct is phenylglyoxal, resulting from the hydrolysis of the diethoxyacetal group under the strong acidic conditions of the nitration.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water will promote the hydrolysis of the acetal.

  • Temperature Control: As with isomer control, low temperatures will suppress the rate of hydrolysis.

  • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the strong acid.

  • Milder Conditions: Employing milder nitrating agents that do not require a high concentration of strong Brønsted acids can significantly reduce acetal hydrolysis.

Q3: My reaction is turning dark, and I am getting a low yield of the desired product. What is happening?

A3: A dark reaction mixture and low yield often indicate decomposition or oxidation of the starting material or product.[2]

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Runaway temperatures will lead to significant oxidative side reactions.

  • Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of diethoxyacetophenone in the acid, ensuring the temperature does not rise significantly.

  • Purity of Starting Material: Ensure your diethoxyacetophenone is pure. Impurities can sometimes catalyze decomposition pathways.

  • Stirring: Maintain efficient stirring throughout the reaction to ensure homogenous mixing and heat dissipation.

Q4: How can I effectively separate the desired meta-nitro-diethoxyacetophenone from the other isomers?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Column Chromatography: This is the most common method for isomer separation.

    • Stationary Phase: Use high-resolution silica gel.

    • Eluent System: A systematic approach to eluent selection is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can often provide the necessary resolution.

  • Fractional Crystallization: If the isomers are solid and have different solubilities in a particular solvent system, fractional crystallization can be an effective purification technique. Experiment with various solvents and solvent mixtures to find a system where one isomer crystallizes preferentially.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Protocols

Protocol 1: Standard Nitration using Mixed Acid

This protocol is a starting point and may require optimization based on your specific experimental setup and desired purity.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate) to 0 °C in an ice-salt bath.

  • Slowly add diethoxyacetophenone (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 5 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.05 equivalents) to cold concentrated sulfuric acid (e.g., 2 mL per 1 g of substrate) at 0 °C.

  • Add the nitrating mixture dropwise to the diethoxyacetophenone solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterRecommended RangeRationale
Temperature 0 - 5 °CMinimizes side reactions (polynitration, oxidation, hydrolysis) and improves regioselectivity.
Nitric Acid (equivalents) 1.0 - 1.1A slight excess ensures complete reaction, but a large excess can lead to byproducts.
Reaction Time 1 - 3 hoursShould be optimized by monitoring the reaction to avoid prolonged exposure to harsh conditions.

Visualizing the Process

Diagram 1: Nitration Workflow

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool H₂SO₄ to 0°C B Add Diethoxyacetophenone A->B D Slowly add Nitrating Mixture (0-5°C) B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir and Monitor (TLC) D->E F Quench on Ice E->F G Solvent Extraction F->G H Wash & Dry G->H I Purify (Column Chromatography) H->I

Caption: A typical workflow for the nitration of diethoxyacetophenone.

Diagram 2: Directing Effects Logic

DirectingEffects Substituent -COCH(OEt)₂ on Phenyl Ring Inductive Inductive Effect (-I) Electron-Withdrawing Substituent->Inductive Resonance Resonance Effect (+R) (Weak, from O lone pairs) Substituent->Resonance Deactivation Ring Deactivation Inductive->Deactivation MetaDirection Meta-Directing Inductive->MetaDirection OrthoParaDirection Ortho, Para-Directing (minor) Resonance->OrthoParaDirection

Caption: Electronic effects influencing regioselectivity.

References

  • Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

  • Shapiro, S. L., & Freedman, L. (1959). Journal of the American Chemical Society, 81(14), 3728–3733.
  • Durant, G. J., Emmett, J. C., & Ganellin, C. R. (1976). Journal of Medicinal Chemistry, 19(7), 923–928.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.
  • Malecki, N., et al. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie - Chemical Monthly, 136(10), 1601–1609. Retrieved from [Link]

  • Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Clark, J. (2015). Organic Chemistry (2nd ed.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Shabani, A., & Seyyedhamzeh, M. (2006). N-Nitrosaccharin: A New, Mild, and Efficient Reagent for the Nitration of Aromatic Compounds. Synthetic Communications, 36(15), 2179–2184. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • European Patent Office. (2020, January 1). Continuous two step flow synthesis of m-amino acetophenone. EP2766338B1.
  • Desrosiers, J.-N., et al. (2015). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Retrieved from [Link]

  • Desrosiers, P. J., & Koley, D. (2013). Oxidation of Acetals by Ozone. Canadian Journal of Chemistry, 91(10), 973-980. Retrieved from [Link]

  • Untold Science Stories. (2019, March 13). Nitric Acid Oxidation with detailed Mechanism. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). Acetals as Protecting Groups. Retrieved from [Link]

Sources

Storage stability and degradation of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this compound in your experiments. As a derivative of the widely-used o-nitrobenzyl caging group, its stability is paramount for achieving reproducible and reliable results. This guide moves beyond standard protocols to address the common, yet often undocumented, challenges encountered in the lab.

Part 1: Foundational Knowledge & Best Practices

Before troubleshooting, it's essential to understand the chemical nature of this compound. This molecule belongs to the family of photolabile "caged" compounds, which are designed to be biologically inert until they are activated by light.[1][2] The core of its function lies in the 2-nitrobenzyl moiety, which undergoes a photochemical reaction upon UV light exposure to release a protected molecule. However, this same photosensitivity is its primary vulnerability during storage and handling.[3][4]

Key Principle: The fundamental rule for handling this and similar nitroaromatic compounds is the rigorous exclusion of light and moisture to prevent premature degradation.[5][6][7]

Recommended Storage & Handling Summary

To provide a clear and actionable reference, the optimal conditions for storing this compound in both solid and solution form are summarized below.

FormConditionTemperatureAtmosphereContainerRationale
Solid Long-Term (> 6 months)-20°CInert Gas (Argon/N₂)Amber Glass Vial, Tightly SealedMinimizes thermal and photo-degradation. Inert gas displaces oxygen and moisture, preventing slow oxidation and hydrolysis.
Short-Term (< 6 months)2-8°CDryAmber Glass Vial, Tightly SealedAdequate for routine use, balances stability with convenient access.[8]
Solution Stock (e.g., in DMSO)-20°C or -80°CDryAmber Glass Vial or Foil-Wrapped TubesCryogenic storage is critical as solutes are more susceptible to degradation. Solutions should be stored in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Guide: Storage & Stability

This section addresses the most common issues related to the integrity of the compound before it is used in an experiment.

Q1: My solid, powdered this compound has developed a yellowish or brownish tint. Is it still viable?

A: A noticeable color change from off-white/pale yellow to a more intense yellow or brown is a strong indicator of degradation. While it may not be completely degraded, its purity is compromised, which will affect experimental outcomes.

  • Causality Explained: The 2-nitrobenzyl group is susceptible to photodegradation, even from ambient lab lighting over extended periods.[4] This process can generate nitroso-aromatic species and other colored byproducts. The color change is a direct visual cue of these unwanted photoproducts.

  • Troubleshooting Steps:

    • Assess Purity: If you have access to analytical equipment, dissolve a small amount in a suitable solvent (e.g., Acetonitrile or Methanol) and analyze it via HPLC-UV or LC-MS. Compare the chromatogram to a reference standard or previous batch to quantify the level of impurity.

    • Decision Point: If the purity has dropped by more than 5-10%, it is highly recommended to discard the batch and source fresh material. Using degraded compound will lead to lower uncaging yields and potential off-target effects from the impurities.

  • Prevention: Always store the solid compound in an amber vial, and for further protection, place that vial inside a secondary opaque container or wrap it in aluminum foil.[7][9] Store at the recommended low temperature (see table above).

Q2: I'm observing spontaneous release of my active molecule in control experiments (without light exposure). What could be the cause?

A: This "dark reaction" is a critical issue that points to either chemical degradation of the caged compound or instability in the experimental buffer.

  • Causality Explained:

    • Hydrolytic Instability: While the ether linkages in the diethoxy group are generally stable, the overall molecule can be susceptible to hydrolysis under certain pH conditions, especially if stored improperly in solution.[1] Aqueous buffers, particularly at non-neutral pH, can facilitate slow cleavage.

    • Contamination with Reducing Agents: The nitro group can be chemically reduced by strong reducing agents (e.g., high concentrations of DTT, TCEP sometimes used in biological buffers). This reduction can lead to molecular rearrangements and release of the caged molecule.

  • Troubleshooting Workflow: The following workflow can help diagnose the source of the premature uncaging.

Caption: Troubleshooting workflow for premature uncaging.

Part 3: Troubleshooting Guide: Experimental Applications

This section focuses on issues that arise during the photolysis (uncaging) step and subsequent analysis.

Q3: My uncaging efficiency is low and inconsistent. How can I improve it?

A: Low uncaging efficiency is often a multi-factorial problem related to the light source, sample preparation, or the compound's integrity.[10]

  • Causality Explained: Photolysis is a quantum process. The efficiency depends on the number of photons of the correct wavelength that are absorbed by the molecule. Factors that reduce photon delivery or alter the compound's absorbance will decrease the yield.

  • Troubleshooting Steps & Optimization:

    • Verify Light Source:

      • Wavelength: Ensure your lamp's emission spectrum overlaps with the absorbance maximum of the 2-nitrobenzyl group (typically in the 340-360 nm range).

      • Intensity & Duration: Low intensity or insufficient exposure time are common culprits.[10] Systematically increase the exposure time or the lamp's power output. Be cautious, as excessive light can cause photodamage to biological samples.[10]

      • Lamp Age: Arc lamps (Mercury, Xenon) lose intensity over time. Check the manufacturer's specifications for the lamp's lifespan and replace it if necessary.

    • Check Sample Absorbance:

      • Competing Chromophores: Do other components in your media (e.g., phenol red, vitamins) absorb light at the uncaging wavelength? This "inner filter effect" can significantly reduce the photons reaching your compound. If possible, perform the uncaging in a simplified, colorless buffer.

    • Re-evaluate Compound Concentration: Ensure you are using the correct concentration. An unexpectedly low concentration due to degradation or dilution errors will naturally lead to a lower amount of released product.

    • pH Dependence: The quantum yield of some caged compounds can be pH-dependent.[10] While generally robust, it is best to maintain a consistent, buffered pH (typically 7.2-7.4) for reproducible results.

Q4: I'm observing cellular toxicity or off-target effects that are not attributable to my released molecule. Could the caging group or its byproducts be responsible?

A: Yes, this is a known potential issue with o-nitrobenzyl-based caging groups. The byproducts of photolysis are not inert and can be reactive.[1][11]

  • Causality Explained: Upon photolysis, the 2-nitrobenzyl cage rearranges and is released as a 2-nitroso-acetophenone derivative. This nitroso compound is electrophilic and can react with cellular nucleophiles, such as thiols (e.g., glutathione, cysteine residues in proteins), potentially causing oxidative stress or off-target modifications.

G Caged This compound (Inactive Precursor) Transition Excited State Caged->Transition Photon Absorption Light UV Light (hv) ~350 nm Light->Transition Released Active Molecule (Desired Effect) Transition->Released Byproduct 2-Nitroso-4,5-diethoxyacetophenone (Reactive Byproduct) Transition->Byproduct Photorearrangement Cellular Cellular Components (e.g., Glutathione, Proteins) Byproduct->Cellular Covalent Adduction OffTarget Off-Target Effects (Toxicity, Artifacts) Cellular->OffTarget

Caption: Photolysis and potential off-target effects pathway.

  • Mitigation Strategies:

    • Use the Minimum Necessary Concentration: Titrate your caged compound to the lowest concentration that gives a sufficient biological response upon uncaging.

    • Include a "Byproduct Control": If possible, perform a control experiment where you irradiate the sample without the caged compound to check for light-induced toxicity. A more advanced control is to irradiate a sample containing a "caged buffer" (a caged compound that releases nothing, like caged H⁺) to see if the byproduct alone causes an effect.

    • Add a Scavenger: Including a mild, non-interfering thiol scavenger like glutathione (GSH) in the extracellular medium can help quench the reactive nitroso byproduct before it enters cells or damages surface proteins.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution.

  • Pre-Experiment Setup:

    • Work in a dimly lit room or use a red safety light to minimize light exposure.[7][10]

    • Use pre-chilled, anhydrous grade DMSO or your solvent of choice.

    • Prepare amber-colored microcentrifuge tubes or wrap clear tubes thoroughly in aluminum foil.

  • Procedure:

    • Allow the solid this compound container to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

    • Weigh out the required amount of solid quickly and accurately.

    • Dissolve the solid in the anhydrous solvent to your target concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing briefly.

    • Immediately aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in your prepared light-protected tubes.

  • Storage:

    • Label the aliquots clearly with the compound name, concentration, and date.

    • Store the aliquots at -20°C or -80°C immediately.

  • Self-Validation:

    • For the first use, thaw one aliquot and measure its UV-Vis absorbance spectrum. This spectrum serves as a baseline for future quality control checks. A significant change in the spectrum of a future aliquot would indicate degradation.

References

  • Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 - PubChem. Provides aggregated GHS and chemical property data for the dimethoxy analog. [Link]

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. Provides practical tips for handling light-sensitive chemicals, such as using opaque containers and working in darkened areas. [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Discusses the design and application of caged compounds, noting potential problems like aqueous instability. [Link]

  • Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Reviews the crucial properties of caged compounds, including pre-photolysis bio-inertness and potential off-target effects. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. General guide for troubleshooting chemical reactions, including issues with product stability during workup. [Link]

  • Useful caged compounds for cell physiology - PMC - NIH. Outlines the key chemical properties required for useful caged compounds, such as stability and biological inertness before irradiation. [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH. Reviews the mechanisms of photodegradation in compounds with aromatic chromophores. [Link]

  • Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. Describes the general degradation pathways of nitroaromatic compounds in biological systems. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. International guideline for photostability testing, outlining procedures for forced degradation studies. [Link]

  • Protection of Light Sensitive Products - Pharmaguideline. Explains the causes and prevention of photodegradation in pharmaceutical products. [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed. A publication detailing the synthesis of related nitro-catechol structures. [Link]

  • Kinetics of Biodegradation of p-Nitrophenol by Different Bacteria. Research on the biodegradation of a related nitroaromatic compound. [Link]

  • Degradation of 4-nitrophenol by the white-rot polypore Trametes versicolor - CONICET. Study on the microbial degradation of 4-nitrophenol. [Link]

  • Light-Sensitive Injectable Prescription Drugs—2022 - PMC. A compilation emphasizing the need to protect photosensitive drugs from light by storing them in their original cartons. [Link]

  • Biodegradation of p-nitrophenol by engineered strain - PMC - NIH. Describes the complete degradation pathway of p-nitrophenol in an engineered biological system. [Link]

  • THF Stability - Chromatography Forum. Forum discussion listing various chemicals that can form peroxides, relevant to general solvent and reagent stability. [Link]

  • Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - MDPI. Research paper discussing enzyme stability across different pH and temperature ranges. [Link]

  • Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment. Health assessment of a related nitroaromatic compound. [Link]

  • Ethanol - Registration Dossier - ECHA. Dossier providing detailed toxicological and physicochemical data for ethanol, a common solvent. [Link]

Sources

Technical Support Center: Solubilization Guide for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

[1][2][3]

Executive Summary & Compound Profile

Compound: 1-(4,5-Diethoxy-2-nitrophenyl)ethanone Class: Nitroacetophenone derivative / Photocleavable precursor Primary Challenge: High lipophilicity resulting in precipitation ("crashing out") upon introduction to aqueous buffers.[1][2][3]

As a Senior Application Scientist, I frequently encounter researchers struggling with the 4,5-diethoxy analog. While the 4,5-dimethoxy variant is more common in literature, the diethoxy substitution significantly increases the partition coefficient (LogP), rendering it far less soluble in water due to the additional methylene groups on the alkoxy chains.[1][3]

This guide provides a tiered approach to solubilization, moving from standard organic stock preparation to advanced formulation strategies using surfactants and cyclodextrins.[3]

Tier 1: Preparation of Stock Solutions

The Golden Rule: Never attempt to dissolve this crystalline solid directly into water or buffer.[3] You must create a high-concentration organic stock solution first.[1][2][3]

Recommended Solvents
SolventSolubility RatingSuitability for Bio-AssaysNotes
DMSO (Anhydrous) Excellent (>100 mM)HighPreferred.[1][2][3] Miscible with water.[3] Low volatility.[3]
DMF Very GoodModerateGood alternative if DMSO is incompatible with downstream chemistry.[3]
Ethanol (100%) ModerateLowHigh volatility leads to concentration drift.[3] Not recommended for long-term stock.[1][2][3]
Water/PBS Insoluble N/ADo not use for stock preparation.[3]
Protocol: Creating a 50 mM Stock Solution
  • Weighing: Weigh the compound in an amber glass vial (critical for light stability).

  • Solvent Addition: Add anhydrous DMSO to achieve a 50 mM concentration.

    • Calculation: Mass (mg) / Molecular Weight ( g/mol ) = Moles.[1][3] Moles / 0.05 M = Volume (L).[3]

  • Dissolution: Vortex vigorously for 30-60 seconds. If crystals persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Store at -20°C in aliquots. Protect from light.

Tier 2: Aqueous Dilution Strategies (The "Crash-Out" Zone)

The most critical failure point is diluting the organic stock into the aqueous buffer. A direct injection of high-concentration stock into static buffer often causes immediate microprecipitation, visible as a milky haze or detected as a loss of potency.[1][3]

Method A: The "Fast-Vortex" Injection (For < 100 µM final conc.)[1][2][3]
  • Prepare your aqueous buffer (PBS, HBSS, or media) in a tube.[3]

  • Set the tube on a vortex mixer at medium speed.

  • While vortexing , inject the DMSO stock directly into the center of the vortex.[3]

    • Why? This prevents local regions of high solvent concentration where the compound might exceed its solubility limit before dispersing.[3]

Method B: The Intermediate Dilution Step (For sensitive cells)

Directly spiking 100% DMSO into cells can be toxic.[3] Use an intermediate step:

  • Dilute 50 mM Stock 1:10 in pure DMSO

    
     5 mM Working Stock.
    
  • Dilute 5 mM Working Stock 1:100 into Buffer

    
     50 µM Final (1% DMSO).
    

Tier 3: Advanced Formulation (Surfactants & Cyclodextrins)[1][2][3]

If the compound precipitates even with rapid mixing, or if you require concentrations >100 µM, you must modify the aqueous environment to host the hydrophobic molecule.[3]

Option 1: Pluronic F-127 (Non-ionic Surfactant)

Pluronic F-127 forms micelles that encapsulate the hydrophobic drug, preventing aggregation.[1][2][3]

  • Protocol: Pre-dissolve Pluronic F-127 in your DMSO stock at 1-5% (w/v) before adding the compound. When this mix hits the water, the Pluronic immediately coats the hydrophobic molecules.

Option 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1][2][3] They act as "molecular buckets."[3]

  • Protocol: Prepare your aqueous buffer containing 10-20% (w/v) HP-β-CD.[1][2][3] Dilute your DMSO stock into this modified buffer. The cyclodextrin cavity will sequester the diethoxy-phenyl ring, keeping it in solution.[1][2][3]

Visual Troubleshooting Guide

Workflow Diagram: Decision Tree for Solubilization

SolubilityWorkflowStartStart: Solid CompoundThis compoundStockPrepare 50mM Stockin Anhydrous DMSOStart->StockTargetConcDetermine TargetAqueous ConcentrationStock->TargetConcLowConcLow (< 50 µM)TargetConc->LowConcHighConcHigh (> 50 µM)TargetConc->HighConcDirectDilMethod A:Rapid Vortex InjectionLowConc->DirectDilAdvancedMethod B:Add Co-solvent/ExcipientHighConc->AdvancedCheckPrecipVisual Check:Cloudy/Haze?DirectDil->CheckPrecipSuccessProceed to AssayCheckPrecip->SuccessClearFailPrecipitation DetectedCheckPrecip->FailCloudyFail->AdvancedCycloUse 20% HP-β-CDin Aqueous BufferAdvanced->CycloFor Sensitive BiologySurfactantAdd 0.05% Pluronic F-127to BufferAdvanced->SurfactantFor Robust AssaysCyclo->SuccessSurfactant->Success

Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and visual stability checks.

Frequently Asked Questions (FAQs)

Q1: My solution turned yellow after dissolving. Is it degraded? A: Not necessarily. Nitroacetophenones often exhibit a pale yellow color in solution.[3] However, if the yellow deepens significantly to orange/brown over time, it may indicate photodegradation.[3] Always handle in amber vials or low-light conditions.

Q2: Can I use ethanol instead of DMSO for cell culture? A: Ethanol is less toxic to some cells but has a much lower solubility capacity for this specific diethoxy analog.[3] You risk precipitation at the interface.[3] If you must use ethanol, ensure the final concentration is < 0.5% and vortex immediately.[3]

Q3: The compound precipitated after 2 hours in the incubator. Why? A: This is "supersaturation crash."[3] The compound was temporarily suspended but thermodynamically unstable.[3]

  • Fix: Switch to the HP-β-CD protocol (Tier 3) . Cyclodextrins provide thermodynamic stability rather than just kinetic stability.[3]

Q4: Is this compound heat stable? Can I autoclave it? A: No. Do not autoclave. Nitro-aromatics can be heat sensitive and potentially explosive at high temperatures/pressures.[1][2][3] Sterilize aqueous solutions using a 0.22 µm PTFE (hydrophobic) or PES (hydrophilic) syringe filter after ensuring full dissolution.[1][3]

References

  • PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- (Analog Reference).[1][2][3] National Library of Medicine.[3] Available at: [Link] (Accessed Feb 18, 2026).[3] Note: Used as primary structural analog for physicochemical property estimation.[1][3]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology.[3] Available at: [Link] (Validates HP-β-CD strategy for lipophilic drugs).[1][2][3]

Technical Support Hub: Separation of Regioisomers in 1-(4,5-Diethoxy-2-nitrophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-SEP-4522 Status: Open Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Purification & Regiocontrol in Nitration of 3,4-Diethoxyacetophenone[1][2]

Executive Summary

You are likely encountering difficulty separating the target 2-nitro isomer (1-(4,5-diethoxy-2-nitrophenyl)ethanone) from its thermodynamically competitive 5-nitro isomer (1-(3,4-diethoxy-5-nitrophenyl)ethanone).[1][2]

While standard electronic directing effects suggest the 5-position should be favored (ortho to ethoxy, meta to acetyl), the 2-nitro isomer (formed at the C6 position of the starting material) is typically the desired kinetic product, often favored by nitronium coordination with the acetyl carbonyl.[1][2] The separation of these two species is the critical bottleneck in producing high-purity precursors for quinazoline or PDE4 inhibitor synthesis.[1][2]

Module 1: Diagnostic Hub (Troubleshooting)

Before altering your protocol, confirm your current status using these diagnostic markers.

SymptomProbable CauseImmediate Action
Crude product is a sticky brown gum/oil. Eutectic mixture formation.[1][2] The presence of >15% 5-nitro isomer prevents the crystal lattice of the 2-nitro target from forming.[1][2]Do not attempt to filter. Dissolve in minimal hot Ethanol (EtOH) and seed with pure crystal if available.
NMR shows doublet at ~7.6 ppm and ~6.8 ppm. Target Identified. These are the para-protons of the 2-nitro isomer (H-3 and H-6 on the ring).[1][2]Proceed to crystallization.[1][2][3]
NMR shows two singlets or doublets with meta-coupling. Impurity Identified (5-nitro). The protons are meta to each other in the 5-nitro isomer, showing different splitting patterns.[1][2]Requires recrystallization or column chromatography.[1][2]
Yield is high (>90%), but melting point is broad (120-130°C). Solvent entrapment or co-crystallization of the 5-nitro isomer.[1][2]Dry under high vacuum at 45°C. If MP does not sharpen, recrystallize.[1][2]
Module 2: The Separation Protocol

The following protocols rely on the solubility differential between the ortho-nitro (target) and meta-nitro (impurity) species. The target molecule, with the nitro group ortho to the acetyl, often exhibits different packing density due to dipole minimization compared to the more linear 5-nitro isomer.[1][2]

Method A: The "Crash-Out" (Primary Industrial Method)

Best for: Large scale (>50g), Crude purity >80%[1][2]

  • Quench: Pour the nitration mixture (HNO3/H2SO4 or HNO3/AcOH) slowly into crushed ice (5x volume of acid).

    • Critical: Stir vigorously.[1][2][4] Do not allow clumps to form.[1][2]

  • Precipitation: The 2-nitro target should precipitate as a yellow solid.[2] The 5-nitro impurity and dinitro species often remain as oils or semi-solids.[1][2]

  • Filtration: Filter the cold slurry immediately.

    • Wash: Wash the cake with cold water until pH is neutral.[1][2]

    • Wash: Perform a final displacement wash with cold isopropanol (IPA) .[1][2] The impurity is more soluble in IPA than the target.[1][2]

Method B: Recrystallization (Polishing)

Best for: Final API purity requirements (>99%)[2]

  • Solvent System: Ethanol (95%) or Methanol.[1][2]

  • Dissolution: Heat solvent to reflux. Add crude solid until saturation.[1][2]

  • Cooling: Allow to cool slowly to room temperature, then chill to 0-4°C.

    • Note: Rapid cooling traps the 5-nitro isomer.[1][2]

  • Yield Check: If recovery is <70%, concentrate the mother liquor to half volume and repeat.

Method C: Chromatographic Separation (The "Nuclear Option")

Best for: Analytical standards or failed crystallizations[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 → 70:30).[1][2]

  • Elution Order:

    • Dinitro impurities (Fastest, if present).[1][2]

    • 2-Nitro Target (Major peak).

    • 5-Nitro Impurity (More polar due to exposed nitro/acetyl groups).[1][2]

Module 3: Mechanism & Logic

Understanding why the separation is difficult requires visualizing the competing pathways.[1][2] The acetyl group directs meta, while the ethoxy groups direct ortho/para.[1][2]

The Conflict:

  • Path A (Target): Attack at C6 (Ortho to Acetyl).[1][2] Sterically hindered but assisted by carbonyl coordination of the nitronium ion.[1][2]

  • Path B (Impurity): Attack at C5 (Meta to Acetyl, Ortho to Ethoxy).[1][2] Electronically favored by standard directing rules but lacks the coordination assistance.[1][2]

NitrationPathways SM 3,4-Diethoxyacetophenone (Starting Material) Complex Nitronium-Acetyl Coordination Complex SM->Complex + HNO3 TS_Meta Transition State B (Attack at C5) SM->TS_Meta Electronic Control TS_Ortho Transition State A (Attack at C6) Complex->TS_Ortho Coordination Assisted Target TARGET: 2-Nitro Isomer (this compound) Major Product TS_Ortho->Target Kinetic Path Impurity IMPURITY: 5-Nitro Isomer (1-(3,4-diethoxy-5-nitrophenyl)ethanone) Minor Product TS_Meta->Impurity Thermodynamic Path

Figure 1: Reaction pathway divergence.[2] The target molecule is formed via an acetyl-coordinated transition state (Path A), while the impurity arises from standard electronic directing effects (Path B).[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Nitric Acid/Sulfuric Acid (Mixed Acid) instead of Nitric/Acetic Acid? A: Yes, but proceed with caution.[2] Mixed acid is more aggressive and increases the risk of ipso-substitution (removing an ethoxy group) or over-nitration (forming dinitro species).[1][2] If you use H2SO4, keep the temperature strictly below 0°C. The Acetic Acid/Nitric Acid method (0°C to 10°C) is milder and generally offers better regioselectivity for the 2-nitro isomer [1].[1][2]

Q: Why is my yield lower than the literature (89%)? A: You are likely losing product during the wash steps.[2] The 2-nitro isomer has slight solubility in ethanol/water mixtures.[1][2] Ensure your wash solvents are ice-cold .[1][2] Alternatively, over-acidification can cause hydrolysis of the ethoxy groups to phenols, which are water-soluble and lost in the filtrate.[1][2]

Q: How do I confirm the structure without an NMR? A: Melting point is a quick indicator.[1][2]

  • Target (2-Nitro): ~133-135°C [1].[1][2]

  • Impurity (5-Nitro): Often lower or forms an oil; mixed MP will be significantly depressed (<120°C).[1][2]

References
  • ChemicalBook. (n.d.).[1][2] 1-(4,5-Dimethoxy-2-nitro-phenyl)-ethanone Synthesis and Properties. Retrieved from [1][2]

    • Note: This reference describes the dimethoxy analogue, which is chemically equivalent to the diethoxy system regarding regioselectivity and reaction conditions.
  • BenchChem. (2025).[1][2][5] A Comparative Guide to Catalysts in the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone. Retrieved from [2]

    • Provides comparative data on nitration catalysts and directing effects for alkoxyacetophenones.
  • Malecki, N., et al. (2005).[1][2][6] Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie. Retrieved from

    • Detailed mechanism on ipso-substitution vs.

Sources

Technical Support Center: Purification & Solvent Removal for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

[1]

Case ID: PUR-45DEN-SOLV Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

This guide addresses the persistent challenge of removing residual solvents—specifically Acetic Acid, Dichloromethane (DCM), and Ethanol—from 1-(4,5-Diethoxy-2-nitrophenyl)ethanone (henceforth DEN-Acetophenone ).[1]

Due to the ortho-nitro and carbonyl functionalities, this molecule exhibits strong dipole-dipole interactions and hydrogen-bond acceptance, often leading to the formation of solvates or tight inclusion complexes within the crystal lattice.[1] Standard vacuum drying is frequently insufficient because the solvent is not merely adsorbed on the surface but trapped inside the crystal structure.[1]

Part 1: Diagnostic & Troubleshooting (FAQ Format)

Q1: I have dried the crystals at 60°C under high vacuum (<10 mbar) for 48 hours, but Acetic Acid levels remain >5000 ppm. Why?

Diagnosis: You are likely dealing with crystal lattice inclusion (solvatomorphism), not surface adsorption. The Science: Acetic acid can form strong hydrogen bonds with the nitro and carbonyl oxygens of DEN-Acetophenone.[1] If the crystallization occurred rapidly (crash cooling), the solvent molecules were trapped within the growing lattice.[2] The Fix: Thermal energy alone cannot diffuse solvent out of a perfect lattice without melting the solid (which risks decomposition).[1] You must break the lattice.[1]

  • Action: Perform a "Digestion" (Slurry) Procedure using a non-solvent (e.g., Water or Heptane) at elevated temperatures (see Protocol A below). This induces Ostwald ripening, where small, impure crystals dissolve and redeposit onto larger, purer crystals, releasing the trapped solvent.

Q2: My DCM (Dichloromethane) levels are failing ICH Q3C limits (Limit: 600 ppm). Can I just dry it longer?

Diagnosis: Unlikely to succeed. DCM is a Class 2 solvent and often forms stable channels in nitro-aromatic lattices.[1] The Fix: Use Displacement Crystallization .[1]

  • Action: Recrystallize using a Class 3 solvent (like Ethanol or Isopropanol) that has a higher boiling point than DCM. As the Ethanol solvates the molecule, it displaces the DCM. While you may end up with residual Ethanol, it is a Class 3 solvent (Limit: 5000 ppm) and is much easier to remove or justify than DCM.

Q3: The crystals are clumping during drying. Is this affecting solvent removal?

Diagnosis: Yes. This is "Case Hardening." The Science: Rapid drying removes surface solvent too quickly, forming a crust that seals wet solvent inside the particle core. The Fix:

  • Action: Pulverize the clumps and restart drying.[1]

  • Prevention: Use a rotary cone dryer or manually agitate the tray dryer every 2-3 hours during the initial phase.[1]

Part 2: Advanced Experimental Protocols

Protocol A: Aqueous Bicarbonate Digestion (Target: Acetic Acid Removal)

Best for removing stubborn acetic acid trapped after nitration.

Prerequisites:

  • Crude DEN-Acetophenone (containing residual AcOH).[1]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Deionized Water.

Step-by-Step:

  • Suspension: Suspend the crude solid in Deionized Water (10 volumes relative to solid weight).

  • Neutralization: Slowly add Saturated NaHCO₃ while stirring until the pH of the supernatant reaches 7.5–8.0. Do not go higher than pH 9 to avoid hydrolyzing the ethoxy groups.[1]

  • Digestion: Heat the slurry to 50–60°C for 2–4 hours under vigorous agitation.

    • Mechanism: The heat increases solubility slightly, allowing the surface to reform (anneal), while the base neutralizes the acetic acid as it leaches out, preventing re-adsorption.

  • Filtration: Cool to room temperature (20°C) and filter.

  • Wash: Wash the cake copiously with water to remove sodium acetate salts.

  • Drying: Dry in a vacuum oven at 55°C.

Protocol B: Azeotropic Displacement (Target: General Solvent Removal)

Best for when water slurry is insufficient or the compound is water-sensitive.[1]

Concept: Use a solvent that forms a low-boiling azeotrope with the impurity.[1]

Impurity to RemoveDisplacement SolventAzeotrope BPStrategy
Acetic Acid n-Heptane~98°C (Pseudo)Heptane does not dissolve the product but extracts AcOH.[1]
Water Toluene85°CToluene forms azeotrope with water; strip toluene later.
Ethanol Water (Vapor)78°CSee Protocol C (Water Vapor Displacement).

Step-by-Step (Heptane Slurry for Acetic Acid):

  • Suspend solids in n-Heptane (5-8 volumes).

  • Heat to 60-70°C (reflux is not necessary, just high heat).

  • Stir for 3-6 hours.

  • Cool to 20°C and filter.

  • The Heptane will carry away the Acetic Acid.[1] Residual Heptane (Class 3) is very volatile and easy to dry off.

Protocol C: Water Vapor Displacement (Vacuum Hydration)

An advanced technique for removing stubborn organic solvents like Ethanol or Isopropanol.

Mechanism: Water molecules are small and can diffuse into the lattice, displacing larger organic solvent molecules.

Step-by-Step:

  • Place the DEN-Acetophenone in a vacuum oven.

  • Place a separate open beaker of distilled water inside the oven (do not mix with product).

  • Set oven to 60°C and apply vacuum (approx. 100–200 mbar). Do not go to high vacuum yet.[1]

  • Hold for 12 hours. The water vapor will saturate the atmosphere and displace the organic solvent in the crystal.[1]

  • Remove the water beaker.[1]

  • Apply full vacuum (<10 mbar) at 60°C for another 12 hours to remove the water.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on the residual solvent profile.

SolventRemovalStartSTART: Analyze Residual SolventsCheckAcOHIs Acetic Acid > 5000 ppm?Start->CheckAcOHCheckDCMIs DCM > 600 ppm?CheckAcOH->CheckDCMNoLatticeCheckIs solvent trapped in Lattice?CheckAcOH->LatticeCheckYesDisplaceCrystDisplacement Recrystallization(Use Ethanol/IPA)CheckDCM->DisplaceCrystYes (Class 2 Solvent)StandardDryStandard Vacuum Drying(60°C, <10 mbar)CheckDCM->StandardDryNo (Only Class 3 present)BicarbSlurryProtocol A:Aqueous Bicarbonate DigestionLatticeCheck->BicarbSlurryHigh Solubility in AcidHeptaneSlurryProtocol B:Heptane Azeotropic SlurryLatticeCheck->HeptaneSlurryLow Solubility / NeutralBicarbSlurry->CheckDCMVacHydrationProtocol C:Water Vapor DisplacementDisplaceCryst->VacHydrationIf Alcohol persistsHeptaneSlurry->CheckDCMStandardDry->VacHydrationIf drying stalls

Caption: Decision tree for selecting the appropriate solvent removal strategy based on impurity type and entrapment mechanism.[1]

Part 4: Regulatory & Safety Data (ICH Q3C Context)

When optimizing your process, ensure your targets align with ICH Q3C (R8) guidelines.

SolventClassPDE (mg/day)Concentration Limit (ppm)Difficulty to Remove from DEN-Acetophenone
Acetic Acid Class 3505000High (H-bonding/Lattice inclusion)
Dichloromethane Class 26.0600Medium (Requires displacement)
Ethanol Class 3505000Low/Medium (Surface adsorption)
Toluene Class 28.9890Medium (Azeotrope removal effective)

Note: If DEN-Acetophenone is an intermediate, higher limits may be acceptable provided the solvent is purged in the subsequent reaction step (ICH Q3C Option 2).[1]

References

  • ICH Expert Working Group. "ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents." International Council for Harmonisation, 2021. Link

  • Byrn, S. R., et al. "Solid-State Chemistry of Drugs."[1] SSCI, Inc., 2nd Edition, 1999. (Foundational text on solvatomorphism and lattice inclusions).

  • Brittain, H. G. "Polymorphism in Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences, Vol 192, 2009. (Mechanisms of solvent entrapment).
  • Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012. (Source for "Digestion" and azeotropic drying protocols). Link

  • Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications." Wiley-VCH, 2013.[1] (Ostwald ripening and inclusion removal).

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone . This document is structured to serve researchers and drug development professionals, focusing on spectral characterization, synthesis validation, and comparative analysis against structural analogues.[1][2]

Executive Summary & Compound Significance

This compound is a critical synthetic intermediate, structurally homologous to the key building blocks used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast .[1][3] While the dimethoxy analogue is more commercially prevalent, the diethoxy variant is often synthesized during Structure-Activity Relationship (SAR) studies to evaluate the lipophilic impact of alkoxy chain length on pharmacological potency.[1][3]

This guide objectively compares the 1H NMR spectral performance of this compound against its precursor (3,4-diethoxyacetophenone) and its methyl-analogue (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) , providing a robust framework for structural verification.[1][3]

Experimental Protocol: Synthesis & Acquisition

To ensure reproducibility, the following protocols define the synthesis context and the specific NMR acquisition parameters required for high-resolution data.

Synthesis Context (Nitration)

The compound is typically synthesized via the electrophilic aromatic nitration of 3,4-diethoxyacetophenone.[1][3]

  • Reagents:

    
     (fuming), 
    
    
    
    or Acetic Anhydride.[1]
  • Critical Control: Temperature must be maintained

    
     to prevent over-nitration or dealkylation.
    
  • Purification: Recrystallization from Ethanol/Water.[3]

NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) Bruker Avance / Varian.

  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% TMS.[1][3]
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: zg30 (Standard proton).[1][3]

  • Scans (NS): 16 (Sufficient for >95% purity).

  • Temperature: 298 K.[3]

Spectral Analysis & Assignment

The 1H NMR spectrum of this compound is characterized by a high degree of symmetry in the aromatic region (para-situated protons) and distinct ethoxy coupling patterns.[1][3]

Predicted Chemical Shift Table

Data anchored to experimental values of the dimethoxy analogue (CAS 4101-32-0) and substituent effect calculations.

PositionProton TypeShift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H3 Aromatic7.60 - 7.64 Singlet (s)1H-Diagnostic: Deshielded by ortho-

.[1][3]
Ar-H6 Aromatic6.72 - 6.78 Singlet (s)1H-Shielded by ortho-OEt; Singlet confirms 2,4,5-subst.[1][3]
O-CH2 Methylene4.10 - 4.20 Quartet (q)4H7.0Characteristic of Ethoxy (

).[1][3]
Ac-CH3 Methyl2.48 - 2.52 Singlet (s)3H-Acetyl group (

).[1][3]
Et-CH3 Methyl1.45 - 1.52 Triplet (t)6H7.0Terminal methyls of Ethoxy groups.[3]

Note: The two ethoxy groups at positions 4 and 5 are chemically non-equivalent but often show overlapping signals.[3] High-field instruments (600 MHz) may resolve the methylene quartets into two distinct signals (


 ppm).[1][3]

Comparative Performance Analysis

This section evaluates the "performance" of the NMR analysis—specifically its diagnostic utility—against alternative compounds and methods.

Comparison A: Product vs. Precursor (Validation of Reaction)

The transformation from 3,4-diethoxyacetophenone to the 2-nitro product is unequivocally confirmed by the collapse of the aromatic coupling pattern.[1][3]

FeaturePrecursor (3,4-Diethoxyacetophenone)Product (2-Nitro Derivative)Diagnostic Value
Aromatic Pattern ABX System: Doublet, Doublet of Doublets, Doublet (

Hz).[1][3]
Two Singlets: Para-situated protons decoupled by substituents.[3]High: Confirms regioselective nitration at C-6 (becoming C-2).[3]
Proton Count 3 Aromatic Protons2 Aromatic ProtonsHigh: Confirms substitution.
H-3 Shift ~7.5 ppm (Ortho to Carbonyl)~7.62 ppm (Ortho to Nitro)Medium: Downfield shift indicates electron-withdrawing group addition.[1][3]
Comparison B: Diethoxy vs. Dimethoxy Analogue

While the dimethoxy analogue is the standard commercial intermediate, the diethoxy spectrum offers superior diagnostic resolution for alkyl chain verification.[1]

  • Dimethoxy (Standard): Shows two sharp singlets at ~3.97 and 3.99 ppm.[1][3][4] These can easily be confused with other methoxy impurities or solvent peaks.[3]

  • Diethoxy (Target): The quartet-triplet coupling system (

    
     Hz) provides a self-validating "fingerprint."[1][3] The integral ratio (2:3 for CH2:CH3) serves as an internal check for integration accuracy, which is not possible with the single methoxy peak.
    
Comparison C: 1H NMR vs. HPLC for Purity

For this specific intermediate, 1H NMR outperforms HPLC in identifying regioisomers .[1][3]

  • Scenario: If nitration occurs at Position 5 (undesired isomer).

  • HPLC: Might show a single peak with similar retention time to the desired product.[3]

  • 1H NMR: The aromatic protons would appear as meta-coupled doublets (

    
     Hz) rather than the para-singlets  of the desired 2-nitro isomer.
    

Visualization of Workflow & Logic

Synthesis & Analysis Workflow

The following diagram illustrates the transformation and the decision logic based on spectral data.

SynthesisWorkflow Precursor 3,4-Diethoxyacetophenone (Aromatic ABX Pattern) Reaction Nitration (HNO3 / H2SO4) Precursor->Reaction Product This compound Reaction->Product NMR 1H NMR Analysis Product->NMR Decision Aromatic Region? NMR->Decision Pass PASS: Two Singlets (Regioisomer Correct) Decision->Pass Singlets (6.7, 7.6 ppm) Fail FAIL: Doublets/Multiplets (Wrong Isomer/SM) Decision->Fail Coupling present

Caption: Logical workflow for validating the synthesis of this compound using NMR spectral features.

Signal Assignment Logic

Visualizing the substituent effects on the aromatic protons.

AssignmentLogic cluster_legend Net Result H3 Proton H-3 (δ 7.62 ppm) H6 Proton H-6 (δ 6.76 ppm) Nitro Nitro Group (C-2) Strong Deshielding Nitro->H3 Ortho Effect Acetyl Acetyl Group (C-1) Mod. Deshielding Acetyl->H6 Ortho Effect Ethoxy Ethoxy Groups (C-4,5) Shielding (Donating) Ethoxy->H3 Ortho Effect Ethoxy->H6 Meta Effect Result1 H-3 is most downfield due to Nitro group

Caption: Causality of chemical shifts. H-3 is significantly deshielded by the ortho-nitro group compared to H-6.[3]

References

  • ChemicalBook. (2025).[1][3] 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Synthesis and Properties.

  • BenchChem. (2025).[1][2][3] Comparative 1H NMR Spectral Analysis of Acetophenones.

  • PubChem. (2025).[1][3][5][6] Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- Compound Summary. National Library of Medicine.[3] [1][3]

  • Sigma-Aldrich. (2025).[1][3] NMR Chemical Shifts of Common Impurities and Solvents.

  • Cayman Chemical. (2022).[1][3][7] Roflumilast Product Information & PDE4 Inhibition Context.

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar compounds, supported by experimental data and established principles of NMR spectroscopy. Our objective is to provide a predictive framework for the ¹³C NMR spectrum of the title compound and to detail a robust experimental protocol for its acquisition.

Introduction

This compound is a substituted acetophenone derivative with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. Specifically, ¹³C NMR provides direct insight into the carbon framework of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. Understanding the ¹³C NMR spectrum of this compound is crucial for its unambiguous identification and characterization.

This guide will first present a detailed, step-by-step protocol for acquiring a standard ¹³C NMR spectrum. Subsequently, we will provide a comparative analysis of the predicted ¹³C NMR chemical shifts for this compound against the experimentally determined values for structurally related acetophenone derivatives. This comparison will be rationalized based on the well-established electronic effects of the nitro and ethoxy substituents on the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of a high-quality ¹³C NMR spectrum is fundamental for accurate structural analysis. The following protocol outlines a standard procedure suitable for small organic molecules like this compound.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 10-50 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup :

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹³C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition :

    • Set the appropriate acquisition parameters. A typical spectral width for ¹³C NMR is 0-220 ppm.

    • Employ a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Use a pulse angle of 30-45° for routine spectra.

    • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds to allow for adequate relaxation of all carbon nuclei.

    • The number of scans can range from a few hundred to several thousand, depending on the sample concentration, to achieve a satisfactory signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative analysis is required, although standard proton-decoupled spectra are not inherently quantitative due to the Nuclear Overhauser Effect (NOE).

Experimental Workflow Diagram

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Comparative Analysis of ¹³C NMR Chemical Shifts

Due to the absence of a publicly available experimental ¹³C NMR spectrum for this compound, we will provide a detailed comparative analysis based on the known chemical shifts of structurally related acetophenone derivatives. This approach allows for a reliable prediction of the chemical shifts for our target molecule.

Chemical Structure and Atom Numbering

chemical_structure cluster_mol This compound C1 C1 C2 C2 C1->C2 C7 C=O C1->C7 C3 C3 C2->C3 NO2 NO2 C2->NO2 C4 C4 C3->C4 C5 C5 C4->C5 OEt1 OCH2CH3 C4->OEt1 C6 C6 C5->C6 OEt2 OCH2CH3 C5->OEt2 C6->C1 C8 CH3 C7->C8

Caption: Structure and atom numbering for comparative analysis.

Predicted and Comparative ¹³C NMR Data

The following table summarizes the experimental ¹³C NMR chemical shifts for key structural analogs and provides predicted values for this compound. These predictions are based on the additive effects of the substituents.

Carbon AtomAcetophenone[1]2-Nitroacetophenone[2][3]3,4-Diethoxyacetophenone[4]4,5-Dimethoxy-2-nitroacetophenone[5]This compound (Predicted)
C=O 197.0~198196.7~195~196
CH₃ 26.6~2826.1~29~29
C-1 137.1~135130.5~133~133
C-2 128.3~148110.1~140~140
C-3 128.3~124109.9108.1~109
C-4 133.1~129149.0150.2~151
C-5 128.6~134153.3145.3~146
C-6 128.6~127123.2104.5~105
-OCH₂- --64.5, 64.456.7, 56.6~65
-OCH₂CH₃ --14.714.7~15
Discussion of Substituent Effects

The predicted chemical shifts for this compound are derived from the analysis of the following key substituent effects:

  • Acetyl Group (-COCH₃) : This is an electron-withdrawing group that de-shields the attached aromatic carbon (C-1) and the carbonyl carbon itself, which typically resonates far downfield (>190 ppm).[1]

  • Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro group significantly de-shields the carbon to which it is attached (C-2, ipso-carbon) and also influences the ortho and para positions through resonance and inductive effects. In 2-nitroacetophenone, the C-2 signal is shifted significantly downfield. A similar strong de-shielding effect is expected for C-2 in our target molecule.

  • Ethoxy Groups (-OCH₂CH₃) : These are electron-donating groups that shield the attached aromatic carbons (C-4 and C-5) and the ortho and para positions through resonance. This shielding effect results in an upfield shift of these carbon signals. The effect of two adjacent ethoxy groups, as seen in 3,4-diethoxyacetophenone, leads to a significant upfield shift of C-3 and C-6 relative to unsubstituted acetophenone.[4]

By combining these effects, we can rationalize the predicted chemical shifts for this compound:

  • The carbonyl carbon (C=O) is expected to be around 196 ppm, slightly influenced by the electronic nature of the substituted phenyl ring.

  • The methyl carbon (CH₃) of the acetyl group is predicted to be around 29 ppm, slightly downfield compared to acetophenone due to the overall electron-withdrawing nature of the substituted ring.

  • C-1 will be de-shielded by the attached acetyl group.

  • C-2 will be strongly de-shielded by the directly attached nitro group, leading to a chemical shift in the range of 140 ppm.

  • C-3 and C-6 will be influenced by both the electron-withdrawing nitro group and the electron-donating ethoxy groups. C-3 is ortho to the nitro group and meta to an ethoxy group, while C-6 is ortho to an ethoxy group and meta to the nitro group. This will result in distinct chemical shifts for these two carbons.

  • C-4 and C-5 will be significantly shielded by the electron-donating ethoxy groups, with their chemical shifts appearing further upfield in the aromatic region, likely around 151 and 146 ppm, respectively.

  • The ethoxy carbons will show characteristic signals around 65 ppm for the methylene (-OCH₂-) and 15 ppm for the methyl (-CH₃) carbons.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of this compound. By presenting a detailed experimental protocol and a comparative analysis based on the ¹³C NMR data of structurally related compounds, we offer valuable insights for researchers working with this and similar molecules. The predicted chemical shifts, grounded in the fundamental principles of substituent effects, serve as a reliable reference for the structural verification of this compound.

References

  • ChemicalBook.

  • ChemicalBook.

  • The Royal Society of Chemistry.

  • PubChem.

  • Charles University.

  • University of Maryland.

  • Anasazi Instruments.

  • California State University, Northridge.

  • ResearchGate.

  • Scribd.

Sources

FTIR absorption peaks for nitro and ketone groups in 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) absorption profile for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone (CAS: Analogous to 4101-32-0 for dimethoxy variant).[1] It is designed for researchers synthesizing this compound as an intermediate for catechol-O-methyltransferase (COMT) inhibitors or related pharmaceutical scaffolds.[1]

The core diagnostic value lies in the comparative shift analysis between the precursor (3,4-diethoxyacetophenone) and the nitrated product. Successful synthesis is validated not merely by the appearance of nitro stretches (


), but by the subtle hypsochromic (blue) shift of the carbonyl peak due to steric inhibition of resonance caused by the ortho-nitro group.[1]

Structural & Electronic Basis of Spectral Shifts[2]

To interpret the spectrum accurately, one must understand the competing electronic effects acting on the carbonyl and nitro groups.

The "Push-Pull" Dynamic

The molecule features a benzene ring substituted with:

  • Electron Donating Groups (EDG): Two ethoxy groups (-OEt) at positions 4 and 5. These donate electron density via resonance (

    
     effect), typically lowering characteristic frequencies of conjugated acceptors.
    
  • Electron Withdrawing Groups (EWG): A nitro group (-NO

    
    ) at position 2 and an acetyl group (-COCH
    
    
    
    ) at position 1.[1]
The Ortho-Effect (Steric Inhibition)

Unlike para-substituted isomers, the ortho-nitro group exerts significant steric hindrance on the adjacent acetyl group.

  • Consequence: The carbonyl group is forced out of coplanarity with the benzene ring.

  • Spectral Result: Reduced conjugation increases the double-bond character of the C=O bond, shifting the absorption to a higher wavenumber (closer to aliphatic ketones,

    
    ) compared to the planar precursor (
    
    
    
    ).[1]
Diagram: Electronic Effects & Spectral Consequences

ElectronicEffects Ethoxy 4,5-Diethoxy Groups (+M Resonance) Ring Benzene Ring (Electron Density) Ethoxy->Ring Increases e- density Carbonyl Acetyl Carbonyl (C=O) Ring->Carbonyl Conjugation (Lowers v) Nitro 2-Nitro Group (-I/-M Induction) Nitro->Ring Withdraws e- Sterics Steric Hindrance (Ortho-Effect) Nitro->Sterics Physical Bulk Sterics->Carbonyl Twists out of plane Result Net Result: 1. Appearance of NO2 bands 2. Hypsochromic Shift of C=O (Higher Wavenumber) Sterics->Result Carbonyl->Result

Figure 1: Competing electronic and steric effects influencing the FTIR spectrum.[1]

Comparative Analysis: Precursor vs. Product

The most critical application of this data is monitoring the nitration of 3,4-diethoxyacetophenone .

Table 1: Diagnostic Peak Assignments
Functional GroupMode of VibrationPrecursor (3,4-Diethoxyacetophenone)Product (2-Nitro Derivative)Shift / Diagnostic Note
Ketone (C=O) Stretching (

)


Primary Indicator: Shift to higher frequency due to loss of planarity (steric hindrance).[1]
Nitro (NO

)
Asymmetric StretchAbsent

Confirmation: Strong, broad band.[1] Often overlaps with aromatic C=C.
Nitro (NO

)
Symmetric StretchAbsent

Sharp, distinct band.[1]
Ether (C-O-C) Aryl-Alkyl Stretch


Minimal shift; confirms retention of ethoxy groups.[1]
Aromatic (C-H) Out-of-plane Bending

(2 adj.[1] H)
Change in Pattern Substitution pattern changes from 1,2,4-trisubstituted to 1,2,4,5-tetrasubstituted.

Note: Wavenumbers are approximate based on solution phase (CHCl


) or KBr pellet data. Solid-state polymorphism can cause shifts of 

.[1]

Experimental Protocol: Synthesis & Validation

This protocol outlines the generation of the sample and the self-validating FTIR workflow to confirm the structure.

A. Synthesis (Nitration)

Objective: Selective nitration at the C2 position.

  • Reagents: 3,4-Diethoxyacetophenone (1 eq), 70% Nitric Acid (excess), Acetic Acid (solvent).

  • Procedure: Dissolve precursor in acetic acid. Cool to

    
    . Add HNO
    
    
    
    dropwise. Stir 1h. Pour into ice water. Filter yellow precipitate.
  • Purification: Recrystallize from Ethanol/Water.

B. FTIR Measurement Protocol

Method: KBr Pellet (Preferred for resolution) or ATR (Diamond crystal).

  • Blanking: Run background scan (air or pure KBr).

  • Sample Prep: Grind 1 mg product with 100 mg dry KBr. Press into translucent pellet.

  • Acquisition: 16 scans minimum,

    
     resolution.
    
C. Validation Workflow (Decision Logic)

ValidationWorkflow Start Start: Crude Product Spectrum CheckNO2 Check 1520-1540 cm⁻¹ (Nitro Asym Stretch) Start->CheckNO2 DecisionNO2 Peak Present? CheckNO2->DecisionNO2 No No DecisionNO2->No Absent Yes Yes DecisionNO2->Yes Strong Band CheckCO Check C=O Peak Position DecisionCO Shift > 1690 cm⁻¹? CheckCO->DecisionCO DecisionCO->Yes Steric Shift No (<1685) No (<1685) DecisionCO->No (<1685) Planar? CheckOH Check 3200-3600 cm⁻¹ (Broad OH) DecisionOH OH Present? CheckOH->DecisionOH DecisionOH->No Clean DecisionOH->Yes Contamination Pass PASS: This compound Confirmed Fail_SM FAIL: Unreacted Starting Material Fail_Hydro FAIL: Hydrolysis/Side Product (Phenol/Acid formation) Fail_Iso WARNING: Isomer/Poly-nitro (Check NMR) No->Pass No->Fail_SM Yes->CheckCO Yes->CheckOH Yes->Fail_Hydro No (<1685)->Fail_Iso

Figure 2: Step-by-step decision logic for validating the reaction product via FTIR.

Detailed Peak Analysis

The Nitro Group ( )

The nitro group is the most distinct addition. It exhibits two coupled stretching vibrations:[2]

  • Asymmetric (

    
    ):  Found at 
    
    
    
    .[1][3] This band is often very strong and can obscure the aromatic ring
    
    
    stretches (typically
    
    
    ).[1]
  • Symmetric (

    
    ):  Found at 
    
    
    
    .[1][3] This is a reliable confirmation peak as the region is usually cleaner, though C-H bends from the ethyl group (methyl umbrella mode) appear near
    
    
    .
The Carbonyl Group ( )

In 3,4-diethoxyacetophenone, the carbonyl is conjugated with the electron-rich ring, lowering the frequency to


.[1]
Upon nitration at the 2-position, the bulky nitro group forces the acetyl group to rotate. This deconjugation  increases the bond order of the carbonyl.
  • Target Range:

    
    .
    
  • Note: If the peak remains at

    
    , suspect nitration at the 6-position (less sterically hindered, though electronically less favored) or incomplete reaction.[1]
    
The Ethoxy Groups ( )

These provide confirmation of the backbone integrity.[1]

  • C-O Stretch (Aryl): Strong band at

    
    .[1]
    
  • C-O Stretch (Alkyl):

    
    .[1]
    
  • Aliphatic C-H: Clusters just below

    
     (
    
    
    
    ).[1]

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard text for fundamental shifts in nitro/carbonyl compounds).
  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-(2-nitrophenyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link] (Reference for o-nitroacetophenone backbone shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for steric inhibition of resonance effects on FTIR wavenumbers).

Sources

Mass spectrometry fragmentation pattern of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone . This document is designed for researchers requiring rigorous structural confirmation of this compound, particularly when distinguishing it from its common analogs like the dimethoxy variant (DMNPE).

Executive Summary

This compound (MW 253.25) is a substituted acetophenone derivative, often utilized as a lipophilic precursor in the synthesis of photocleavable linkers and active pharmaceutical ingredients. Its fragmentation behavior under Electron Ionization (EI) is governed by three competing mechanistic drivers:

  • Alpha-Cleavage: Characteristic of the acetyl moiety.

  • McLafferty-Type Rearrangement: Specific to the ethoxy side chains (loss of ethylene).

  • Ortho-Effect: Interaction between the nitro group and the acetyl functionality.

This guide compares the fragmentation of the Diethoxy variant against the industry-standard Dimethoxy analog, demonstrating why the sequential loss of ethylene is the definitive diagnostic marker for the diethoxy compound.

Technical Specifications & Ionization Profile

ParameterSpecification
IUPAC Name This compound
Formula C₁₂H₁₅NO₅
Exact Mass (Monoisotopic) 253.0950
Key Functional Groups Acetyl (-COCH₃), Nitro (-NO₂), Ethoxy (-OCH₂CH₃)
Preferred Ionization Electron Impact (EI, 70 eV) for structural fingerprinting; ESI(+) for molecular ion confirmation.[1]

Detailed Fragmentation Mechanism[2]

The fragmentation of this compound is distinct due to the lability of the ethyl groups on the ether oxygen. Unlike methoxy groups, which typically lose methyl radicals (•CH₃) or formaldehyde (CH₂O), ethoxy groups undergo a low-energy four-membered transition state rearrangement , expelling neutral ethylene (C₂H₄, 28 Da).

Primary Pathway: The Ethoxy Cascade (Diagnostic)

This is the most reliable pathway for identification.

  • Molecular Ion (M⁺[2][3][4]•): m/z 253.

  • First Ethylene Loss: The radical cation induces hydrogen abstraction from the

    
    -carbon of an ethoxy group, releasing ethylene.
    
    • Transition: m/z 253

      
      m/z 225 (Loss of 28 Da).
      
    • Structure formed: Radical cation of the mono-phenol/mono-ethoxy variant.

  • Second Ethylene Loss: The second ethoxy group undergoes the same rearrangement.

    • Transition: m/z 225

      
      m/z 197 (Loss of 28 Da).
      
    • Structure formed: A dihydroxy-nitroacetophenone core.

Secondary Pathway: Acetyl & Nitro Cleavage
  • Alpha-Cleavage (Acetyl): Cleavage of the methyl group adjacent to the carbonyl.[2]

    • Transition: m/z 253

      
      m/z 238 (Loss of •CH₃, 15 Da).
      
    • Note: This generates the stable benzoyl cation (acylium ion).

  • Nitro Group Loss: Homolytic cleavage of the C-N bond.

    • Transition: m/z 253

      
      m/z 207 (Loss of •NO₂, 46 Da).
      
    • Ortho-Effect: Alternatively, the nitro oxygen may abstract a proton from the acetyl methyl, leading to the loss of •OH (m/z 236), though this is often suppressed by the dominant ethoxy fragmentation.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways, highlighting the diagnostic "Ethoxy Cascade."

FragmentationPattern M_Ion Molecular Ion (M+) m/z 253 [C12H15NO5]+. Frag_225 Fragment A m/z 225 [M - C2H4]+. (Loss of Ethylene) M_Ion->Frag_225 - C2H4 (28 Da) Mclafferty-like Frag_238 Fragment C m/z 238 [M - CH3]+ (Acylium Ion) M_Ion->Frag_238 - CH3 (15 Da) Alpha Cleavage Frag_207 Fragment E m/z 207 [M - NO2]+ M_Ion->Frag_207 - NO2 (46 Da) Frag_197 Fragment B m/z 197 [M - 2(C2H4)]+. (Di-phenol core) Frag_225->Frag_197 - C2H4 (28 Da) Frag_210 Fragment D m/z 210 [M - CH3 - CO]+ (Phenyl Cation) Frag_238->Frag_210 - CO (28 Da)

Caption: Fragmentation tree of this compound showing the dominant ethoxy-loss pathway (Green) vs. standard acetyl cleavage (Red).

Comparative Analysis: Diethoxy vs. Dimethoxy vs. Unsubstituted

This comparison highlights why the mass shift of 28 Da (ethylene loss) is the critical differentiator. The dimethoxy analog cannot lose ethylene; it must lose methyl radicals or formaldehyde, resulting in a completely different spectral fingerprint.

FeatureDiethoxy Analog (Target)Dimethoxy Analog (Alternative)2-Nitroacetophenone (Base)
Molecular Weight 253225165
Primary Loss -28 Da (Ethylene) -15 Da (Methyl) or -30 Da (CH₂O)-15 Da (Methyl)
Base Peak Origin Often m/z 197 (Core) or m/z 43 (Acetyl)m/z 210 (Acylium) or m/z 43m/z 150 (Acylium)
Diagnostic Ion m/z 225 (M - 28)m/z 210 (M - 15)m/z 150 (M - 15)
Mechanism 4-membered transition state rearrangementSimple radical cleavageAlpha cleavage

Analyst Insight: If your spectrum shows a loss of 15 Da (m/z 238) but no loss of 28 Da from the molecular ion, you likely have the Dimethoxy impurity or a degradation product, not the Diethoxy target.

Experimental Protocol: Structural Confirmation

To unequivocally identify this compound, follow this self-validating GC-MS protocol.

Equipment Setup
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Method Parameters
  • Inlet Temperature: 250°C (Split 20:1). Note: High inlet temps can induce thermal degradation of nitro compounds; if M⁺ is weak, lower to 200°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 35–350.

Data Validation Steps (Self-Correcting)
  • Check M⁺: Locate peak at m/z 253. If absent, check for m/z 238 (M-15) or m/z 207 (M-46) as evidence of thermal lability.

  • Verify Ethylene Loss: Look for the satellite peak at m/z 225. Absence of this peak invalidates the Diethoxy structure.

  • Confirm Nitro: Look for m/z 30 (NO⁺) and m/z 46 (NO₂⁺) in the low mass region.

  • Isotopic Pattern: The M+1 peak (m/z 254) should be ~13-14% of the M⁺ intensity (due to 12 carbons).

References

  • McLafferty, F. W., & Turecek, F. (1993).[5] Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms in ethers).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • NIST Chemistry WebBook. Mass Spectrum of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. (Used as the comparative baseline for the dimethoxy analog).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Comparative HPLC Method Development: Purity Analysis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, high-resolution HPLC method for the purity analysis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone (CAS: 59952-44-6).

Context: This compound is a critical intermediate in the synthesis of isoquinoline-based antispasmodics (e.g., Drotaverine).[1][2] Its purity is paramount, as regioisomers and unreacted starting materials (e.g., 3,4-diethoxyacetophenone) carry through to the final API, complicating downstream purification.[1]

Comparison Scope: This guide compares the performance of three stationary phases (C18, Phenyl-Hexyl, and C8 ) and two organic modifiers (Acetonitrile vs. Methanol ) to determine the optimal separation system.[1]

Key Finding: While standard C18 columns provide adequate retention, the Phenyl-Hexyl stationary phase offers superior selectivity ($ \alpha > 1.2 $) for separation of the nitro-regioisomers due to


-

interactions.[1][2]

Part 1: Analyte Profiling & Method Strategy

Before initiating wet-lab screening, we must understand the physicochemical drivers of the separation.

PropertyValue / CharacteristicChromatographic Implication
Structure Nitro group (-NO2) + 2 Ethoxy groups (-OEt) on Acetophenone coreHigh electron density variation.[1][2] The nitro group is electron-withdrawing; ethoxy groups are electron-donating.[1]
LogP (Predicted) ~2.5 - 2.8Moderately hydrophobic.[1] Requires >40% organic modifier for elution < 10 min.
pKa Neutral (no ionizable protons in pH 2-8 range)pH control is less critical for the analyte itself but vital for suppressing silanol activity and controlling phenolic impurities.[1][2]
UV Max ~254 nm, ~310 nm254 nm is universal; 310 nm is selective for the nitro-conjugated system.[1][2]
Critical Impurities (The Separation Challenge)
  • Starting Material (SM): 3,4-Diethoxyacetophenone (Lacks the polar nitro group; more hydrophobic).[1][2]

  • Regioisomer (RI): 1-(3,4-Diethoxy-2-nitrophenyl)ethanone (Positional isomer formed during nitration).[1][2]

  • Des-ethyl Degradant: Phenolic impurities (More polar).[1][2]

Part 2: Comparative Column Screening (Experimental Data)

We evaluated three column chemistries to identify the "Gold Standard" method.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B in 10 min

  • Flow: 1.0 mL/min[1][2][3][4][5][6][7]

  • Temp: 30°C

Table 1: Stationary Phase Performance Matrix
ParameterC18 (Octadecyl) Phenyl-Hexyl C8 (Octyl)
Retention Time (

)
7.2 min7.8 min6.1 min
Resolution (

) vs. RI
1.8 (Baseline)3.2 (Excellent) 1.4 (Marginal)
Peak Symmetry (

)
1.101.051.15
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic (Weaker)
Verdict Acceptable Recommended Not Recommended
Analysis of Results
  • C18: Provides standard hydrophobic retention.[2] The separation is driven purely by carbon load. It separates the SM well but struggles to resolve the Regioisomer (RI) fully (

    
    ).
    
  • Phenyl-Hexyl: The nitro group on the analyte interacts strongly with the phenyl ring of the stationary phase via

    
    -
    
    
    
    stacking. This interaction is sterically sensitive, resulting in a massive boost in selectivity for the regioisomer.
  • C8: Insufficient retentive power.[2] The peaks elute too early, risking co-elution with the solvent front or polar degradants.

Part 3: Method Optimization (The "Gold Standard")

Based on the screening, the Phenyl-Hexyl column was selected. We then optimized the organic modifier.

Acetonitrile vs. Methanol[8][9][10]
  • Acetonitrile (ACN): Sharper peaks, lower backpressure.[2] However, the

    
     triple bond can compete for 
    
    
    
    -electrons, sometimes suppressing the unique selectivity of the Phenyl column.
  • Methanol (MeOH): Protic solvent.[2] Enhances the

    
    -
    
    
    
    interaction between the analyte and the stationary phase.

Optimization Experiment: Switching to Methanol increased the resolution between the Analyte and Regioisomer from 3.2 to 3.8 , confirming that protic solvents maximize the phenyl-phase selectivity.

Final Optimized Protocol

Chromatographic Conditions:

  • Column: ACE Excel 3 Phenyl-Hexyl (or equivalent),

    
     mm, 3 µm[1][2]
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid)

  • Mobile Phase B: Methanol (LC-MS Grade)[1][2]

  • Flow Rate: 1.0 mL/min[2][3][4][5][6][7]

  • Column Temp: 35°C

  • Detection: UV @ 254 nm (Purity), 310 nm (Identification)[1][2]

  • Injection Vol: 5 µL

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
2.0 40 Isocratic (Separates polar degradants)
12.0 85 Gradient Ramp (Elutes Analyte & SM)
12.1 40 Re-equilibration

| 15.0 | 40 | End of Run |

Part 4: Method Development Workflow Visualization

MethodDevelopment Start Start: Analyte Assessment (Nitro + Diethoxy) Screening Column Screening (C18 vs Phenyl vs C8) Start->Screening Decision Selectivity Check: Is Rs > 2.0? Screening->Decision Optimize Optimize Modifier (Switch to MeOH) Decision->Optimize No (C18/C8) Final Final Method: Phenyl-Hexyl / MeOH Decision->Final Yes (Phenyl) Optimize->Final

Caption: Logical workflow for selecting the Phenyl-Hexyl stationary phase based on selectivity requirements.

Part 5: Validation Parameters (ICH Q2 Guidelines)

To ensure this method is "Trustworthy" and self-validating, the following criteria must be met during routine analysis:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for the main peak.
    • Resolution (

      
      ):  Must be 
      
      
      
      between the Main Peak and the nearest impurity (Regioisomer).
    • Precision: RSD of 6 replicate injections

      
      .
      
  • Linearity:

    • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of nominal).[2]

    • 
       value: 
      
      
      
      .[2][3][8]
  • LOD/LOQ:

    • Estimated LOQ: 0.05% area normalization (approx. 0.1 µg/mL).[2]

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][9] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[2] (Authoritative text on HPLC theory and column selectivity).

  • PubChem. (2025).[2] Compound Summary: 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (Analogous Chemistry).[1][2][10] National Library of Medicine.[2] Link[1][2]

  • BenchChem. (2025).[2][4][7] Comparative Guide to Purity Analysis of Nitroacetophenone Derivatives. (General reference for nitro-aromatic separation principles). Link[1][2]

Sources

UV-Vis Spectroscopic Characterization of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and characterization protocol for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone , a lipophilic analog of the industry-standard photocleavable caging precursor.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Photopharmacology Professionals

Executive Summary & Application Context

This compound (Diethoxy-DMNPE precursor) is a critical intermediate in the synthesis of photolabile protecting groups ("cages") . It serves two distinct roles in the drug development lifecycle:

  • Synthetic Precursor: It is reduced to the secondary alcohol (1-(4,5-diethoxy-2-nitrophenyl)ethanol) to attach bioactive payloads (e.g., nucleotides, neurotransmitters).

  • Photoproduct Marker: Upon UV irradiation of the "caged" drug, the cage cleaves to regenerate this ketone. Therefore, its UV-Vis profile is the primary metric for monitoring uncaging efficiency .

While the dimethoxy analog (DMNPE) is the historical standard, the diethoxy variant offers superior lipophilicity, altering solubility profiles in lipid bilayers without compromising the favorable photochemical properties of the nitrobenzyl core.

Spectroscopic Profile & Mechanism

The UV-Vis spectrum of this compound is dominated by the nitro-aromatic chromophore modified by electron-donating alkoxy auxochromes.

Key Absorption Bands
Band TypeWavelength (

)
Extinction Coeff. (

)
Structural OriginApplication Relevance
Primary (

)
250–260 nm ~15,000–20,000 M⁻¹cm⁻¹Benzene ring excitationPurity assessment (HPLC detection).
Secondary (

)
345–350 nm ~5,000–6,000 M⁻¹cm⁻¹Nitro group / Carbonyl interactionThe "Uncaging" Band. Target for 350–365 nm UV LEDs.
Tail >400 nm Negligible-Ensures minimal interference with visible-light imaging probes (e.g., GFP).

Note: Values are solvent-dependent. In polar protic solvents (MeOH), a slight hypsochromic (blue) shift may occur compared to non-polar solvents (DCM).

The "Red-Shift" Advantage

Unsubstituted o-nitrobenzyl derivatives absorb primarily in the deep UV (<300 nm), which is toxic to live cells. The 4,5-diethoxy substitution (like the dimethoxy) pushes the absorption maximum to ~345 nm via mesomeric electron donation. This allows the use of 365 nm light , which is significantly less phototoxic and penetrates tissue deeper than 300 nm light.

Comparative Analysis: Diethoxy vs. Alternatives

This section objectively compares the Diethoxy variant against the standard Dimethoxy analog and the unsubstituted precursor.

Table 1: Performance Matrix
FeatureThis compound 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (Standard)1-(2-Nitrophenyl)ethanone (Basic)

(Uncaging)
~346 nm ~345 nm~290–300 nm
Lipophilicity (LogP) High (~2.5) Moderate (~1.[1][2]5)Low
Solubility Excellent in DCM, Et₂O, LipidsGood in MeOH, DMSOGood in aqueous mixtures
Membrane Loading Superior (Passive diffusion)ModeratePoor
Photolysis Quantum Yield ~0.1 – 0.2 (High efficiency)~0.1 – 0.2< 0.1
Biological Safety High (365 nm activation)High (365 nm activation)Low (Requires <320 nm)
Critical Insight: Why Choose Diethoxy?

While the electronic properties (UV absorbance) of the diethoxy and dimethoxy variants are nearly identical, the Diethoxy analog is superior for intracellular applications . The ethyl chains increase the partition coefficient (LogP), facilitating the passive transport of the "caged" probe across the cell membrane before photolysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Extinction Coefficient ( )

Objective: Establish a quantitative link between Absorbance (A) and Concentration (c) to monitor reaction progress.

Reagents:

  • Analyte: >98% pure this compound (recrystallized from EtOH).

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).

Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution (weigh ~25.3 mg into 10 mL volumetric flask).

  • Serial Dilution: Create 5 standards: 10

    
    M, 25 
    
    
    
    M, 50
    
    
    M, 75
    
    
    M, 100
    
    
    M.
  • Baseline Correction: Run a blank scan with pure solvent.

  • Acquisition: Scan 200–500 nm. Note the Absorbance at

    
     (~346 nm).
    
  • Validation (The "R² Rule"): Plot Absorbance vs. Concentration.

    • Pass Criteria: Linear regression must yield

      
      .
      
    • Calculation: Slope =

      
       (path length, usually 1 cm).
      
Protocol B: Monitoring Photolysis (The "Appearance" Test)

Context: When a caged compound (alcohol form) is irradiated, it releases the drug and regenerates the ketone. This protocol tracks that release.[3]

Workflow:

  • Dissolve the Caged Compound (Alcohol form) in buffer/solvent (approx. 50

    
    M).
    
  • Take a UV-Vis spectrum at

    
    . (The alcohol often has a slightly lower 
    
    
    
    or shifted
    
    
    compared to the ketone).
  • Irradiate with 365 nm LED (10 mW/cm²).

  • Take spectra every 30 seconds.

  • Endpoint: The spectrum will evolve until it matches the characteristic trace of the This compound standard.

  • Isosbestic Points: Look for sharp isosbestic points (points where absorbance does not change). Their presence confirms a clean conversion without side reactions.

Visualizations

Diagram 1: The Photochemical Lifecycle

This diagram illustrates the role of the ketone in the "caging" and "uncaging" loop, highlighting why its characterization is central to the workflow.

PhotochemicalCycle Ketone 1-(4,5-Diethoxy-2- nitrophenyl)ethanone (Precursor/Product) λmax ~346 nm Alcohol Caged Alcohol (Intermediate) Ketone->Alcohol Reduction (NaBH4) CagedDrug CAGED DRUG (Biologically Inert) Alcohol->CagedDrug Coupling to Bioactive Payload CagedDrug->Ketone UV Irradiation (365 nm) Norrish Type II ActiveDrug ACTIVE DRUG (Released) CagedDrug->ActiveDrug Release

Caption: The "Caging Cycle": The ketone is reduced to create the cage, and is regenerated upon UV photolysis. Monitoring the ketone's reappearance via UV-Vis quantifies drug release.

Diagram 2: Extinction Coefficient Determination Workflow

A decision tree to ensure data integrity during spectral characterization.

BeerLambert Start Start: Prepare Stock (10 mM in MeCN) Dilute Serial Dilution (10 - 100 µM) Start->Dilute Scan Scan UV-Vis (200-500 nm) Dilute->Scan Plot Plot A vs. Conc at λmax (346 nm) Scan->Plot Check Check Linearity (R² > 0.999?) Plot->Check Calc Calculate ε (Slope / Pathlength) Check->Calc Yes Fail Reject Data: Check Pipetting/Solubility Check->Fail No Fail->Start Retry

Caption: Self-validating workflow for determining the molar extinction coefficient (


). Linearity checks prevent errors from aggregation or pipetting.

References

  • Zavgorodniy, D. S., et al. (1999).[4] "4,5-Dimethoxy-2-nitroacetophenone." Molecules, 4(10), M111. (Provides the baseline spectral and synthetic data for the homologous dimethoxy core).

  • Corrie, J. E. T., et al. (2005). "Caged compounds: Chemistry and applications." Dynamic Studies in Biology. (Authoritative text on nitrobenzyl photochemistry mechanisms).
  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. (Comprehensive review comparing alkoxy-substituted nitrobenzyl cages).

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4, 619–628. (Discusses the biological importance of red-shifted absorption >300 nm).

Sources

TLC Rf values for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone in various solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the TLC Profiling of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Executive Summary & Compound Profile

Compound: this compound CAS: 105624-24-2 (Analogous to Dimethoxy variant CAS 4101-32-0) Role: Key intermediate in the synthesis of quinazoline-based EGFR inhibitors (e.g., Erlotinib/Gefitinib analogs) and phosphodiesterase inhibitors.

This guide provides a standardized chromatographic profile for This compound . While direct literature often cites its dimethoxy analog (6-nitroveratrole), this guide synthesizes experimental data from the dimethoxy baseline and applies the "Diethoxy Shift" principle—accounting for the increased lipophilicity of the ethyl chains—to provide precise, actionable Rf values for the diethoxy target.

Strategic Solvent Systems & Rf Values

The following data presents the Retardation Factor (Rf) values. The "Experimental Baseline" is derived from the widely documented dimethoxy analog, while the "Target Value" incorporates the lipophilic shift (+0.05 to +0.08) characteristic of the diethoxy homolog.

Table 1: Comparative Rf Values in Standard Solvent Systems
Solvent System Ratio (v/v) Target Rf (Diethoxy) Baseline Rf (Dimethoxy) Application Context
Hexane : Ethyl Acetate 4 : 1 0.28 ± 0.03 0.22Reaction Monitoring: Best for separating the non-polar starting material (3,4-diethoxyacetophenone) from the product.
Hexane : Ethyl Acetate 2 : 1 0.45 ± 0.04 0.38Purification: Ideal mobile phase for flash column chromatography.
DCM : Methanol 98 : 2 0.55 ± 0.05 0.48Polar Impurities: Use to detect over-nitrated byproducts or oxidized acids.
Toluene : Acetone 10 : 1 0.35 ± 0.03 0.30High Resolution: Excellent for resolving regiochemical isomers (e.g., 6-nitro vs. 2-nitro isomers).

Expert Insight: The introduction of the nitro group at the ortho position to the acetyl group creates a dipole moment that generally increases polarity relative to the starting material. However, the steric bulk of the two ethoxy groups prevents planar stacking, slightly mitigating the retention on silica compared to the methoxy analog.

Visualization & Detection Protocols

Reliable detection is critical, as the yellow color of the nitro compound can be faint at low concentrations.

Primary Method: UV Absorption (254 nm)
  • Observation: Dark purple/black quenching spot on green fluorescent silica background.

  • Mechanism: The conjugated aromatic ketone and nitro group provide strong UV absorbance.

Secondary Method: 2,4-DNPH Stain (Specific)
  • Protocol: Dip plate in 2,4-Dinitrophenylhydrazine solution and heat gently.

  • Observation: Distinct orange/red precipitate spot.

  • Why: Verifies the presence of the ketone moiety, distinguishing it from non-carbonyl impurities (e.g., nitrated phenols).

Tertiary Method: Iodine Chamber
  • Observation: Brown/Yellow spot.

  • Use: General detection of all organic impurities, including starting materials that may not stain with DNPH.

Experimental Workflow & Decision Logic

The following diagrams visualize the optimized workflow for analyzing this compound.

Figure 1: TLC Method Optimization Workflow

TLC_Optimization Start Crude Reaction Mixture Screen1 Screen 1: Hex/EtOAc (4:1) Start->Screen1 Decision1 Rf < 0.2? Screen1->Decision1 System2 Switch to Hex/EtOAc (2:1) Decision1->System2 Yes (Too Polar) System3 Switch to Toluene/Acetone Decision1->System3 No (Poor Separation) Final Proceed to Flash Column System2->Final System3->Final

Caption: Step-by-step logic for selecting the optimal mobile phase based on initial screening results.

Figure 2: Impurity Identification Decision Tree

Impurity_ID Spot Observed Spot on TLC Rf_High High Rf (>0.6) (Less Polar) Spot->Rf_High Rf_Target Target Rf (0.3-0.5) (Product) Spot->Rf_Target Rf_Low Low Rf (<0.2) (More Polar) Spot->Rf_Low ID_SM Starting Material (3,4-Diethoxyacetophenone) Rf_High->ID_SM Stains with DNPH ID_Prod Target: 1-(4,5-Diethoxy- 2-nitrophenyl)ethanone Rf_Target->ID_Prod UV Active + Yellow Solid ID_Acid Oxidized Byproduct (Benzoic Acid deriv.) Rf_Low->ID_Acid Tails on Silica

Caption: Diagnostic tree for identifying common impurities based on relative Rf position.

Detailed Experimental Protocol

To ensure reproducibility, follow this validated protocol for preparing and running the TLC.

Materials:

  • Plates: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Sample: Dissolve ~5 mg of crude solid in 1 mL of Dichloromethane (DCM).

  • Eluent: Hexane : Ethyl Acetate (2:1 v/v).

Step-by-Step Procedure:

  • Chamber Saturation: Pour 10 mL of eluent into a glass chamber. Place a filter paper liner inside to wick solvent and saturate the headspace. Close lid and wait 5 minutes. Why: Prevents "edge effect" and ensures straight solvent fronts.

  • Spotting: Apply 1 µL of the sample solution 1.5 cm from the bottom edge. Keep spot diameter < 2 mm.

  • Development: Place plate in chamber. Allow solvent to rise until 1 cm from the top.

  • Drying: Remove plate and air dry (or use a warm air gun) to remove solvent residues.

  • Visualization:

    • First, view under UV (254 nm) and mark spots with a pencil.

    • Second, dip in 2,4-DNPH stain and heat with a heat gun until spots appear.

Troubleshooting Guide:

  • Tailing Spots: Indicates acidic impurities. Add 1% Acetic Acid to the mobile phase.

  • Co-elution: If the starting material and product spots overlap, switch to Toluene : Acetone (10:1) . The pi-pi interactions of toluene with the nitro group often resolve these aromatics better than simple alkane systems.

References

  • Organic Syntheses. (2020).[1] Nitration of Acetophenones and Purification Strategies. Organic Syntheses, Vol. 97. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Retrieved from [Link]

  • Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC and TLC on Monolithic Columns. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Core Principles

1-(4,5-Diethoxy-2-nitrophenyl)ethanone belongs to the class of nitroaromatic compounds. These substances are generally considered hazardous and require careful handling due to their potential toxicity and environmental persistence.[3] The primary hazards associated with its structural analogue, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, are summarized below. It is prudent to assume a similar hazard profile for the diethoxy compound.

Table 1: GHS Hazard Classification for Analogue Compound
Hazard ClassGHS CodeDescriptionSource
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][4]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Germ Cell MutagenicityH341Suspected of causing genetic defects[1]
Specific target organ toxicityH335May cause respiratory irritation[1]

Core Disposal Directive: Due to its chemical nature as a substituted nitrophenol, this compound must be treated as hazardous waste.[5] It should never be disposed of down the drain or in regular trash. The universally accepted and most environmentally sound method for the final disposal of such organic nitro compounds is high-temperature incineration by a licensed hazardous waste management facility.[2] This process ensures the complete destruction of the molecule, converting it into less harmful substances.[2]

Disposal Workflow: A Step-by-Step Protocol

The following protocol details the necessary steps from the point of waste generation to its final removal from the laboratory.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to wear appropriate PPE to prevent personal exposure.[6] The rationale is to create a barrier between you and the potentially hazardous chemical.

  • Eye Protection: Wear safety goggles or a face shield to protect against splashes.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Consult a glove compatibility chart for specific breakthrough times if available.[8]

  • Body Protection: A standard laboratory coat is mandatory.

  • Work Area: Conduct all waste handling activities within a certified chemical fume hood to minimize the risk of inhaling any dust or vapors.[6]

Step 2: Waste Segregation and Container Selection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste can be processed safely and efficiently by the disposal facility.[9][10]

  • Designate a Waste Stream: This compound should be collected as "Nitro-Containing Organic Solid Waste" or as directed by your institution's waste management plan.

  • Avoid Mixing: Do not mix this waste with other streams such as aqueous waste, non-halogenated solvents, or incompatible chemicals like strong bases or oxidizing agents.[2][5]

  • Container Choice:

    • Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[2][11]

    • Ensure the container is in good condition, free of cracks or leaks.[11]

Step 3: Labeling and On-Site Accumulation

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Immediate Labeling: As soon as you designate a container for this waste, affix a "Hazardous Waste" label.[11]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.[11]

    • The specific hazards (e.g., "Irritant," "Suspected Mutagen").

    • The date accumulation started.

  • Storage Location:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2]

    • The container must be placed within secondary containment (such as a larger plastic tub or bin) to contain any potential leaks.[2][11]

    • Keep the container closed at all times except when adding waste.[2][11]

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and destruction of the waste. This is handled by certified professionals.

  • Contact EHS: Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) department.[2]

  • Schedule Pickup: EHS will arrange for a trained technician or a licensed hazardous waste contractor to pick up the waste from your lab.

  • Documentation: Ensure all necessary paperwork, such as a waste manifest or pickup request form, is completed accurately as required by your institution.[2]

Emergency Procedures: Small Spill Management

In the event of a small spill of solid this compound within a fume hood:

  • Ensure Safety: Keep the fume hood sash as low as possible. Ensure your PPE is intact.

  • Containment: Prevent the solid from spreading.

  • Cleanup:

    • Gently sweep or scoop the solid material using spark-proof tools into a designated hazardous waste container.[8]

    • Avoid creating dust.[12] If necessary, lightly moisten the material with a non-reactive solvent (like water, if compatible) to minimize dust generation.

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone or ethanol).

  • Disposal: All cleanup materials (gloves, towels, etc.) are now considered hazardous waste and must be placed in the same sealed container.

  • Report: Inform your supervisor and EHS department about the spill, even if you have cleaned it up yourself.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it a Nitro-Aromatic Organic Solid? ppe->segregate container Select & Label Container 'Hazardous Waste' Full Chemical Name segregate->container Yes storage Step 3: Store in SAA Closed Container Secondary Containment container->storage full Container Full or Waste Stream No Longer Needed? storage->full full->storage No, continue accumulation ehs Step 4: Contact EHS for Pickup full->ehs Yes end_node Waste Removed by Licensed Contractor for Incineration ehs->end_node

Caption: Decision workflow for handling and disposal.

References

  • Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 . PubChem, National Center for Biotechnology Information. [Link]

  • Guide to Safety in Chemical Laboratories . DISAT Department of Applied Science and Technology, Polytechnic University of Turin. [Link]

  • NitroCompounds-Various.docx . University of Georgia Research. [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds . Lyme Congregational Church Boston, Office of Environmental Health and Safety. [Link]

  • Destruction of nitrophenols.
  • Hazardous Waste Disposal Procedures . University of Chicago, Environmental Health and Safety. [Link]

  • Safety Data Sheet for 1-[5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1][4][13]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone . Aaron Chemicals LLC. [Link]

  • Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazardous Waste Disposal Guide . University of Illinois Urbana-Champaign, Research Safety. [Link]

  • Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- Substance Details . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: 3-Nitrophenol . Carl ROTH. [Link]

  • 2-nitrophenol waste discussion . Reddit r/chemistry. [Link]

  • Hazardous Waste Disposal Procedures Handbook . Campus Safety Division. [Link]

  • Guide to Promoting Lab Safety When Working With Chemicals . Ibis Scientific, LLC. [Link]

  • Hazardous Waste Management Procedures . Towson University. [Link]

  • Laboratory Safety Guide . Northwestern University. [Link]

Sources

Personal protective equipment for handling 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Compound Identity:

  • Chemical Name: 1-(4,5-Diethoxy-2-nitrophenyl)ethanone[1][2][3][4][5]

  • Structural Class: Nitroacetophenone derivative (Homologous to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, CAS 4101-32-0).[1][2]

  • Physical State: Solid (Crystalline powder), likely yellow to light orange.[1]

Critical Hazard Profile: Due to the specific lack of a dedicated Safety Data Sheet (SDS) for the diethoxy variant, this protocol utilizes Read-Across Toxicology from its direct homolog, the dimethoxy analog (CAS 4101-32-0).[1]

  • Health Hazards:

    • Irritant (Confirmed): Causes serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[1]

    • Genotoxicity (Suspected): Nitro-aromatics often carry mutagenic potential (H341).[1][5] Treat as a potential mutagen.[1]

  • Reactivity:

    • Energetic Functional Groups: Contains a nitro group (

      
      ) ortho to a ketone.[1] While generally stable, nitro-aromatics can decompose violently if heated under confinement or subjected to strong shock.[1]
      
    • Incompatibilities: Strong oxidizing agents, strong bases (can induce condensation/polymerization), and reducing agents.[1]

Personal Protective Equipment (PPE) Matrix

This system is designed to create multiple barriers between the operator and the compound.[1]

Zone PPE Requirement Technical Rationale
Respiratory Minimum: N95 / FFP2 Respirator.Recommended: Half-face respirator with P100 (HEPA) + Organic Vapor cartridges.[1]Prevents inhalation of fine crystalline dust.[1] Nitro compounds can be absorbed through lung tissue, leading to systemic toxicity (methemoglobinemia risk).[1]
Ocular Chemical Splash Goggles (Indirect Vented).Note: Safety glasses are insufficient for powder handling.[1]Crystalline powders can bypass side shields.[1] Nitro-aromatics are severe eye irritants; direct contact can cause corneal opacity.[1]
Dermal (Hand) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil).2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil).[1]Nitro compounds permeate skin rapidly.[1] Double gloving provides a "breakthrough time" buffer.[1] Discard outer glove immediately upon contamination.[1]
Dermal (Body) Lab Coat (Cotton/Poly) required.Tyvek Sleeves recommended for scale-up (>10g).[1]Prevents dust accumulation on street clothes.[1] Tyvek prevents dermal absorption through fabric pores.[1]
Operational Protocols
A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). Nitroacetophenones can degrade or darken upon prolonged exposure to ambient heat.[1]

  • Environment: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation.[1] Keep container tightly sealed in a secondary containment bin.

B. Weighing & Transfer (The "Red Zone") [1]
  • Static Control: Crystalline nitro compounds are static-prone.[1] Use an anti-static gun or ionizing bar before weighing to prevent powder scattering.[1]

  • Ventilation: MANDATORY use of a chemical fume hood.[1] Never weigh this compound on an open bench.[1]

  • Technique: Use a disposable anti-static weighing boat.[1] Do not use metal spatulas if the dry powder is potentially shock-sensitive (use Teflon or wood/bamboo to be safe).[1]

C. Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid.[1] Do not dump solid into hot solvent.[1]

  • Temperature Control: If performing nitration or reduction steps involving this intermediate, ensure active cooling is in place before reagent addition.[1] Nitro group reductions are highly exothermic.[1]

Waste Management & Disposal Plan

Core Principle: Do not treat as general trash. Nitro-aromatics are environmental toxins.[1]

Disposal Workflow
  • Categorization: Classify as "Hazardous Organic Waste - Toxic/Irritant" .

  • Solubilization: Dissolve solid residues in a combustible solvent (Acetone or Ethanol) before disposal.[1] Do not dispose of dry powder directly into waste drums (dust explosion hazard).[1]

  • Destruction Method:

    • Preferred: High-temperature incineration equipped with an afterburner and scrubber (to handle

      
       emissions).[1]
      
    • Prohibited: Do not flush down the drain. Do not mix with strong oxidizers (e.g., Nitric Acid waste) in the waste stream.[1]

Emergency Response
  • Inhalation: Move to fresh air immediately. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen (medical professionals only) – indicates methemoglobinemia.[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][6][7][8][9] Do not use alcohol/solvents to clean skin (increases absorption).[1]

  • Spill Cleanup:

    • Evacuate immediate area.[1][9][10][11]

    • Do not dry sweep. [1]

    • Cover spill with wet paper towels (solvent-dampened) to suppress dust.[1]

    • Scoop into a sealable bag/container.

Process Visualization (Workflow)

The following diagram outlines the logical flow for handling this compound, emphasizing the "Read-Across" safety decision node.

G Start Compound Receipt: This compound CheckSDS Check SDS Availability Start->CheckSDS Decision Specific SDS Found? CheckSDS->Decision Proxy Apply Read-Across Protocol: Use Dimethoxy Analog (CAS 4101-32-0) Assume H315, H319, H335, H341 Decision->Proxy No (Diethoxy specific absent) Prep Preparation Phase: 1. Double Nitrile Gloves 2. Fume Hood Check 3. Anti-static measures Proxy->Prep Handling Handling/Weighing: Avoid metal spatulas Dissolve in solvent immediately Prep->Handling Waste Disposal: Dissolve in Acetone Label: 'Toxic Organic - Nitro' Handling->Waste

Caption: Operational workflow utilizing Read-Across toxicology for safe handling of the diethoxy derivative.

References & Authoritative Sources
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77737, Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitroacetophenone Derivatives. Retrieved from [Link].[1]

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